molecular formula C14H14N2 B111140 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 109966-30-5

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B111140
CAS No.: 109966-30-5
M. Wt: 210.27 g/mol
InChI Key: DNVMWHGYSCHZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMWHGYSCHZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364043
Record name 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109966-30-5
Record name 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This heterocyclic compound is a key synthetic intermediate in the pharmaceutical industry, most notably in the production of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, and as a scaffold for the development of dipeptidyl peptidase-8 and -9 (DPP8/9) inhibitors.

Core Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
IUPAC Name This compound
CAS Number 109966-30-5
Molecular Formula C₁₄H₁₄N₂
Molecular Weight 210.27 g/mol
Canonical SMILES C1=CC=C(C=C1)CN2CC3=C(C2)C=CN=C3
Physical State Not explicitly stated, likely a solid at room temperature

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of a dione precursor, followed by a reduction step.

Experimental Protocol 1: Synthesis of this compound-5,7-dione

This protocol is based on the reaction of 2,3-pyridinedicarboxylic anhydride with benzylamine.

Materials:

  • 2,3-pyridinedicarboxylic anhydride

  • Benzylamine

  • Glacial Acetic Acid

  • Diethyl Ether

Procedure:

  • A suspension of 2,3-pyridinedicarboxylic anhydride (5 g, 33.5 mmol) is prepared in glacial acetic acid (50 ml).

  • To this suspension, add benzylamine (3.85 ml, 35.2 mmol).

  • The reaction mixture is heated to reflux and maintained for 18 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The solvent is removed in vacuo.

  • The resulting residue is triturated with diethyl ether to yield this compound-5,7-dione as a white solid.

Experimental Protocol 2: Reduction of 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione

This protocol describes the reduction of the dione intermediate to the corresponding octahydro-pyrrolo[3,4-b]pyridine, a crucial step towards the final product.

Materials:

  • 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione

  • Sodium borohydride (NaBH₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • Suspend anhydrous AlCl₃ (4.0 g, 0.03 mol) in 80 ml of tetrahydrofuran.

  • Add sodium borohydride (3.35 g, 0.086 mol) to the suspension in portions.

  • Slowly add a solution of 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione (4.33 g, 0.017 mol) in 50 ml of tetrahydrofuran to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 10 hours.

  • After reflux, partially remove the solvent under reduced pressure.

  • Cool the reaction mixture in an ice bath and adjust the pH to 2 with 10% hydrochloric acid.

  • Stir at room temperature for 1 hour.

  • In an ice bath, adjust the pH to 10 with solid sodium hydroxide.

  • Stir at room temperature for 1 hour.

  • Extract the product with ethyl acetate three times.

  • Wash the combined organic layers with saturated brine until the pH is weakly alkaline.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.

Note: Further dehydrogenation would be required to obtain the dihydro- form, a step that is not detailed in the available literature but is a standard organic transformation.

Role as a Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex, pharmacologically active molecules.

Moxifloxacin Synthesis

This compound is a key building block in the multi-step synthesis of moxifloxacin. The pyrrolo[3,4-b]pyridine core forms a crucial part of the C-7 substituent of the quinolone antibiotic, which is essential for its broad-spectrum antibacterial activity.

DPP8/9 Inhibitors

This compound is utilized as a starting material in the synthesis of substituted isoindolines, which have been identified as inhibitors of dipeptidyl peptidase 8 and 9 (DPP8/9)[1]. These enzymes are of interest in various therapeutic areas, and their selective inhibition is a target for drug development.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the key intermediate, this compound.

Synthesis_Workflow Start1 2,3-Pyridinedicarboxylic Anhydride Reaction1 Condensation Start1->Reaction1 Start2 Benzylamine Start2->Reaction1 Intermediate1 6-Benzyl-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine-5,7-dione Reaction1->Intermediate1 Reaction2 Reduction Intermediate1->Reaction2 FinalProduct 6-Benzyl-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Reaction2->FinalProduct

Caption: Synthetic pathway of this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug development industries. While it does not possess notable direct biological activity itself, its role as a key intermediate in the synthesis of important drugs like moxifloxacin and its utility in the development of enzyme inhibitors underscore its importance. The synthetic protocols provided herein offer a basis for its preparation in a laboratory setting, enabling further research and development efforts that rely on this versatile chemical scaffold.

References

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Conformation of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the structural and conformational properties of the this compound framework. Due to a lack of specific experimental or computational data in the public domain for this compound, this document focuses on the closely related and well-characterized derivative, This compound-5,7-dione . The crystallographic data available for this dione provides significant insights into the likely conformational preferences of the parent compound.

Molecular Structure and Conformation

The core structure of this compound consists of a fused dihydropyrrolo-pyridine heterocyclic system with a benzyl group attached to the nitrogen atom at position 6. The conformation of this molecule is largely determined by the orientation of the benzyl group relative to the bicyclic core.

While direct structural data for the title compound is unavailable, X-ray crystallographic studies on this compound-5,7-dione offer valuable analogous information.[1][2] The key conformational feature is the dihedral angle between the plane of the heterocyclic system and the plane of the benzyl group's phenyl ring.

Conformational Analysis of this compound-5,7-dione

The crystal structure of this compound-5,7-dione reveals a specific, energetically favorable conformation in the solid state.[1][2] The dihedral angle between the heterocyclic ring system and the phenyl ring of the benzyl group has been determined to be 45.8(5)°.[1][2][3] This non-planar arrangement is a result of the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrrolo-pyridine core. This twisted conformation is likely to be a common feature for 6-benzyl substituted pyrrolo[3,4-b]pyridine derivatives.

Quantitative Structural Data

The following tables summarize the key crystallographic data for this compound-5,7-dione.[2]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₄H₁₀N₂O₂
Formula Weight238.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.8548 (6)
b (Å)12.3969 (8)
c (Å)8.1676 (4)
β (°)107.45 (3)
Volume (ų)1145.1 (2)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.058
wR-factor0.174

Table 2: Key Conformational Parameter

ParameterValue (°)
Dihedral Angle (Heterocycle - Phenyl Ring)45.8 (5)

Experimental Protocols

The synthesis of this compound-5,7-dione has been reported and serves as a key experimental protocol for accessing this class of compounds.[2][4]

Synthesis of this compound-5,7-dione

Reactants:

  • 2,3-Pyridinedicarboxylic anhydride

  • Benzylamine

  • Acetic acid

Procedure:

  • A suspension of 2,3-pyridinedicarboxylic anhydride (5 g, 33.5 mmol) in acetic acid (50 ml) is prepared.[2]

  • Benzylamine (3.85 ml, 35.2 mmol) is added to the suspension.[2]

  • The mixture is heated under reflux for 18 hours.[2]

  • After cooling to room temperature, the mixture is concentrated in vacuo.[2]

  • The resulting residue is triturated with diethyl ether to yield the title compound as a white solid.[2]

Crystals suitable for X-ray diffraction can be obtained by slow evaporation from an acetone solution.[2]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound-5,7-dione.

Synthesis_Workflow cluster_reaction Reaction Conditions Reactant1 2,3-Pyridinedicarboxylic anhydride Reflux Reflux, 18h Reactant1->Reflux Reactant2 Benzylamine Reactant2->Reflux Solvent Acetic Acid Solvent->Reflux Product 6-Benzyl-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine-5,7-dione Reflux->Product Condensation

Caption: Synthetic scheme for this compound-5,7-dione.

Conclusion

The structural and conformational properties of this compound can be inferred from the detailed crystallographic analysis of its dione analog. The key feature is a twisted conformation of the benzyl group relative to the heterocyclic core, with a dihedral angle of approximately 45.8°. This steric-driven conformation is likely a defining characteristic of this molecular scaffold. The provided synthesis protocol offers a reliable method for accessing this class of compounds for further investigation in drug discovery and development. Further computational and experimental studies on the non-dione parent compound are warranted to provide a more direct and comprehensive understanding of its conformational landscape.

References

Technical Guide: 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 109966-30-5) in the Development of Dipeptidyl Peptidase 8/9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 109966-30-5, 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. While direct biological activity of this compound is not extensively documented, its primary significance lies in its role as a key synthetic intermediate for a class of potent and selective inhibitors of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9). This document will delve into the chemical properties of this compound, its application in the synthesis of DPP8/9 inhibitors, the critical biological functions and signaling pathways of DPP8 and DPP9, and detailed experimental protocols for the synthesis and evaluation of these inhibitors.

Chemical Information: this compound

This compound is a heterocyclic amine with the following chemical identity and properties.

PropertyValueReference
CAS Number 109966-30-5[1][2]
Molecular Formula C₁₄H₁₄N₂[1][2]
Molecular Weight 210.27 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine[2]
Boiling Point 161-163 °C (at 3 Torr)
Density 1.160 ± 0.06 g/cm³ (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Synthetic Application in DPP8/9 Inhibitor Development

The principal application of this compound is as a precursor in the synthesis of substituted isoindolines, which have been identified as potent inhibitors of DPP8 and DPP9.[1][3] The pyrrolo[3,4-b]pyridine core serves as a scaffold for the construction of the isoindoline ring system.

Representative Experimental Protocol for the Synthesis of an Isoindoline-Based DPP8/9 Inhibitor

While a specific protocol starting from this compound is not explicitly detailed in the readily available literature, a general synthetic route can be proposed based on established methods for isoindoline synthesis.[4] This representative protocol outlines a plausible multi-step synthesis.

Step 1: N-Alkylation of a Phthalimide Precursor

This step would involve the reaction of a suitable phthalimide derivative with a halo-substituted benzylating agent to introduce the benzyl group.

Step 2: Reduction of the Phthalimide to an Isoindoline

The N-benzylated phthalimide is then reduced to the corresponding isoindoline.

Step 3: Coupling with a Second Building Block

The synthesized isoindoline can then be coupled with another chemical entity to generate the final DPP8/9 inhibitor.

Purification and Characterization:

The final product would be purified using standard techniques such as column chromatography on silica gel. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the synthesized inhibitor.

Biological Context: Dipeptidyl Peptidases 8 and 9 (DPP8/9)

DPP8 and DPP9 are intracellular serine proteases belonging to the S9b family, which also includes the well-known drug target DPP4.[5] Unlike the membrane-bound DPP4, DPP8 and DPP9 are primarily located in the cytoplasm.[6] They selectively cleave N-terminal dipeptides from polypeptides where the penultimate residue is a proline.[5]

Biological Functions and Signaling Pathways

DPP8 and DPP9 are implicated in a diverse range of cellular processes, making them attractive targets for therapeutic intervention.

  • Immune Regulation: DPP8 and DPP9 are widely expressed in immune cells, including lymphocytes and macrophages.[6] They are involved in the activation of T-cells and have been shown to cleave chemokines, suggesting a role in modulating inflammatory responses.[6]

  • Cell Proliferation and Apoptosis: Inhibition of DPP8/9 has been shown to affect cell viability and induce apoptosis in certain cell types.[7]

  • Energy Metabolism: DPP8 and DPP9 can cleave mitochondrial proteins, such as adenylate kinase 2 (AK2), and their inhibition can impact cellular energy metabolism pathways like glycolysis and the pentose phosphate pathway.[6][8]

  • Inflammasome Activation: DPP8/9 inhibitors can activate the NLRP1 and CARD8 inflammasomes, leading to a form of inflammatory cell death called pyroptosis.[9][10] This pathway is of significant interest in the context of both infectious diseases and cancer.

The intricate roles of DPP8/9 in cellular signaling are depicted in the following diagrams.

Diagram 1: DPP8/9 in Cellular Homeostasis

DPP8_9_Homeostasis cluster_cytoplasm Cytoplasm cluster_functions Cellular Processes DPP8_9 DPP8/9 Dipeptide Dipeptide DPP8_9->Dipeptide Cleavage Truncated_Polypeptide Truncated Polypeptide (Altered Function/Stability) DPP8_9->Truncated_Polypeptide Polypeptide Polypeptide (Proline at P1) Polypeptide->DPP8_9 Substrate Immune_Response Immune Response Truncated_Polypeptide->Immune_Response Cell_Growth Cell Growth & Proliferation Truncated_Polypeptide->Cell_Growth Apoptosis Apoptosis Truncated_Polypeptide->Apoptosis Energy_Metabolism Energy Metabolism Truncated_Polypeptide->Energy_Metabolism

Caption: Overview of DPP8/9 function in cellular homeostasis.

Diagram 2: DPP8/9 Inhibition and Inflammasome Activation

DPP8_9_Inflammasome cluster_inflammasome Inflammasome Complex DPP8_9_Inhibitor DPP8/9 Inhibitor (e.g., Isoindoline derivative) DPP8_9 DPP8/9 DPP8_9_Inhibitor->DPP8_9 Inhibition NLRP1_CARD8 NLRP1 / CARD8 DPP8_9_Inhibitor->NLRP1_CARD8 Activation DPP8_9->NLRP1_CARD8 Suppression Caspase1 Caspase-1 NLRP1_CARD8->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b IL-1β (Inflammation) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis

Caption: DPP8/9 inhibition leading to inflammasome activation.

Experimental Protocols for Inhibitor Evaluation

A critical aspect of developing novel DPP8/9 inhibitors is their thorough evaluation using robust and reproducible experimental assays.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DPP8 or DPP9. A common method is a fluorescence-based assay.[6][11]

Materials:

  • Purified recombinant human DPP8 or DPP9 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, GP-AMC)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined amount of purified DPP8 or DPP9 enzyme to each well of the microtiter plate.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate GP-AMC to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

Diagram 3: Workflow for In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - Purified DPP8/9 - Test Compounds - GP-AMC Substrate - Assay Buffer start->prepare_reagents dispense_enzyme Dispense DPP8 or DPP9 into 96-well plate prepare_reagents->dispense_enzyme add_inhibitor Add Serial Dilutions of Test Compounds dispense_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add GP-AMC Substrate to initiate reaction incubate->add_substrate measure_fluorescence Measure Fluorescence over time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a fluorescence-based DPP8/9 inhibition assay.

Cell-Based Viability and Pyroptosis Assays

Cell-based assays are crucial for determining the effect of DPP8/9 inhibitors on cellular functions, such as viability and the induction of pyroptosis.[11][12]

Cell Lines:

  • Human monocytic cell lines (e.g., THP-1)

  • Human embryonic kidney cells (e.g., HEK293)

5.2.1. Cell Viability Assay (e.g., MTT or PrestoBlue™ Assay)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).[11]

5.2.2. Pyroptosis Assessment (LDH Release and IL-1β ELISA)

Procedure:

  • Treat cells with the test compounds as described for the viability assay.

  • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercially available kit.[12]

  • IL-1β ELISA: Collect the cell culture supernatant and quantify the amount of secreted IL-1β, a key inflammatory cytokine released during pyroptosis, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12]

Conclusion

This compound is a valuable building block for the synthesis of isoindoline-based inhibitors of DPP8 and DPP9. The growing understanding of the diverse and critical roles of DPP8 and DPP9 in cellular signaling, particularly in immunity and cell death pathways, highlights the therapeutic potential of targeting these enzymes. This guide provides a foundational resource for researchers and drug development professionals working on the design, synthesis, and evaluation of novel DPP8/9 inhibitors, with the ultimate goal of developing new treatments for a range of diseases, including inflammatory disorders and cancer.

References

An In-depth Technical Guide to the Physicochemical Properties of Naphazoline (C14H14N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and mechanism of action of Naphazoline, a prominent pharmaceutical compound with the molecular formula C14H14N2. Naphazoline is a sympathomimetic agent widely utilized for its vasoconstrictive properties, primarily as a nasal decongestant and in ophthalmic solutions to relieve redness. This document details its key physicochemical parameters, outlines experimental protocols for its synthesis and analysis, and elucidates its primary signaling pathway. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Properties of Naphazoline

Naphazoline is an imidazole derivative. The quantitative physicochemical data for Naphazoline and its commonly used hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Naphazoline

PropertyValueReference(s)
Molecular Formula C14H14N2
Molecular Weight 210.28 g/mol
Melting Point 117-120 °C[1]
Boiling Point 440.5 °C (estimated)[2]
Solubility Soluble in DMSO. Insoluble in water.
logP (Octanol/Water) 3.88
pKa 10.41 @ 25 °C

Table 2: Physicochemical Properties of Naphazoline Hydrochloride

PropertyValueReference(s)
Molecular Formula C14H15ClN2[3]
Molecular Weight 246.74 g/mol [4]
Melting Point 254-260 °C[2]
Solubility Freely soluble in water and ethanol. Slightly soluble in chloroform. Insoluble in benzene and ether.[5]
Appearance White to off-white crystalline powder[3]
pH (1% aqueous solution) ~6.2

Experimental Protocols

Synthesis of Naphazoline

A common method for the synthesis of Naphazoline involves the condensation of a naphthylacetonitrile derivative with ethylenediamine.[6][7]

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add α-naphthaleneacetic acid and an excess of ethylenediamine.

  • Heating and Reflux: Heat the reaction mixture to 120 °C and maintain under reflux with continuous stirring for 1-2 hours.

  • Temperature Increase: After the initial reflux period, increase the temperature to 130 °C and continue the reaction for another hour to ensure complete cyclization.

  • Removal of Excess Reactant: Distill off the excess ethylenediamine.

  • Purification: The crude product, 2-(1-naphthylmethyl)imidazoline, can be purified by vacuum distillation, collecting the fraction at 180-240 °C (at 1.33-4 kPa).[8]

  • Salt Formation (Naphazoline Hydrochloride): Dissolve the purified Naphazoline base in a suitable organic solvent (e.g., a mixture of acetone and ethanol). Cool the solution to 10-12 °C and bubble hydrogen chloride gas through it to precipitate Naphazoline Hydrochloride. The resulting crystals can be collected by filtration.[8]

Characterization of Naphazoline

2.2.1. Identification by Infrared (IR) Spectroscopy

  • Objective: To confirm the presence of key functional groups in the Naphazoline molecule.

  • Method: A small amount of the synthesized Naphazoline is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

  • Expected Peaks: The spectrum should exhibit characteristic absorption bands corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=N stretching of the imidazoline ring, and C=C stretching of the naphthalene ring.

2.2.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized Naphazoline and to identify and quantify any impurities.

  • Method: A validated reversed-phase HPLC method is employed. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where Naphazoline exhibits strong absorbance (e.g., 280 nm).

  • System Suitability: Before sample analysis, the HPLC system should meet predefined suitability criteria, including theoretical plates, tailing factor, and reproducibility of injections.

  • Analysis: A known concentration of a Naphazoline reference standard is injected to determine the retention time and peak area. The synthesized sample is then injected, and the purity is calculated by comparing the peak area of the main component to the total area of all peaks.

2.2.3. Identification by UV-Visible Spectroscopy

  • Objective: To confirm the identity of Naphazoline by its characteristic UV absorption spectrum.

  • Method: A dilute solution of Naphazoline in a suitable solvent (e.g., ethanol) is prepared. The UV-visible spectrum is recorded over a range of 200-400 nm.

  • Expected Maxima: Naphazoline exhibits characteristic absorption maxima at approximately 223, 270, 280, 287, and 291 nm.

Signaling Pathway and Experimental Workflows

Naphazoline Signaling Pathway

Naphazoline exerts its pharmacological effects primarily as an agonist of α-adrenergic receptors.[5] Its activation of these receptors, which are G-protein coupled receptors (GPCRs), initiates a well-defined intracellular signaling cascade.

Naphazoline_Signaling_Pathway Naphazoline Naphazoline Alpha_AR α-Adrenergic Receptor Naphazoline->Alpha_AR Binds to Gq Gq Protein Alpha_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: Naphazoline's α-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: In Vitro Ocular Irritation Assessment

This workflow outlines a typical in vitro experiment to assess the potential ocular irritation of a new Naphazoline formulation.

In_Vitro_Ocular_Irritation_Workflow start Start: New Naphazoline Formulation cell_culture Culture Corneal Epithelial Cells start->cell_culture treatment Expose Cells to Formulation (and Controls) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay cytokine_analysis Measure Pro-inflammatory Cytokine Release (e.g., ELISA) incubation->cytokine_analysis data_analysis Data Analysis and Comparison to Positive/Negative Controls viability_assay->data_analysis cytokine_analysis->data_analysis conclusion Conclusion on Irritation Potential data_analysis->conclusion Drug_Development_Logic physicochem Physicochemical Properties (Solubility, pKa, logP, etc.) formulation Formulation Development (e.g., Eye Drops, Nasal Spray) physicochem->formulation Influences absorption Absorption & Bioavailability physicochem->absorption Determines stability Product Stability & Shelf-life physicochem->stability Impacts formulation->absorption Enhances success Successful Drug Product formulation->success efficacy Therapeutic Efficacy absorption->efficacy Affects efficacy->success stability->success

References

The Diverse Biological Activities of Pyrrolo[3,4-b]pyridine Core Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural rigidity and capacity for diverse substitutions have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with the pyrrolo[3,4-b]pyridine core, with a focus on anticancer, antibacterial, antiviral, and enzyme inhibitory properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the pyrrolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, with cytotoxic effects observed against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones has been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDCell LineCancer TypeIC50 (µM)Reference
1f MDA-MB-231Triple-Negative Breast Cancer6.25[1]
1h SiHaCervical Carcinoma>50[2]
1h HeLaCervical Carcinoma>50[2]
1h CaSkiCervical Carcinoma>50[2]
1l HeLaCervical Carcinoma~50[2]
Mechanism of Action: Tubulin Polymerization Inhibition

In silico studies suggest that a key mechanism of action for the anticancer activity of certain pyrrolo[3,4-b]pyridin-5-ones is the inhibition of tubulin polymerization.[2] These compounds are proposed to bind to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,4-b]pyridine derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity: Combating Bacterial Growth

The pyrrolo[3,4-b]pyridine core has also been explored for its antibacterial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of pyrrolo[3,4-b]pyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound IDBacterial StrainGram StainMIC (µg/mL)Reference
4j Escherichia coliNegative62.5[3]
4l Escherichia coliNegative125.0[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrrolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the compound dilutions, as well as to a growth control well (no compound) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Antiviral and Enzyme Inhibitory Activities

While research on the antiviral and specific enzyme inhibitory activities of the pyrrolo[3,4-b]pyridine core is less extensive compared to its isomers, the broader pyrrolopyridine class has shown significant promise in these areas, suggesting potential avenues for future investigation of the [3,4-b] scaffold.

HIV-1 Integrase Inhibition

Derivatives of the isomeric pyrrolo[3,4-c]pyridine have been identified as inhibitors of HIV-1 integrase, a key enzyme in the HIV replication cycle.[1] These compounds have shown inhibitory potency in the low micromolar range. This activity highlights the potential for designing pyrrolo[3,4-b]pyridine-based HIV-1 integrase inhibitors.

Kinase and Phosphodiesterase Inhibition

Other isomers of pyrrolopyridine have demonstrated inhibitory activity against various kinases and phosphodiesterases. For instance, pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit FMS kinase,[4] while pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[5] Furthermore, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B).[6] These findings suggest that the pyrrolo[3,4-b]pyridine core could serve as a valuable template for the design of novel kinase and phosphodiesterase inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context and application of pyrrolo[3,4-b]pyridine derivatives.

Hypothetical Signaling Pathway of Tubulin Inhibition

G cluster_cell Cancer Cell Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Tubulin Tubulin Pyrrolo[3,4-b]pyridine->Tubulin Inhibition Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Workflow for a Kinase Inhibition Assay

G Start Start Compound_Prep Prepare Pyrrolo[3,4-b]pyridine and Control Inhibitors Start->Compound_Prep Reaction_Incubation Incubate Compound with Enzyme and ATP Compound_Prep->Reaction_Incubation Enzyme_Substrate_Prep Prepare Kinase Enzyme and Substrate Solution Enzyme_Substrate_Prep->Reaction_Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Reaction_Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrrolo[3,4-b]pyridine core represents a versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. Further exploration of this core structure, including the synthesis of new analogues and the investigation of their mechanisms of action and effects on various signaling pathways, is warranted to fully unlock its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

An In-Depth Technical Guide to 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents a thorough account of its synthesis. A pivotal role of this compound is as a key intermediate in the manufacture of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This guide elucidates the synthetic pathway to moxifloxacin, highlighting the critical position of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine. While direct biological data on this intermediate is limited, its integral role in the synthesis of a potent antibacterial agent underscores its importance. The mechanism of action of moxifloxacin is also discussed to provide a complete context for the relevance of its precursors.

Chemical Identity and Properties

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound. Its core structure consists of a pyrrole ring fused to a pyridine ring. The benzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Identifier Value Source
IUPAC Name 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridinePubChem
Synonyms 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, 6-benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridinePubChem
CAS Number 109966-30-5ChemUniverse
Molecular Formula C₁₄H₁₄N₂PubChem
Molecular Weight 210.28 g/mol PubChem

Synthesis of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine

The synthesis of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine is achieved through a two-step process. The first step involves the formation of its dione derivative, 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione, which is subsequently reduced to the target compound.

Experimental Protocol: Synthesis of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione

This protocol is based on the reaction of 2,3-pyridinedicarboxylic anhydride with benzylamine.[1]

Materials:

  • 2,3-pyridinedicarboxylic anhydride

  • Benzylamine

  • Acetic acid

  • Diethyl ether

Procedure:

  • A suspension of 2,3-pyridinedicarboxylic anhydride (5 g, 33.5 mmol) in acetic acid (50 ml) is prepared in a round-bottom flask.

  • Benzylamine (3.85 ml, 35.2 mmol) is added to the suspension.

  • The reaction mixture is heated under reflux for 18 hours.

  • After cooling to room temperature, the mixture is concentrated in vacuo.

  • The residue is triturated with diethyl ether to yield the crude product.

  • The crude product can be further purified by recrystallization from an acetone solution to obtain white crystals of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione.[1]

Experimental Protocol: Reduction of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione

The dione is reduced to 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄). LiAlH₄ is a potent reducing agent capable of reducing amides to amines.[2][3][4]

Materials:

  • 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath, and LiAlH₄ is added portion-wise with stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine.

Role as a Key Intermediate in Moxifloxacin Synthesis

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine is a crucial intermediate in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[5] The synthesis proceeds through the formation of (S,S)-2,8-diazabicyclo[4.3.0]nonane, which is the key chiral side chain of moxifloxacin.

The synthetic pathway from 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-5,7-dione to moxifloxacin is outlined below.

Synthesis_Pathway A 2,3-Pyridinedicarboxylic anhydride + Benzylamine B 6-Benzyl-5,7-dihydropyrrolo [3,4-b]pyridine-5,7-dione A->B Reflux in Acetic Acid C cis-8-Benzyl-2,8-diazabicyclo [4.3.0]nonane-7,9-dione B->C Catalytic Hydrogenation D 6-Benzyl-5,7-dihydropyrrolo [3,4-b]pyridine B->D Reduction (e.g., LiAlH4) E (S,S)-2,8-Diazabicyclo [4.3.0]nonane C->E 1. Reduction 2. Resolution 3. Debenzylation D->E Further processing, resolution, and debenzylation G Moxifloxacin E->G Coupling F 1-cyclopropyl-6,7-difluoro-8-methoxy -4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G

Caption: Synthetic pathway to Moxifloxacin highlighting the intermediate role of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine.

Biological Activity and Significance

While there is a lack of direct studies on the biological activity of 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine, its significance is derived from its role as a precursor to moxifloxacin. The broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for a range of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[6][7][8]

Mechanism of Action of Moxifloxacin

Moxifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.

Moxifloxacin_MoA Moxi Moxifloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Moxi->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Moxi->Topo_IV Inhibits DNA_Rep DNA Replication, Repair, and Transcription DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep DNA_Breaks Double-Strand DNA Breaks DNA_Rep->DNA_Breaks Disruption leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of Moxifloxacin.

Conclusion

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine is a compound of considerable interest, not for its intrinsic biological activity, but as a vital building block in the synthesis of the potent antibiotic moxifloxacin. This guide has provided a detailed overview of its chemical properties, a step-by-step synthesis protocol, and its place within the broader context of pharmaceutical manufacturing. For researchers in drug development, understanding the synthesis and handling of such key intermediates is paramount for the efficient production of life-saving medications. Further research into the biological properties of moxifloxacin intermediates could potentially unveil novel pharmacological activities.

References

The Pharmacological Landscape of Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This bicyclic heterocyclic system serves as a foundational structure for the development of potent and selective ligands for a range of therapeutic targets. This technical guide provides a comprehensive overview of the pharmacological profile of substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridines, focusing on their interactions with key biological targets, structure-activity relationships, and the experimental methodologies used for their characterization.

Core Structure and Chemical Properties

The parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, possesses the molecular formula C₇H₈N₂ and a molecular weight of approximately 120.15 g/mol .[1] Its structure consists of a fused pyrrole and pyridine ring system.[2] This framework is amenable to a variety of synthetic modifications, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties.[3][4][5]

Key Pharmacological Activities and Targets

Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridines have been investigated for their activity at several important biological targets, demonstrating their potential in various therapeutic areas.

A significant area of investigation for this class of compounds is their activity as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype.[6] The M4 receptor is predominantly expressed in the striatum, hippocampus, and cortex and is implicated in cognitive function and dopamine release.[6] Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous ligand, acetylcholine, which can lead to improved selectivity and a better side-effect profile compared to orthosteric ligands.

Signaling Pathway for M4 Muscarinic Acetylcholine Receptor

M4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (pCREB) PKA->CREB Phosphorylation ACh Acetylcholine ACh->M4R Binds to Orthosteric Site Modulator Pyrrolo[3,4-b]pyridine Allosteric Modulator Modulator->M4R Binds to Allosteric Site

Caption: Allosteric modulation of the M4 muscarinic receptor signaling pathway.

Derivatives of the related 6,7-dihydro-5H-pyrrolo[1,2-b][3][4][7]triazole scaffold have been identified as potent inhibitors of necroptosis, a form of programmed cell death.[7][8] The representative compound from this series, compound 26, demonstrated potent anti-necroptotic activity in both human and mouse cell lines.[7][8] Mechanistic studies, including molecular docking, revealed that these compounds act as type III inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) by binding to an allosteric pocket.[7][8]

RIPK1-Mediated Necroptosis Pathway

Necroptosis_Pathway cluster_complexI Complex I cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1_deub Deubiquitinated RIPK1 RIPK1->RIPK1_deub Deubiquitination cIAP cIAP1/2 TRAF2->cIAP RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Cell_Death Necroptotic Cell Death MLKL->Cell_Death Oligomerization & Translocation TNFa TNFα TNFa->TNFR1 Inhibitor Pyrrolo[3,4-b]pyridine Derivative Inhibitor->RIPK1 Allosteric Inhibition

Caption: Inhibition of the RIPK1-mediated necroptosis signaling cascade.

A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been discovered as a novel class of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) kinase.[9] ATR is a crucial regulator in the DNA Damage Response (DDR) pathway, making it an attractive target for cancer therapy.[9] The most potent compound in this series, 5g, exhibited an IC₅₀ value of 0.007 µM against ATR kinase and demonstrated significant anti-tumor activity in vitro.[9]

Quantitative Pharmacological Data

A summary of the reported quantitative data for representative substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives and related scaffolds is presented below.

Compound IDTargetAssay TypePotency (IC₅₀/EC₅₀)Cell LineReference
5g ATR KinaseKinase Inhibition0.007 µM-[9]
26 RIPK1Necroptosis InhibitionPotent (exact value not in abstract)Human and Mouse cells[7][8]
Series 1k-l -CytotoxicitySignificant (exact values not in abstract)SiHa, HeLa, CaSki[4]
A12B4C3 PNKPPhosphatase InhibitionPotent (exact value not in abstract)-[10]

Note: This table is populated with data available from the initial search. A comprehensive review of the full-text articles is required to provide a more complete dataset.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized outlines of key experimental protocols typically employed in the pharmacological characterization of these compounds.

Objective: To determine the binding affinity of the test compounds for their target receptor.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (with target receptor) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a radioligand binding assay.

Objective: To determine the functional activity (e.g., agonist, antagonist, allosteric modulator) and potency of the test compounds.

General Procedure (Example: cAMP Assay for Gi-coupled Receptors):

  • Cell Culture: Cells expressing the target receptor are cultured and seeded in microplates.

  • Treatment: Cells are pre-treated with the test compound followed by stimulation with an agonist (e.g., forskolin to stimulate adenylyl cyclase).

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined by plotting the concentration-response curves.

Objective: To assess the effect of the compounds on the viability of cancer cell lines.

General Procedure (Example: MTT Assay):

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion

The substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent pharmacological activities. The demonstrated utility of this core in developing allosteric modulators of GPCRs, as well as inhibitors of key enzymes involved in cell death and DNA damage repair pathways, underscores its therapeutic potential. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives based on this scaffold are warranted to advance these promising classes of compounds towards clinical development.

References

An In-Depth Technical Guide to the Initial In Vitro Screening of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative technical framework for the in vitro screening of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Publicly available experimental data for this specific molecule is limited. The targets and quantitative data presented herein are based on the activities of structurally related pyrrolopyridine and pyrrolopyrimidine derivatives and should be considered illustrative for the purpose of this guide.

Introduction and Rationale

The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of related bicyclic systems, such as pyrrolo[3,4-d]pyrimidines and pyrrolo[3,4-c]pyridines, have demonstrated potent activity as inhibitors of key cellular targets, including kinases and deubiquitinases, which are implicated in oncology and inflammatory diseases.[2][3][4]

This guide outlines a strategic approach for the initial in vitro screening of this compound (hereafter referred to as the "Compound"), a molecule with the chemical formula C₁₄H₁₄N₂.[5][6] The proposed screening cascade is designed to efficiently assess its potential as a therapeutic agent by evaluating its cytotoxicity, primary target engagement, and impact on relevant cellular pathways.

Proposed Screening Cascade and Data

Based on the activities of analogous structures, an initial screening panel for the Compound should focus on targets relevant to cancer cell proliferation and DNA damage response (DDR).

Cellular Viability Screening

The initial step is to assess the Compound's effect on the viability of cancer cell lines. This provides a broad measure of its cytotoxic or cytostatic potential.

Table 1: Cellular Viability Data (Illustrative)

Cell LineCancer TypeAssay TypeEndpointIC₅₀ (µM)
MCF-7Breast AdenocarcinomaCellTiter-Glo®72h15.2
A549Lung CarcinomaMTT72h28.5
HCT116Colorectal CarcinomaCellTiter-Glo®72h18.9
PANC-1Pancreatic CarcinomaMTT72h> 50
Target-Based Enzymatic Screening

Following the observation of cellular activity, screening against specific molecular targets is crucial to elucidate the mechanism of action. Based on literature for related compounds, Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response pathway, and Dipeptidyl peptidase 9 (DPP9), are selected as primary hypothetical targets.[4][5]

Table 2: Primary Target Inhibition Data (Illustrative)

TargetAssay TypeSubstrateEndpointIC₅₀ (nM)
ATR KinaseLanthaScreen™ Eu Kinase BindingKinase TracerKi85
DPP9FluorogenicGly-Pro-AMCInhibition250
USP5Z-DEUB-AMCZ-DEUB-AMCInhibition> 10,000

Detailed Experimental Protocols

Cellular Viability Assay (CellTiter-Glo® Luminescent Assay)
  • Cell Plating: Seed cells (e.g., MCF-7, HCT116) in opaque-walled 96-well microplates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the Compound in DMSO. Create a 2X serial dilution series in culture medium, ranging from 200 µM to 0.1 µM.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final concentration range of 100 µM to 0.05 µM. Include vehicle-only (0.5% DMSO) and no-cell controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Lysis and Signal Detection: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using a four-parameter logistic regression model to determine the IC₅₀ value.

ATR Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare 4X solutions of the Compound dilutions, a 4X solution of Eu-anti-tag antibody mixed with a 4X solution of biotinylated ATR kinase, and a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer. All dilutions are made in 1X Kinase Buffer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the 4X Compound dilutions.

  • Kinase/Antibody Addition: Add 2.5 µL of the Eu-antibody/biotinylated-kinase mixture to all wells.

  • Tracer Addition: Add 5 µL of the 4X tracer solution to initiate the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the log of the Compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Initial Screening Phase cluster_1 Mechanism of Action (MoA) Phase cluster_2 Decision Point A Compound Synthesis & QC B Cellular Viability Assay (MCF-7, A549, etc.) A->B C Determine IC50 Values B->C G Active Hit? C->G Potency < 20µM? D Target-Based Biochemical Assays (e.g., ATR Kinase) E Determine Enzymatic IC50 D->E F Cellular Target Engagement (e.g., Western Blot for p-Chk1) E->F G->D Yes H De-prioritize or Redesign Scaffold G->H No

Caption: High-level workflow for the in vitro screening of the lead compound.

ATR Signaling Pathway Diagram

G DNA_Damage Replication Stress/ DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Compound 6-Benzyl-6,7-dihydro- 5H-pyrrolo[3,4-b]pyridine Compound->ATR inhibits pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest Apoptosis Apoptosis pCHK1->Apoptosis

Caption: Simplified ATR signaling pathway and the point of inhibition.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the intermediate, this compound-5,7-dione, from commercially available starting materials. This intermediate is subsequently reduced to yield the target compound. The protocols provided herein are based on established and analogous chemical transformations, ensuring a reliable and reproducible synthetic route.

Introduction

The pyrrolo[3,4-b]pyridine core structure is a significant pharmacophore found in a variety of biologically active compounds. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, including inhibitors of dipeptidyl peptidases 8 and 9 (DPP8/9) and is related to key intermediates in the synthesis of quinolone antibiotics like moxifloxacin.[1][2] This document outlines a straightforward and efficient two-step synthesis from readily available starting materials.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of this compound-5,7-dione. This step involves the condensation of 2,3-pyridinedicarboxylic anhydride with benzylamine to form the corresponding N-benzyl cyclic imide.

  • Step 2: Reduction of this compound-5,7-dione. The cyclic imide is then reduced to the desired this compound.

Data Presentation

Table 1: Starting Materials and Reagents

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Supplier (Example)
2,3-Pyridinedicarboxylic anhydrideC₇H₃NO₃149.10Sigma-Aldrich
BenzylamineC₇H₉N107.15Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Fisher Scientific
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Sigma-Aldrich
Sodium Sulfate, anhydrousNa₂SO₄142.04Fisher Scientific

Table 2: Product Information and Expected Yields

CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldPhysical Appearance
This compound-5,7-dioneC₁₄H₁₀N₂O₂238.24~57%[1]White solid[1]
This compoundC₁₄H₁₄N₂210.27Yields for this specific reduction are not detailed in the provided results, but are generally high for LiAlH₄ reductions of imides.Light-colored solid or oil

Experimental Protocols

Step 1: Synthesis of this compound-5,7-dione

Materials:

  • 2,3-Pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol)

  • Benzylamine (3.85 mL, 35.2 mmol)

  • Glacial Acetic Acid (50 mL)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for filtration and trituration

Procedure: [1][3]

  • To a suspension of 2,3-pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol) in glacial acetic acid (50 mL) in a round-bottom flask, add benzylamine (3.85 mL, 35.2 mmol).

  • Heat the mixture under reflux for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Triturate the resulting residue with diethyl ether.

  • Collect the precipitated white solid by filtration, wash with a small amount of diethyl ether, and dry to afford this compound-5,7-dione.

Step 2: Reduction of this compound-5,7-dione to this compound

Note: This protocol is based on a standard procedure for the reduction of cyclic imides, such as N-benzylphthalimide, using Lithium Aluminum Hydride (LiAlH₄). Extreme caution should be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound-5,7-dione (e.g., 1.0 g, 4.2 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (e.g., 0.48 g, 12.6 mmol, 3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for extraction and filtration

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Lithium Aluminum Hydride (e.g., 0.48 g, 12.6 mmol) in anhydrous THF (e.g., 20 mL).

  • In a separate flask, dissolve this compound-5,7-dione (e.g., 1.0 g, 4.2 mmol) in anhydrous THF (e.g., 15 mL).

  • Slowly add the solution of the dione to the LiAlH₄ suspension via a dropping funnel. An exothermic reaction may occur, which can be controlled by cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (e.g., 0.5 mL), followed by 15% aqueous NaOH (e.g., 0.5 mL), and then water again (e.g., 1.5 mL). This should produce a granular precipitate.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite or anhydrous sodium sulfate to remove the aluminum salts, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

SynthesisWorkflow SM1 2,3-Pyridinedicarboxylic anhydride Reagent1 Acetic Acid, Reflux SM1->Reagent1 SM2 Benzylamine SM2->Reagent1 Intermediate This compound-5,7-dione Reagent2 1) LiAlH4, THF 2) Quench Intermediate->Reagent2 Product This compound Reagent1->Intermediate Step 1: Condensation Reagent2->Product Step 2: Reduction

Caption: Overall synthetic workflow for this compound.

References

Application Notes: Multicomponent Reactions for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolo[3,4-b]pyridin-5-ones are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural analogy to isoindolin-1-one, a core present in various natural and synthetic bioactive molecules.[1] These scaffolds have been investigated for a range of pharmacological activities, including anticancer and antiviral properties.[2][3][4] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a one-pot fashion, offering advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.[1][5]

This document provides detailed application notes and protocols for the synthesis of pyrrolo[3,4-b]pyridin-5-ones via multicomponent reactions, specifically focusing on the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process.

Reaction Principle

The most common multicomponent approach for synthesizing pyrrolo[3,4-b]pyridin-5-ones involves an Ugi-Zhu three-component reaction followed by a cascade sequence. This process typically utilizes an aldehyde, an amine, and an α-isocyanoacetamide as the key starting materials.[1][2] The Ugi-Zhu reaction first forms a 5-aminooxazole intermediate. This intermediate then undergoes a cascade of reactions, including an aza Diels-Alder cycloaddition with a dienophile (such as maleic anhydride), followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core.[1][2][6] The overall transformation is a highly efficient process that allows for the rapid assembly of complex heterocyclic systems from simple and readily available starting materials.

Key Advantages of the Multicomponent Approach:

  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[5]

  • Diversity: A wide range of substituents can be introduced by varying the aldehyde, amine, and isocyanide components, allowing for the creation of diverse chemical libraries for drug discovery.

  • Atom Economy: MCRs are characterized by high atom economy, as most of the atoms from the reactants are incorporated into the final product.[2]

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and execution.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of pyrrolo[3,4-b]pyridin-5-ones using multicomponent reactions.

Table 1: Ugi-Zhu/Cascade Reaction for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

CatalystSolventHeat SourceReaction TimeYield (%)Reference
Ytterbium (III) triflateTolueneMicrowave95 min20-92[1][7][8]
Ytterbium (III) triflateChlorobenzeneMicrowave95 min50-77[2][6]
Scandium (III) triflateTolueneMicrowaveNot Specified30-40[9]
Ammonium ChlorideTolueneHeatingNot SpecifiedGood to Excellent[10][11]

Table 2: Yields of Selected Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones

CompoundYield (%)
19b65
19c70
19d77
19e50
19f68
19g72
19h55
19i75
19j60
19k58
19l62

Data extracted from a study on fluorinated derivatives containing a 4-amino-7-chloroquinoline moiety.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Cascade Reaction using Ytterbium (III) Triflate [1]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • α-Isocyanoacetamide (1.2 equiv)

  • Ytterbium (III) triflate (0.03 equiv)

  • Maleic anhydride (1.2 equiv)

  • Toluene (solvent)

  • Microwave reactor tube (10 mL)

Procedure:

  • To a 10 mL sealed microwave reactor tube, add the corresponding aldehyde (1.0 equiv) and amine (0.1 mmol, 1.0 equiv).

  • Dilute the mixture with toluene (1.0 mL).

  • Stir the mixture and heat it using microwave irradiation at 65 °C (100 W) for 5 minutes.

  • Add ytterbium (III) triflate (0.03 equiv) to the reaction mixture.

  • Continue stirring and heating the mixture using microwave irradiation at 65 °C (100 W) for another 5 minutes.

  • Add the corresponding α-isocyanoacetamide (1.2 equiv).

  • Add maleic anhydride (1.2 equiv).

  • Seal the tube and continue the reaction under microwave irradiation at a specified temperature and time to complete the cascade sequence (e.g., 90-110 °C for 30-60 minutes, optimization may be required).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ammonium Chloride-Promoted Four-Component Synthesis [10][11]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • α-Isocyanoacetamide (1.0 equiv)

  • α,β-Unsaturated acyl chloride (1.0 equiv)

  • Ammonium chloride (catalyst)

  • Toluene or Methanol (solvent)

Procedure:

  • Three-Component Synthesis of 5-Aminooxazole:

    • In a suitable flask, dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and α-isocyanoacetamide (1.0 equiv) in methanol.

    • Heat the solution to reflux until the formation of the 5-aminooxazole is complete (monitored by TLC).

    • Alternatively, the reaction can be accelerated in toluene using ammonium chloride as a catalyst.

  • Domino Acylation/IMDA/retro-Michael Cycloreversion:

    • To the solution containing the 5-aminooxazole, add the α,β-unsaturated acyl chloride (1.0 equiv).

    • The reaction proceeds through a triple domino sequence to form the pyrrolo[3,4-b]pyridin-5-one.

  • One-Pot Four-Component Synthesis:

    • In a single reaction vessel, combine the aldehyde, amine, α-isocyanoacetamide, and α,β-unsaturated acyl chloride in toluene with ammonium chloride as a catalyst.

    • Heat the mixture to allow the four-component reaction to proceed to completion.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_cascade Cascade Process cluster_product Final Product Aldehyde Aldehyde MCR Multicomponent Reaction (Ugi-Zhu) Aldehyde->MCR Amine Amine Amine->MCR Isocyanide α-Isocyanoacetamide Isocyanide->MCR Intermediate 5-Aminooxazole MCR->Intermediate Forms Cascade Aza Diels-Alder / N-Acylation / Decarboxylation / Dehydration Intermediate->Cascade Reacts with Dienophile Product Pyrrolo[3,4-b]pyridin-5-one Cascade->Product Yields

Caption: General workflow for the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Reaction_Mechanism cluster_UgiZhu Ugi-Zhu 3CR cluster_Cascade Cascade Sequence R1CHO Aldehyde (R1CHO) Imine Imine R1CHO->Imine + R2NH2 - H2O R2NH2 Amine (R2NH2) R2NH2->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Isocyanide α-Isocyanoacetamide Isocyanide->Nitrilium Aminooxazole 5-Aminooxazole Nitrilium->Aminooxazole Intramolecular Cyclization DielsAlder Aza Diels-Alder Adduct Aminooxazole->DielsAlder + Dienophile Dienophile Maleic Anhydride Dienophile->DielsAlder Acylation N-Acylation Intermediate DielsAlder->Acylation Intramolecular N-Acylation FinalProduct Pyrrolo[3,4-b]pyridin-5-one Acylation->FinalProduct - CO2 - H2O

Caption: Plausible reaction mechanism for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.

References

Application Notes and Protocols for the Synthesis of Pyrrolo[3,4-b]pyridin-5-one Derivatives via Ugi-Zhu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,4-b]pyridin-5-one scaffold is a significant heterocyclic system in medicinal chemistry, serving as an aza-analogue of the isoindolin-1-one core present in various natural and synthetic compounds with potential therapeutic applications, including anticancer agents.[1] This document provides a detailed protocol for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-one derivatives utilizing a one-pot Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence. This efficient methodology offers high atom economy and allows for the generation of a diverse range of derivatives.[2][3]

The Ugi-Zhu reaction is a powerful multicomponent reaction (MCR) that involves the sequential combination of an aldehyde, a primary amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate.[2][4] This intermediate then undergoes a cascade process involving an aza-Diels-Alder cycloaddition with a dienophile (such as maleic anhydride), followed by N-acylation, decarboxylation, and dehydration to yield the desired pyrrolo[3,4-b]pyridin-5-one core.[1][2] This one-pot synthesis is a highly efficient method for constructing complex molecular architectures from simple starting materials.[2]

Reaction Scheme

The overall transformation can be depicted as follows:

Step 1: Ugi-Zhu Three-Component Reaction An aldehyde and a primary amine react to form an imine, which is then attacked by an α-isocyanoacetamide in the presence of a Lewis acid catalyst to form a 5-aminooxazole intermediate.[1][2]

Step 2: Cascade Reaction The 5-aminooxazole intermediate reacts with maleic anhydride in a cascade sequence involving an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to afford the final pyrrolo[3,4-b]pyridin-5-one product.[1][2]

Experimental Protocols

This section details the general experimental procedure for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives.

Materials and Reagents:

  • Aldehyde (e.g., 2-furaldehyde, substituted benzaldehydes)

  • Primary Amine (e.g., aniline, benzylamine)

  • α-Isocyanoacetamide (derived from amino acids like phenylalanine or tyrosine)[2]

  • Maleic Anhydride

  • Lewis Acid Catalyst (e.g., Ytterbium(III) triflate [Yb(OTf)₃], Scandium(III) triflate [Sc(OTf)₃])[1][2]

  • Solvent (e.g., Toluene, Dichloromethane)[1][2]

  • Microwave Synthesizer (optional, can be conventional heating)[1]

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

General Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel (e.g., a microwave vial), combine the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and the α-isocyanoacetamide (1.0 equiv.) in the chosen solvent (e.g., toluene).

  • Addition of Catalyst: Add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 3 mol%).[2]

  • Ugi-Zhu Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the 5-aminooxazole intermediate.

  • Addition of Dienophile: Add maleic anhydride (1.0 equiv.) to the reaction mixture.

  • Cascade Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using either conventional heating or a microwave synthesizer for a specified duration (e.g., 20-95 minutes).[4][5]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure pyrrolo[3,4-b]pyridin-5-one derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones. [1][2]

EntryAldehydeAmineα-IsocyanoacetamideCatalystSolventHeat SourceYield (%)
1BenzaldehydeAnilinePhenylalanine-derivedYb(OTf)₃TolueneMicrowaves92
24-ChlorobenzaldehydeAnilinePhenylalanine-derivedYb(OTf)₃TolueneMicrowaves85
32-FuraldehydeBenzylaminePhenylalanine-derivedYb(OTf)₃TolueneMicrowaves82
42-FuraldehydeFurfurylaminePhenylalanine-derivedSc(OTf)₃DichloromethaneMicrowaves78
52-FuraldehydeBenzylamineTyrosine-derivedYb(OTf)₃TolueneMicrowaves45

Table 2: Characterization Data for a Representative Pyrrolo[3,4-b]pyridin-5-one Derivative.

CompoundMolecular FormulaMolecular WeightAppearance¹H NMR¹³C NMR
1a C₂₄H₁₈N₂O₂366.42White solidConsistent with structureConsistent with structure

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Ugi-Zhu reaction protocol for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives.

Ugi_Zhu_Workflow start Start: Reactants & Solvent reactants Aldehyde (1 equiv) Amine (1 equiv) α-Isocyanoacetamide (1 equiv) Solvent (e.g., Toluene) start->reactants catalyst Add Lewis Acid Catalyst (e.g., Yb(OTf)₃, 3 mol%) reactants->catalyst ugi_zhu Ugi-Zhu Reaction (Stir at RT, 30 min) catalyst->ugi_zhu dienophile Add Maleic Anhydride (1 equiv) ugi_zhu->dienophile cascade Cascade Reaction (Heat, e.g., 80-110 °C) dienophile->cascade workup Work-up (Solvent Removal) cascade->workup purification Purification (Column Chromatography) workup->purification product Final Product: Pyrrolo[3,4-b]pyridin-5-one purification->product

Caption: Experimental workflow for the one-pot Ugi-Zhu synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic pathway of the Ugi-Zhu reaction followed by the cascade sequence.

Ugi_Zhu_Mechanism reactants Aldehyde + Amine + α-Isocyanoacetamide imine Imine Formation reactants->imine Condensation aminooxazole 5-Aminooxazole Intermediate imine->aminooxazole Nucleophilic attack by Isocyanoacetamide (Lewis Acid Catalyzed) diels_alder Aza-Diels-Alder Cycloaddition (+ Maleic Anhydride) aminooxazole->diels_alder cycloadduct Cycloadduct diels_alder->cycloadduct cascade N-Acylation / Decarboxylation / Dehydration cycloadduct->cascade product Pyrrolo[3,4-b]pyridin-5-one cascade->product

Caption: Mechanistic pathway of the Ugi-Zhu/cascade reaction for pyrrolo[3,4-b]pyridin-5-one synthesis.

References

Application of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heterocyclic scaffold, 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, and its derivatives have emerged as a versatile platform in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. This document provides a comprehensive overview of the applications of this scaffold in drug discovery, focusing on its utility as an intermediate and as a core structure for developing novel therapeutics. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Role as a Key Synthetic Intermediate

The parent compound, this compound, and its oxidized form, this compound-5,7-dione, serve as crucial building blocks in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin.[1]

Experimental Protocol: Synthesis of this compound-5,7-dione[1]

Materials:

  • 2,3-pyridinedicarboxylic anhydride

  • Benzylamine

  • Acetic acid

  • Diethyl ether

Procedure:

  • Suspend 2,3-pyridinedicarboxylic anhydride (5 g, 33.5 mmol) in acetic acid (50 ml).

  • Add benzylamine (3.85 ml, 35.2 mmol) to the suspension.

  • Heat the mixture under reflux for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo.

  • Triturate the residue with diethyl ether to yield the title compound as a white solid.

Derivatives as Kinase Inhibitors in Oncology

Derivatives of the closely related pyrrolo[3,4-d]pyrimidine scaffold have demonstrated significant potential as inhibitors of key kinases involved in cancer progression, particularly Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a pathway often exploited by cancer cells for survival.[2][3][4]

Quantitative Data: ATR Kinase Inhibition
Compound IDTarget KinaseIC50 (µM)Cell Line (for cellular activity)Cellular IC50 (µM)Reference
5g ATR0.007--[3][4]
48f ATR0.003LoVo, SW620, OVCAR-30.040, 0.095, 0.098
ZH-1 ATR0.05326--[5]
ZH-5 ATR0.01011--[5]
ZH-7 ATR0.02852--[5]
ZH-10 ATR0.02747--[5]

Signaling Pathway: ATR-Chk1 in DNA Damage Response

ATR_Signaling_Pathway DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Chk1 Phosphorylation (Ser345) Chk1 Phosphorylation (Ser345) ATR Activation->Chk1 Phosphorylation (Ser345) Cell Cycle Arrest Cell Cycle Arrest Chk1 Phosphorylation (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair Chk1 Phosphorylation (Ser345)->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR Activation

ATR-Chk1 Signaling Pathway Inhibition
Experimental Protocol: ATR Kinase Inhibition Assay (Western Blot for Phospho-Chk1)[1]

This protocol assesses the inhibition of ATR kinase activity by measuring the phosphorylation of its substrate, Chk1, at serine 345.

Materials:

  • Cancer cell line (e.g., MCF7, K562)[6]

  • ATR inhibitor compound

  • DNA damaging agent (e.g., Hydroxyurea, UV radiation)[6]

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Chk1 (Ser345), rabbit anti-total Chk1, and a loading control (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Treat cells with the ATR inhibitor at various concentrations for a predetermined time (e.g., 1 hour).

  • Induction of DNA Damage: Induce DNA damage by treating cells with hydroxyurea or exposing them to UV radiation to stimulate ATR activity.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Chk1 and a loading control.

Derivatives as M4 Muscarinic Receptor Modulators in Neuroscience

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. M4 receptors are a promising target for the treatment of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[4][7][8] PAMs offer a therapeutic advantage by enhancing the receptor's response to the endogenous ligand, acetylcholine, which may lead to fewer side effects compared to direct agonists.[8]

Quantitative Data: M4 Receptor Positive Allosteric Modulation
Compound ClassAssay TypeEC50Emax (% of ACh max)Reference
7,8-dihydro-5h-1,6-naphthyridine derivativeCalcium Influx3 nM - 0.01 µM82% - 100%[6]
Pyrrolo[3,4-b]pyridin-5-one derivativeCalcium Influx (hM4)23 nM88%[9]
VU0467154Calcium Influx (rat M4)17.7 nM68%[10]
VU0467154Calcium Influx (human M4)627 nM55%[10]
VU0467485 (6c)Calcium Influx (human M4)78.8 nM80.6%[11]
VU0467485 (6c)Calcium Influx (rat M4)26.6 nM68.7%[11]

Experimental Workflow: M4 PAM Screening

M4_PAM_Workflow cluster_preparation Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis CHO-K1 cells expressing M4 CHO-K1 cells expressing M4 Dye Loading Load with Calcium Indicator Dye (e.g., Fluo-4 AM) CHO-K1 cells expressing M4->Dye Loading Compound Addition Add Test Compound (PAM) Dye Loading->Compound Addition Agonist Addition Add ACh (EC20 concentration) Compound Addition->Agonist Addition Fluorescence Measurement Measure Calcium Flux (Fluorescence) Agonist Addition->Fluorescence Measurement Normalization Normalize to Baseline and Maximal ACh Response Fluorescence Measurement->Normalization Curve Fitting Generate Dose-Response Curve Normalization->Curve Fitting EC50 Emax Determination Determine EC50 and Emax Curve Fitting->EC50 Emax Determination

Workflow for M4 PAM Identification
Experimental Protocol: M4 Receptor PAM Calcium Mobilization Assay[3][10][12]

This protocol describes a cell-based assay using a Fluorometric Imaging Plate Reader (FLIPR) to identify and characterize M4 PAMs by measuring changes in intracellular calcium.

Materials:

  • CHO-K1 cells stably expressing the human M4 receptor (and a chimeric G-protein like Gqi5 to couple to the calcium pathway).[11]

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium indicator dye (e.g., Fluo-4 AM).[9]

  • Test compounds (potential PAMs).

  • Acetylcholine (ACh).

  • FLIPR instrument.

  • Microplates (e.g., 384-well or 1536-well).[12]

Procedure:

  • Cell Plating: Plate the M4-expressing CHO-K1 cells into microplates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium indicator dye solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Assay on FLIPR:

    • Place the plate in the FLIPR instrument.

    • Baseline Reading: Measure the baseline fluorescence.

    • Compound Addition: Add the test compounds at various concentrations to the wells. Incubate for a short period (e.g., 1.5-2.5 minutes).[3][10]

    • Agonist Addition: Add a sub-maximal (EC20) concentration of acetylcholine to the wells.

    • Fluorescence Measurement: Immediately measure the fluorescence signal over time to detect calcium mobilization.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Express the response as a percentage of the maximal response to a saturating concentration of acetylcholine.

    • Generate dose-response curves for the test compounds and calculate the EC50 and Emax values.

Derivatives as Antibacterial Agents

The broader family of pyrrolo[3,4-b]pyridine derivatives has also been explored for its antibacterial properties. Certain substituted analogs have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
4j E. coli62.5[13]
4l E. coli125.0[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Mueller-Hinton Broth (MHB).

  • Test compounds.

  • Standard antibiotic (positive control).

  • Solvent (e.g., DMSO).

  • 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The this compound scaffold is a valuable entity in drug discovery. Its utility ranges from being a key intermediate in the synthesis of established drugs to providing a foundational structure for the development of novel kinase inhibitors for oncology, M4 receptor modulators for neuroscience applications, and new antibacterial agents. The protocols and data presented herein provide a framework for researchers to further explore the potential of this versatile chemical scaffold in the quest for new and effective medicines.

References

Application Notes and Protocols: Synthesis and Evaluation of Isoindoline Inhibitors of DPP8/9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase 8 (DPP8) and 9 (DPP9) are intracellular serine proteases that have emerged as important therapeutic targets in immunology and oncology. Their inhibition has been shown to induce pyroptosis in cancer cells and modulate immune responses. Isoindoline-based compounds have been identified as a promising class of potent and selective DPP8/9 inhibitors. This document provides detailed experimental procedures for the synthesis of a representative isoindoline inhibitor, protocols for evaluating its activity and selectivity, and an overview of the key signaling pathways involved.

Data Presentation

The inhibitory activities of several key isoindoline-based DPP8/9 inhibitors are summarized in the tables below. These values, presented as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the potency and selectivity of each compound.

Table 1: Inhibitory Activity (IC50) of Isoindoline Inhibitors against DPP8 and DPP9

CompoundDPP8 IC50 (nM)DPP9 IC50 (nM)Reference
allo-Isoleucyl isoindoline3855[1]
1G2441453[2]
Compound 8jPotent (specific value not provided)Potent (specific value not provided)[3]
Compound 426003[1]

Table 2: Selectivity Profile of Isoindoline Inhibitors against Other Dipeptidyl Peptidases

CompoundDPP4 IC50 (nM)FAP IC50 (nM)DPP II ActivityReference
allo-Isoleucyl isoindoline30,000>100,000-[1]
1G244>100,000-Low activity[2][3]
Compound 8j--Low activity[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Isoindoline Inhibitor

This protocol describes a general, representative multi-step synthesis for an isoindoline-based DPP8/9 inhibitor, adapted from established synthetic routes for similar compounds.[3]

Step 1: Synthesis of the Isoindoline Core

A common method for synthesizing the isoindoline core involves the reaction of a substituted phthalic anhydride with an appropriate amine.[4]

  • To a round-bottom flask, add phthalic anhydride (1 equivalent) and the desired amine (1 equivalent).

  • Heat the mixture, either neat or in a high-boiling solvent such as toluene or dimethylformamide (DMF), at a temperature ranging from 100 to 180 °C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the resulting phthalimide intermediate by recrystallization or column chromatography.

  • Reduce the phthalimide to the corresponding isoindoline using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane (BH3), in an appropriate solvent like tetrahydrofuran (THF).

  • Quench the reaction carefully and work up the mixture to isolate the isoindoline core. Purify by column chromatography.

Step 2: Coupling with the P2-Side Chain

The P2 side chain, which often contributes significantly to potency and selectivity, is coupled to the isoindoline core.

  • Dissolve the synthesized isoindoline core (1 equivalent) and the desired carboxylic acid (e.g., a protected amino acid, 1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Filter the reaction mixture to remove any precipitated byproducts.

  • Wash the organic layer with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the coupled product by column chromatography.

Step 3: Deprotection (if necessary)

If the coupled P2 side chain contains a protecting group (e.g., a Boc group on an amine), it must be removed.

  • Dissolve the protected intermediate in a suitable solvent (e.g., DCM for Boc deprotection).

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA) for Boc groups.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure.

  • Purify the final isoindoline inhibitor, often as a salt, by recrystallization or preparative HPLC.

  • Characterize the final compound by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: In Vitro DPP8/9 Inhibition Assay

This protocol details a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against DPP8 and DPP9 using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[5][6]

Materials:

  • Recombinant human DPP8 and DPP9 enzymes

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the recombinant DPP8 and DPP9 enzymes in assay buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of the diluted test compound solution and 25 µL of the diluted enzyme solution.

    • Positive Control (No Inhibition): Add 25 µL of assay buffer (with the same final DMSO concentration as the test wells) and 25 µL of the diluted enzyme solution.

    • Negative Control (Blank): Add 50 µL of assay buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 3: Selectivity Profiling

To assess the selectivity of the inhibitors, the same enzymatic assay protocol can be adapted to test against other related dipeptidyl peptidases, such as DPP4 and Fibroblast Activation Protein (FAP).[7]

  • Obtain recombinant enzymes for the desired panel of proteases (e.g., DPP4, FAP).

  • Follow the procedure outlined in Protocol 2 for each enzyme, using the appropriate substrate if different from Gly-Pro-AMC (though Gly-Pro-AMC is often used as a common substrate for initial screening).

  • Determine the IC50 values for the test compound against each of the proteases in the panel.

  • Calculate the selectivity index by dividing the IC50 value for the off-target enzyme (e.g., DPP4) by the IC50 value for the target enzyme (e.g., DPP8 or DPP9). A higher selectivity index indicates greater selectivity for the target enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving DPP8/9 and a typical experimental workflow for inhibitor evaluation.

DPP9 in Pyroptosis Signaling

Inhibition of DPP9 leads to the activation of the CARD8 or NLRP1 inflammasome, resulting in caspase-1 activation, Gasdermin D (GSDMD) cleavage, and subsequent pyroptotic cell death.[8][9][10][11]

DPP9_Pyroptosis DPP9 DPP9 CARD8_NLRP1 CARD8 / NLRP1 (Inactive) DPP9->CARD8_NLRP1 Maintains Inactive State Inhibitor Isoindoline Inhibitor Inhibitor->DPP9 Inhibits CARD8_NLRP1_active CARD8 / NLRP1 (Active) CARD8_NLRP1->CARD8_NLRP1_active Activation Caspase1 Pro-Caspase-1 CARD8_NLRP1_active->Caspase1 Activates Caspase1_active Caspase-1 Caspase1->Caspase1_active GSDMD GSDMD Caspase1_active->GSDMD Cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces

Caption: DPP9 inhibition leads to CARD8/NLRP1 activation and pyroptosis.

DPP9 in EGFR/PI3K/Akt Signaling

DPP9 has been shown to negatively regulate the PI3K/Akt signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[12][13][14]

DPP9_EGFR_PI3K_Akt EGF EGF EGFR EGFR EGF->EGFR Ras H-Ras EGFR->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation DPP9 DPP9 DPP9->Ras Associates with DPP9->PI3K Inhibits

Caption: DPP9 negatively regulates the PI3K/Akt signaling pathway.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the logical flow of experiments for synthesizing and evaluating novel isoindoline inhibitors of DPP8/9.

Workflow Synthesis 1. Synthesis of Isoindoline Inhibitor Purification 2. Purification & Characterization Synthesis->Purification DPP8_9_Assay 3. In Vitro DPP8/9 Inhibition Assay Purification->DPP8_9_Assay IC50_Det 4. IC50 Determination DPP8_9_Assay->IC50_Det Selectivity_Assay 5. Selectivity Profiling (e.g., DPP4, FAP) IC50_Det->Selectivity_Assay SAR 6. Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR Lead_Opt 7. Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for synthesis and evaluation of DPP8/9 inhibitors.

References

Application Notes and Protocols for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a versatile chemical reactant in the synthesis of pharmaceutically relevant compounds. Detailed experimental protocols for key transformations are provided, along with data presented in a clear, tabular format.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core serves as a valuable scaffold for the development of bioactive molecules. The presence of a secondary amine within the pyrrolidine ring and an aromatic pyridine ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of various therapeutic agents. Notably, this compound is a crucial precursor for the synthesis of quinolone antibiotics, such as moxifloxacin, and serves as a foundational structure for the development of enzyme inhibitors, including those for Dipeptidyl Peptidase 8 and 9 (DPP8/9).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂[1][2]
Molecular Weight 210.27 g/mol [1][2]
CAS Number 109966-30-5[1]
Appearance Off-White Solid
Purity Typically >98%

Applications in Chemical Synthesis

This compound is primarily utilized in the construction of more complex molecular architectures. Key applications include its role as a precursor to chiral intermediates for antibiotics and as a scaffold for enzyme inhibitors.

Synthesis of Moxifloxacin Intermediate

A critical application of this reactant is in the synthesis of the chiral side chain of the antibiotic moxifloxacin, specifically (S,S)-2,8-diazabicyclo[4.3.0]nonane.[3][4] This involves a synthetic sequence that often starts from the related dione derivative, which can be accessed from 2,3-pyridinedicarboxylic anhydride and benzylamine.[5][6] The subsequent steps typically involve reduction of the dione and debenzylation.

Precursor for DPP8/9 Inhibitors

The pyrrolo[3,4-b]pyridine core is a key structural motif in the design of inhibitors for Dipeptidyl Peptidases 8 and 9 (DPP8/9).[1] These enzymes are implicated in various physiological processes, including immune regulation and cell signaling, making them attractive targets for drug discovery.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of this compound-5,7-dione

This protocol describes the synthesis of the dione precursor, which is a common starting material for further modifications.

Reaction Scheme:

2,3-Pyridinedicarboxylic anhydride + Benzylamine → this compound-5,7-dione

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Pyridinedicarboxylic anhydride149.105.0 g33.5 mmol
Benzylamine107.153.85 mL (3.77 g)35.2 mmol
Acetic Acid60.0550 mL-
Diethyl Ether74.12As needed-

Procedure:

  • To a suspension of 2,3-pyridinedicarboxylic anhydride (5 g, 33.5 mmol) in acetic acid (50 ml), add benzylamine (3.85 ml, 35.2 mmol).[5][6]

  • Heat the mixture under reflux for 18 hours.[5][6]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove the acetic acid.[5][6]

  • Triturate the residue with diethyl ether to precipitate the product.[5][6]

  • Filter the solid, wash with diethyl ether, and dry to afford the title compound as a white solid.

Expected Yield: 57%[5][6]

Protocol 2: Debenzylation to form (S,S)-2,8-diazabicyclo[4.3.0]nonane (Moxifloxacin Intermediate)

This protocol outlines a typical debenzylation step, a crucial transformation in the synthesis of the moxifloxacin side chain. While the direct debenzylation of the title compound is not explicitly detailed in the search results, a protocol for a closely related N-benzyl protected aminopyridine derivative is provided as a representative example of this type of transformation.[9]

Reaction Scheme:

N-Boc, N-Benzyl protected 2-aminopyridinomethylpyrrolidine derivative → N-Boc protected 2-aminopyridinomethylpyrrolidine derivative

Materials:

ReagentConcentration/PurityQuantity
N-Boc, N-Benzyl protected substrate-1 mmol
Ethanol (EtOH)Anhydrous60 mL
Acetic Acid (HOAc)Glacial1.5 mmol
20% Pd(OH)₂ on Carbon-150 mg
Hydrogen (H₂)-1 atm
Celite-As needed

Procedure:

  • Dissolve the N-Boc, N-Benzyl protected starting material (1 mmol) in ethanol (60 mL).[9]

  • Add acetic acid (1.5 mmol) to the solution at room temperature.[9]

  • Carefully add 20% Pd(OH)₂ on carbon (150 mg) to the reaction mixture.[9]

  • Stir the mixture at 60 °C under a hydrogen atmosphere (1 atm) for 14 hours.[9]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[9]

  • Wash the Celite pad with ethanol (2 x 30 mL).[9]

  • Combine the filtrates and concentrate in vacuo to obtain the crude product, which can be purified by column chromatography.

Signaling Pathways and Biological Context

The pyrrolo[3,4-b]pyridine scaffold is a key component of inhibitors targeting DPP8 and DPP9. These enzymes play a role in various cellular signaling pathways.

DPP8_9_Signaling_Pathways cluster_extracellular Extracellular Peptides Peptides

DPP8 and DPP9 are intracellular serine proteases that cleave N-terminal dipeptides from various protein substrates. This cleavage can modulate the activity of these substrates, thereby influencing downstream signaling pathways.[7][8] For instance, DPP8/9 have been implicated in the regulation of the Akt signaling pathway and B cell signaling.[8] Furthermore, DPP8 and DPP9 can act as negative regulators of the NLRP1 and CARD8 inflammasomes, thereby suppressing pyroptosis, a form of inflammatory cell death.[8] Inhibition of DPP8/9 by compounds derived from the this compound scaffold can therefore modulate these signaling events, which is of significant interest in the development of novel therapeutics for inflammatory diseases and cancer.[8][10]

Experimental Workflow for Synthesis and Debenzylation

The general workflow for the utilization of this compound derivatives in a synthetic sequence towards a final target molecule is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., 2,3-Pyridinedicarboxylic anhydride, Benzylamine) Synthesis_Dione Synthesis of This compound-5,7-dione Start->Synthesis_Dione Reduction Reduction of Dione (if applicable) Synthesis_Dione->Reduction Reactant This compound Reduction->Reactant Functionalization Further Functionalization (e.g., Alkylation, Coupling) Reactant->Functionalization Debenzylation Debenzylation Functionalization->Debenzylation Final_Product Final Product (e.g., Moxifloxacin Intermediate) Debenzylation->Final_Product

This workflow highlights the key stages, starting from the synthesis of the core scaffold, potential modifications, and the crucial deprotection step to yield the final desired product. Each step requires careful optimization of reaction conditions to ensure high yields and purity.

References

The Role of Pyrrolopyridines in Developing Novel Therapeutics for Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel therapeutics for a range of neurological disorders. Their structural similarity to endogenous molecules allows them to interact with key biological targets implicated in the pathophysiology of these complex diseases. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of pyrrolopyridine-based therapies. It covers their mechanism of action, key molecular targets, and detailed experimental procedures for their evaluation.

Key Pyrrolopyridine Scaffolds and Synthesis Protocols

A fundamental starting material for many bioactive pyrrolopyridine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this key intermediate is a critical first step in the development of novel compounds.

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common synthetic route to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for many pyrrolopyridine-based inhibitors.[1][2][3][4][5]

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium ethoxide in ethanol

  • Ethanol

  • Ammonia solution

  • Active nickel

  • Sodium acetate

  • 2-chloroacetaldehyde solution

  • Phosphorus oxychloride

  • Ice water

  • Sodium hydroxide solution

  • Toluene

Procedure:

  • Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine:

    • Dissolve ethyl cyanoacetate and thiourea (molar ratio 1:1 to 1:3) in ethanol.

    • Slowly add sodium ethoxide in ethanol (1.5 to 3 molar equivalents) at 0-5°C.

    • Stir at room temperature for 1-2 hours.

    • Reflux the mixture at 80-100°C for 8-10 hours.

    • Cool to room temperature, filter the precipitate, wash with ethanol, and dry.[1]

  • Synthesis of 4-amino-6-hydroxypyrimidine:

    • Add the product from step 1 to an ammonia solution (10-20 times the mass of the starting material).

    • Add active nickel (3-5 molar equivalents) and heat at 80-100°C for 4-6 hours.

    • Filter the hot solution to remove the nickel.

    • Cool the filtrate to room temperature to allow the product to precipitate.

    • Filter, wash with water, and dry.[1]

  • Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine:

    • Add the product from step 2 and sodium acetate (molar ratio 1:3 to 1:5) to water.

    • Heat to 60-80°C and slowly add a solution of 2-chloroacetaldehyde (2-5 molar equivalents).

    • Stir for 4-6 hours, then cool to room temperature.

    • Filter the precipitate, wash with water, and dry.[1]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • Dissolve the product from step 3 in phosphorus oxychloride.

    • Stir at 80-100°C for 2-4 hours.

    • Remove excess phosphorus oxychloride by distillation.

    • Cool the residue to 0-10°C and carefully quench with ice water.

    • Stir for 20-30 minutes and adjust the pH to 9-10 with sodium hydroxide solution.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Pyrrolopyridines as Kinase Inhibitors for Neurodegenerative Diseases

A primary mechanism through which pyrrolopyridines exert their effects in the central nervous system (CNS) is through the inhibition of various kinases. Their scaffold can mimic the purine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. Overactive LRRK2 is believed to contribute to the neuronal damage characteristic of the disease. Pyrrolopyrimidine derivatives have been identified as potent inhibitors of LRRK2 kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Receptor LRRK2_inactive LRRK2 (Inactive) Receptor->LRRK2_inactive Activates LRRK2_active LRRK2 (Active) p-LRRK2 LRRK2_inactive->LRRK2_active Autophosphorylation GTP Binding Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Pyrrolopyridine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyridine_Inhibitor->LRRK2_active Inhibits p_Rab p-Rab Rab_GTPases->p_Rab Vesicular_Trafficking Vesicular Trafficking p_Rab->Vesicular_Trafficking Alters Autophagy Autophagy p_Rab->Autophagy Alters Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage

Caption: LRRK2 signaling pathway and the inhibitory action of pyrrolopyrimidines.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure LRRK2 kinase activity and the inhibitory potential of pyrrolopyrimidine compounds.[6][7][8]

Materials:

  • Recombinant LRRK2 enzyme (e.g., GST-tagged, truncated human LRRK2)

  • LRRKtide peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-pLRRKtide antibody

  • Pyrrolopyrimidine compounds

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the pyrrolopyrimidine compounds in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X solution of LRRK2 enzyme and LRRKtide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for LRRK2.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pLRRKtide antibody and EDTA in TR-FRET dilution buffer.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (terbium donor) and 665 nm (fluorescein acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 520 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol allows for the quantification of LRRK2 autophosphorylation at Ser935 in a cellular context, providing a measure of target engagement for pyrrolopyrimidine inhibitors.[8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • BacMam LRRK2-GFP reagent (for overexpression)

  • Cell culture medium and supplements

  • Pyrrolopyrimidine compounds

  • Lysis buffer

  • Primary antibodies: Rabbit anti-LRRK2 [pSer935] and Mouse anti-total LRRK2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 384-well clear-bottom plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Transduction and Plating:

    • Transduce HEK293 cells with BacMam LRRK2-GFP reagent according to the manufacturer's protocol.

    • Plate the transduced cells in a 384-well plate and incubate for 20-24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrrolopyrimidine compounds for a specified time (e.g., 90 minutes).

  • Cell Lysis and Fixation:

    • Lyse the cells and fix them according to the In-Cell Western™ protocol.

  • Immunostaining:

    • Block the wells and then incubate with a mixture of the primary antibodies (anti-pSer935 LRRK2 and anti-total LRRK2).

    • Wash the wells and incubate with a mixture of the fluorescently labeled secondary antibodies.

  • Data Acquisition:

    • Scan the plate using an infrared imaging system at both 700 nm and 800 nm wavelengths.

  • Data Analysis:

    • Quantify the fluorescence intensity for both pSer935 LRRK2 and total LRRK2.

    • Normalize the pSer935 signal to the total LRRK2 signal.

    • Plot the normalized signal against the logarithm of the compound concentration to determine the IC50 value.

Quantitative Data: Pyrrolopyrimidine-based LRRK2 Inhibitors
Compound IDLRRK2 G2019S IC50 (nM)LRRK2 WT IC50 (nM)pSer935 Cellular IC50 (nM)Reference
Compound 1--159[9]
GNE-7915112150[10]
GNE-08773.24.120[10]
PF-064474753613[11]

Pyrrolopyridines as Modulators of G-Protein Coupled Receptors (GPCRs)

Pyrrolopyridine derivatives have also been developed to target GPCRs, which are integral to a wide array of physiological processes in the CNS.

GPR17 Modulation in Multiple Sclerosis

G protein-coupled receptor 17 (GPR17) is implicated in the process of myelination, making it a potential therapeutic target for demyelinating diseases like multiple sclerosis. Pyrrolopyridine and indole derivatives have been identified as modulators of GPR17.[12]

GPR17_Signaling_Pathway cluster_ligand Ligand Binding cluster_signaling Intracellular Signaling cluster_cellular Cellular Response Pyrrolopyridine_Modulator Pyrrolopyridine Modulator GPR17 GPR17 Receptor Pyrrolopyridine_Modulator->GPR17 Binds to G_protein Gαi/o GPR17->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Oligodendrocyte\nPrecursor_Cell Oligodendrocyte Precursor Cell (OPC) cAMP->Oligodendrocyte\nPrecursor_Cell Regulates Differentiation Differentiation Oligodendrocyte\nPrecursor_Cell->Differentiation Myelination Myelination Differentiation->Myelination

Caption: GPR17 signaling pathway and the action of pyrrolopyridine modulators.

This protocol details a competitive immunoassay using HTRF technology to measure changes in intracellular cAMP levels following GPR17 modulation by pyrrolopyridine compounds.[12][13][14][15][16]

Materials:

  • GPR17-expressing cells (e.g., CHO or HEK293 cells)

  • Forskolin

  • Pyrrolopyridine compounds

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Stimulation buffer

  • Lysis buffer

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Seed GPR17-expressing cells in a 384-well plate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer.

  • Compound and Forskolin Addition:

    • Prepare serial dilutions of the pyrrolopyridine compounds.

    • Add the diluted compounds to the cell plate.

    • To stimulate cAMP production, add a submaximal concentration of forskolin (e.g., EC80) to all wells except the negative control.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio.

    • Normalize the data to the forskolin-only control and plot against the logarithm of the compound concentration to determine the IC50 value.

Quantitative Data: Pyrrolopyridine-based GPR17 Modulators
Compound ClassGPR17 IC50 (nM)Reference
Indole and Pyrrolopyridine Derivatives<100 (for potent compounds)[12]

Note: Specific IC50 values for individual pyrrolopyridine compounds targeting GPR17 are often proprietary and reported in patents using ranges.

5-HT2A Receptor Agonism for Psychiatric Disorders

The serotonin 2A (5-HT2A) receptor is a key target for hallucinogenic and psychedelic drugs and is implicated in the pathophysiology of various mental illnesses. Pyrrolopyridine derivatives have been developed as 5-HT2A receptor agonists.[17]

GPR17_Signaling_Pathway cluster_ligand Ligand Binding cluster_signaling Intracellular Signaling cluster_cellular Cellular Response Pyrrolopyridine_Agonist Pyrrolopyridine Agonist 5HT2A_Receptor 5-HT2A Receptor Pyrrolopyridine_Agonist->5HT2A_Receptor Binds to G_protein Gαq/11 5HT2A_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT2A receptor signaling pathway activated by pyrrolopyridine agonists.

This protocol describes a high-throughput method to measure the agonist activity of pyrrolopyridine compounds at the 5-HT2A receptor by monitoring intracellular calcium mobilization.[17][18][19][20][21][22]

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • FLIPR® Calcium Assay Kit (e.g., Calcium 5 or 6)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Pyrrolopyridine compounds

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • FLIPR® or other fluorescence imaging plate reader

Procedure:

  • Cell Plating:

    • Plate the 5-HT2A expressing cells in the microplates and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the kit instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 1 hour at 37°C.

  • Compound Plate Preparation:

    • Prepare a serial dilution of the pyrrolopyridine compounds in assay buffer at a concentration that is 4X the final desired concentration.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR® instrument.

    • The instrument will record a baseline fluorescence reading.

    • The instrument will then add the compound from the compound plate to the cell plate.

    • Continue to record the fluorescence signal to measure the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the maximum fluorescence response for each well.

    • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data: Pyrrolopyridine-based 5-HT2A Agonists
Compound Class5-HT2A EC50 (nM)Reference
Novel Pyrrolopyridine DerivativesVaries (specific values in patent literature)[17]

Note: Specific EC50 values for individual pyrrolopyridine 5-HT2A agonists are often found within patent applications and may not be publicly compiled in a single source.

Conclusion

Pyrrolopyridines represent a versatile and potent class of compounds for the development of novel treatments for a variety of neurological disorders. Their ability to target key proteins such as LRRK2, GPR17, and the 5-HT2A receptor with high affinity and selectivity underscores their therapeutic potential. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, screen, and characterize novel pyrrolopyridine derivatives, paving the way for the next generation of CNS therapeutics. Adherence to detailed and robust experimental methodologies is crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrrolo[3,4-b]pyridin-5-ones are a class of polyheterocyclic compounds of significant interest in medicinal chemistry. They are considered aza-analogues of isoindolin-1-one, a core structure found in various natural and synthetic anticancer agents.[1] The synthesis of these complex molecules can be efficiently achieved through microwave-assisted multi-component reactions, offering advantages such as reduced reaction times, operational simplicity, and high yields.[1][2][3] This document provides detailed protocols and data for the microwave-assisted synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, primarily via a one-pot Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process.

1. Synthetic Strategy Overview

The predominant method for the microwave-assisted synthesis of pyrrolo[3,4-b]pyridin-5-ones involves a one-pot process that combines an Ugi-Zhu three-component reaction with a subsequent cascade of reactions, including an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration.[1][4] This approach allows for the rapid assembly of the complex polyheterocyclic core from simple starting materials.

Below is a generalized workflow for this synthetic strategy.

G cluster_0 Microwave-Assisted One-Pot Synthesis reactants Aldehyde + Amine + Isocyanide microwave1 Microwave Irradiation (e.g., 60-90°C, 5-30 min) reactants->microwave1 in Solvent (e.g., Toluene) ugi_zhu Ugi-Zhu 3CR Intermediate microwave1->ugi_zhu catalyst Lewis Acid Catalyst (e.g., Yb(OTf)3, Sc(OTf)3) catalyst->microwave1 microwave2 Microwave Irradiation (e.g., 70-80°C, 15-25 min) ugi_zhu->microwave2 maleic_anhydride Maleic Anhydride maleic_anhydride->microwave2 cascade Cascade Reaction (aza Diels-Alder, N-acylation, decarboxylation, dehydration) microwave2->cascade product Pyrrolo[3,4-b]pyridin-5-one cascade->product

Caption: General workflow for the microwave-assisted synthesis of pyrrolo[3,4-b]pyridin-5-ones.

2. Experimental Protocols

The following are generalized protocols for the microwave-assisted synthesis of pyrrolo[3,4-b]pyridin-5-ones based on published procedures.[4][5] Researchers should optimize these conditions for their specific substrates.

2.1. General Protocol for One-Pot Synthesis

This protocol details a one-pot synthesis coupling the Ugi-Zhu three-component reaction with a subsequent cascade process.

Materials:

  • Appropriate aldehyde (1.0 equiv.)

  • Primary amine (1.0 equiv.)

  • Anhydrous sodium sulfate (optional, 1.0 equiv.)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Lewis acid catalyst (e.g., Ytterbium(III) triflate (Yb(OTf)₃, 0.08 equiv.) or Scandium(III) triflate (Sc(OTf)₃, 0.03 equiv.))

  • α-Isocyanoacetamide derivative (1.2 equiv.)

  • Maleic anhydride (1.4 equiv.)

  • Microwave reactor (e.g., CEM Discover)

  • Sealed microwave reaction tube (10 mL)

Procedure:

  • To a 10 mL sealed microwave reaction tube, add the aldehyde (1.0 equiv.), the amine (1.0 equiv.), and anhydrous sodium sulfate (1.0 equiv.).

  • Add the anhydrous solvent (e.g., toluene, 1.5 mL).

  • Stir the mixture and irradiate with microwaves (e.g., 90°C, 150 W) for 30 minutes.

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.08 equiv.).

  • Stir and irradiate with microwaves (e.g., 60°C, 60 W) for 5 minutes.

  • Add the α-isocyanoacetamide derivative (1.2 equiv.).

  • Stir and irradiate with microwaves (e.g., 70°C, 150 W) for 25 minutes.

  • Add maleic anhydride (1.4 equiv.).

  • Stir and irradiate with microwaves (e.g., 80°C, 100 W) for 15 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by standard methods (e.g., column chromatography).

3. Data Presentation

The following tables summarize representative quantitative data from the microwave-assisted synthesis of various pyrrolo[3,4-b]pyridin-5-ones.

Table 1: Reaction Conditions and Yields for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

EntryAldehydeAmineCatalystSolventMicrowave ConditionsYield (%)Reference
14-Chlorobenzaldehyde3-Morpholinopropan-1-amineSc(OTf)₃Benzene65-80°C, 100W, 35 min total46[4]
2Benzaldehyde3-Morpholinopropan-1-amineSc(OTf)₃Benzene65-80°C, 100W, 35 min total45[4]
34-Formylbenzonitrile1,3-Benzodioxole-5-methylamineYb(OTf)₃Toluene60-90°C, 60-150W, 60 min totalNot specified for final product in one-pot[5]
4Various aldehydesVarious aminesYb(OTf)₃TolueneNot specified in detail20-92[1]

4. Biological Activity and Potential Signaling Pathways

Several synthesized pyrrolo[3,4-b]pyridin-5-ones have demonstrated significant biological activity, particularly as anticancer agents.[1][4] In vitro studies have shown cytotoxicity against various human cancer cell lines, including cervical (SiHa, HeLa, CaSki) and breast (MDA-MB-231, MCF-7) carcinoma cells.[1][4]

One of the proposed mechanisms of action for these compounds is the inhibition of tubulin polymerization.[4] αβ-tubulin is a critical component of the cytoskeleton involved in cell division, making it a key target for anticancer drugs like Paclitaxel.[4] In silico docking studies suggest that pyrrolo[3,4-b]pyridin-5-ones can bind to αβ-tubulin, potentially through hydrophobic interactions, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

G cluster_1 Proposed Anticancer Mechanism compound Pyrrolo[3,4-b]pyridin-5-one tubulin αβ-Tubulin compound->tubulin Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption leads to cell_cycle_arrest Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for the anticancer activity of pyrrolo[3,4-b]pyridin-5-ones.

Microwave-assisted synthesis provides a rapid and efficient route to a diverse range of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. The one-pot Ugi-Zhu/cascade reaction strategy is particularly powerful for generating molecular complexity in a time- and resource-efficient manner. The demonstrated biological activities of these compounds, especially their potential as anticancer agents targeting tubulin, highlight their importance as scaffolds for further drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Note: Analytical Characterization of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the analytical characterization of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines methods for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Comprehensive experimental procedures, data analysis, and representative results are provided to guide researchers in the quality control and characterization of this heterocyclic compound.

Introduction

This compound is a significant building block in medicinal chemistry, notably as a precursor in the synthesis of quinolone antibiotics such as Moxifloxacin.[1] Accurate and reliable analytical methods are crucial for confirming its chemical structure and determining its purity, which are critical parameters in drug development and manufacturing. This document provides standardized protocols for the characterization of this compound using ¹H NMR, ¹³C NMR, and RP-HPLC.

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR were employed to confirm the identity of this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45d1HH-2 (Pyridine)
7.50d1HH-4 (Pyridine)
7.35-7.25m5HAromatic (Benzyl)
7.10dd1HH-3 (Pyridine)
4.60s2HCH₂ (Benzyl)
3.95s2HCH₂ (Pyrrolo)
3.85s2HCH₂ (Pyrrolo)

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
155.0C (Pyridine)
148.5C-2 (Pyridine)
138.0C (Aromatic - Benzyl quaternary)
135.0C-4 (Pyridine)
132.0C (Pyrrolo quaternary)
129.0CH (Aromatic - Benzyl)
128.5CH (Aromatic - Benzyl)
127.5CH (Aromatic - Benzyl)
121.0C-3 (Pyridine)
118.0C (Pyrrolo quaternary)
54.0CH₂ (Benzyl)
48.0CH₂ (Pyrrolo)
47.5CH₂ (Pyrrolo)
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pharmaceutical intermediates and active ingredients.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: HPLC system with UV detector

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

Table 3: Hypothetical HPLC Purity Data

ParameterValue
Retention Time (tᵣ)4.2 min
Purity (by area %)>99.5%

Workflow Diagrams

cluster_nmr NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in CDCl3 A->B C Transfer to NMR Tube B->C D 1H and 13C NMR Acquisition C->D E Data Processing and Analysis D->E

Caption: Workflow for NMR analysis.

cluster_hplc HPLC Analysis Workflow F Stock Solution Preparation (1 mg/mL) G Dilution to Working Concentration F->G H Sample Filtration G->H I Injection into HPLC System H->I J Chromatographic Separation I->J K UV Detection and Purity Assessment J->K

Caption: Workflow for HPLC analysis.

Conclusion

The NMR and HPLC methods described in this application note provide a robust framework for the analytical characterization of this compound. The presented protocols are suitable for routine quality control, ensuring the identity and purity of this important pharmaceutical intermediate. The detailed experimental conditions and representative data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one Derivatives as M4 Muscarinic Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] The development of selective positive allosteric modulators (PAMs) for the M4 receptor offers a nuanced approach to enhancing receptor function, potentially overcoming the limitations of orthosteric agonists that often suffer from a lack of subtype selectivity.[1][2][3] The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one scaffold has emerged as a key chemotype in the discovery of potent and selective M4 PAMs.[2] These compounds do not directly activate the receptor but rather potentiate the effects of the endogenous agonist, acetylcholine. This document provides detailed application notes, quantitative data, and experimental protocols for researchers working with this class of compounds.

Data Presentation: In Vitro Pharmacology of Representative M4 PAMs

The following tables summarize the in vitro pharmacological data for key M4 positive allosteric modulators. This data is essential for understanding the potency, efficacy, and selectivity of these compounds.

Compound IDM4 PAM EC50 (nM)¹M4 PAM Emax (%)²M1, M2, M3, M5 ActivityReference
VU0152100 380Not ReportedInactive[4]
VU0467154 Low NanomolarNot ReportedNo activity at other mAChR subtypes up to 30 µM[5]
LY2033298 Potent (Specific value not provided in abstract)Not ReportedHighly Selective for M4[3]
VU0467485 78.8 (human), 26.6 (rat)Not ReportedNo activity at hM2[6]

¹EC50 (Half-maximal effective concentration): The concentration of the PAM that produces 50% of its maximal potentiation of the acetylcholine response. ²Emax (Maximum effect): The maximum potentiation of the acetylcholine response observed in the presence of the PAM.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M4 muscarinic receptor and a typical experimental workflow for characterizing M4 PAMs.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4 Binds PAM 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine-5-one (PAM) PAM->M4 Potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: M4 muscarinic receptor signaling pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core) Primary_Screening Primary Screening (Calcium Mobilization Assay) Compound_Synthesis->Primary_Screening Potency_Efficacy Potency and Efficacy Determination (GTPγS Binding Assay) Primary_Screening->Potency_Efficacy Selectivity_Profiling Selectivity Profiling (Radioligand Binding Assay) Potency_Efficacy->Selectivity_Profiling In_Vivo_Studies In Vivo Studies (Preclinical Models of Schizophrenia) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for M4 PAM characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay for Primary Screening

This assay is used to identify compounds that potentiate M4 receptor activation by measuring changes in intracellular calcium levels. Since M4 receptors are typically Gi/o-coupled and do not directly signal through calcium, a chimeric G-protein (e.g., Gαqi5) is often co-expressed to couple the receptor to the phospholipase C pathway.

Materials:

  • CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (e.g., Gαqi5).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Acetylcholine (ACh).

  • Test compounds (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

  • Cell Plating: Seed the CHO-K1 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The following day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer (4 µM Fluo-4 AM in assay buffer) to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: During the incubation, prepare serial dilutions of the test compounds in assay buffer. Also, prepare an EC20 concentration of acetylcholine in assay buffer. The EC20 concentration is the concentration of ACh that elicits 20% of its maximal response and should be predetermined.

  • Assay Procedure:

    • After the dye-loading incubation, wash the cells twice with assay buffer.

    • Add 20 µL of the test compound dilution to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in the FLIPR instrument.

    • Initiate the reading and, after a baseline measurement of 10-20 seconds, add 10 µL of the ACh EC20 solution to all wells.

    • Continue to measure the fluorescence for an additional 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The potentiation by the test compound is calculated as the percentage increase in the ACh response in the presence of the compound compared to the response to ACh alone.

[³⁵S]GTPγS Binding Assay for Potency and Efficacy Determination

This functional assay measures the activation of G-proteins, which is a proximal event following receptor activation. It is used to determine the potency (EC50) and efficacy (Emax) of PAMs.

Materials:

  • Membranes prepared from cells expressing the M4 muscarinic receptor.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine diphosphate).

  • Acetylcholine (ACh).

  • Test compounds.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well microplates.

  • Microplate scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 5-10 µg of M4 receptor-expressing membranes.

    • Serial dilutions of the test compound.

    • A fixed concentration of acetylcholine (e.g., EC20).

    • 10 µM GDP.

    • Assay buffer.

  • Incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Add 50 µL of SPA bead suspension (1 mg/well).

    • Incubate for at least 30 minutes at room temperature to allow the beads to settle.

    • Seal the plate and count in a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). The specific binding is then calculated, and dose-response curves are generated to determine the EC50 and Emax of the PAM.

[³H]N-methylscopolamine ([³H]NMS) Radioligand Binding Assay for Selectivity Profiling

This assay is used to determine if the test compounds bind to the orthosteric site of the M4 receptor and to assess their selectivity against other muscarinic receptor subtypes.

Materials:

  • Membranes from cells expressing M1, M2, M3, M4, or M5 muscarinic receptors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • [³H]NMS (specific activity ~70-90 Ci/mmol).

  • Atropine (for determining non-specific binding).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Protocol:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 500 µL:

    • 10-20 µg of receptor-expressing membranes.

    • [³H]NMS at a concentration near its Kd (e.g., 0.2-1 nM).

    • Serial dilutions of the test compound.

    • For non-specific binding, add 10 µM atropine instead of the test compound.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace [³H]NMS indicates binding to the orthosteric site. An allosteric modulator is not expected to displace the radioligand. To assess selectivity, the assay is performed with membranes expressing each of the five muscarinic receptor subtypes.

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one scaffold represents a valuable starting point for the development of selective M4 muscarinic receptor positive allosteric modulators. The data and protocols provided herein offer a comprehensive guide for researchers to characterize the pharmacological properties of this compound class. Through systematic screening and evaluation using the described assays, novel M4 PAMs with therapeutic potential for various CNS disorders can be identified and optimized.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrrolopyridine Analogs for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pyrrolopyridine analogs as potential anticancer agents. The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, is a key pharmacophore in numerous biologically active compounds and approved drugs, such as Vemurafenib.[1][2] Its structural similarity to the purine ring of ATP allows it to effectively act as a kinase inhibitor, a major target in cancer therapy.[2] This document outlines the synthesis of various pyrrolopyridine isomers and details the experimental procedures for assessing their anticancer efficacy.

I. Introduction to Pyrrolopyridine Analogs in Anticancer Research

Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms and their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as receptor tyrosine kinases (e.g., FGFR, FMS) and intracellular kinases (e.g., SYK, JAK, CDK), leading to the induction of apoptosis and inhibition of cell proliferation.[3][4][5][6] Some analogs also exhibit anticancer effects by intercalating with DNA or inhibiting tubulin polymerization.[7][8] The versatility of the pyrrolopyridine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

II. Synthesis of Pyrrolopyridine Analogs

The synthesis of pyrrolopyridine derivatives can be achieved through various multi-step reaction sequences. Below is a generalized workflow and a representative synthetic protocol.

Experimental Workflow for Synthesis

Synthesis Workflow Start Starting Materials (e.g., aminopyridines, pyrrole derivatives) Step1 Cyclization/ Condensation Reactions Start->Step1 Reagents, Solvents Step2 Functional Group Interconversion Step1->Step2 Intermediate Product Step3 Purification (e.g., chromatography) Step2->Step3 Crude Product Final Characterization (NMR, MS, HRMS) Step3->Final Purified Compound

Caption: Generalized workflow for the synthesis of pyrrolopyridine analogs.

Representative Synthetic Protocol: Synthesis of 1H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

This protocol is adapted from methodologies described for the synthesis of various pyrrolo-pyrimidine derivatives.[5][9]

1. Cyclization to form the Pyrrolo[2,3-d]pyrimidine core:

  • Start with a substituted 6-aminopyrimidin-4(3H)-one.
  • React with a suitable reagent, such as chloroacetaldehyde, in a solvent like ethanol under reflux to form the initial pyrrolo[2,3-d]pyrimidin-4-ol.

2. Chlorination:

  • Treat the resulting pyrrolo[2,3-d]pyrimidin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative. This step is crucial for subsequent nucleophilic substitution reactions.

3. Nucleophilic Substitution:

  • The 4-chloro-pyrrolo[2,3-d]pyrimidine is then reacted with an appropriate amine in a suitable solvent (e.g., 1,4-dioxane) to introduce diversity at the 4-position. This reaction is often catalyzed by a palladium catalyst in a Buchwald-Hartwig amination.[10]

4. Amide Bond Formation (for further functionalization):

  • The amino group introduced in the previous step can be further functionalized. For instance, an amide bond can be formed by reacting with various carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5][9]

5. Purification and Characterization:

  • The final compounds are purified using techniques such as column chromatography on silica gel.
  • The structure of the synthesized analogs is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry (MS or HRMS).[5][7][11][12]

III. Biological Evaluation of Anticancer Activity

The anticancer potential of the synthesized pyrrolopyridine analogs is assessed through a series of in vitro assays.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow Compound Synthesized Pyrrolopyridine Analogs CellCulture Cancer Cell Line Culture Compound->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB, XTT) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Flow Cytometry) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) Apoptosis->Mechanism Data Data Analysis and Interpretation Mechanism->Data

Caption: Step-by-step workflow for the in vitro biological evaluation of synthesized compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the antiproliferative activity of compounds against cancer cell lines.[8]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrolopyridine analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis induced by the test compounds.[3][13]

  • Cell Treatment: Treat cancer cells with the pyrrolopyridine analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to investigate the effect of the compounds on specific proteins within a signaling pathway.[13]

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated and total kinases).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

IV. Signaling Pathways Targeted by Pyrrolopyridine Analogs

Pyrrolopyridine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[4] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4]

FGFR Signaling Pathway FGFR FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Pyrrolopyridine Pyrrolopyridine Analog Pyrrolopyridine->FGFR Inhibits AKT AKT PI3K->AKT MEK MEK RAS->MEK Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the FGFR signaling cascade by pyrrolopyridine analogs.

Apoptosis Induction Pathway

Many pyrrolopyridine analogs induce apoptosis by modulating the expression of key regulatory proteins.[13]

Apoptosis Induction Pathway Pyrrolopyridine Spiro-pyrrolopyridazine (SPP10) Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolopyridine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolopyridine->Bax Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Modulation of apoptotic proteins by a spiro-pyrrolopyridazine derivative.[13]

V. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of selected pyrrolopyridine analogs from recent literature.

Table 1: IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
16h MELK InhibitorA549 (Lung)0.109[3]
MDA-MB-231 (Breast)0.245[3]
MCF-7 (Breast)0.183[3]
4h FGFR1/2/3 Inhibitor4T1 (Breast)Not specified (inhibits proliferation)[4]
5d DNA IntercalatorA549 (Lung)0.12[7]
HeLa (Cervical)0.45[7]
MDA-MB-231 (Breast)0.31[7]

Table 2: IC50 Values of Pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
10t Tubulin Polymerization InhibitorHeLa (Cervical)0.12[8]
SGC-7901 (Gastric)0.15[8]
MCF-7 (Breast)0.21[8]
1r FMS Kinase InhibitorOvarian Cancer Lines0.15 - 1.78[6]
Prostate Cancer Lines0.15 - 1.78[6]
Breast Cancer Lines0.15 - 1.78[6]

Table 3: IC50 Values of Spiro-pyrrolopyridazine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
SPP10 EGFR Inhibitor, Apoptosis InducerMCF-7 (Breast)2.31[13]
H69AR (Lung)3.16[13]
PC-3 (Prostate)4.2[13]

VI. Conclusion

Pyrrolopyridine analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their synthetic tractability allows for the generation of diverse libraries, and their ability to target key oncogenic pathways provides a strong rationale for their continued investigation. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and cancer drug discovery. Further optimization of these scaffolds may lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the condensation of 2,3-pyridinedicarboxylic anhydride with benzylamine to form the intermediate, this compound-5,7-dione. The second step is the reduction of this dione intermediate to the desired product.

Q2: What is the expected yield for the synthesis of the dione intermediate?

A2: Published procedures report a yield of approximately 57% for the synthesis of this compound-5,7-dione from 2,3-pyridinedicarboxylic anhydride and benzylamine in refluxing acetic acid.[1]

Q3: Which reducing agents are suitable for the conversion of the dione intermediate to the final product?

A3: Several reducing agents can be employed for the reduction of the cyclic imide functionality. These include catalytic hydrogenation (e.g., using Palladium on carbon) and metal hydrides such as sodium borohydride (NaBH₄), often in combination with an acid or other additives to enhance reactivity and selectivity. The choice of reagent and conditions will influence the yield and selectivity of the reaction.

Q4: Are there any known side reactions to be aware of during the reduction step?

A4: Yes, potential side reactions during the reduction of the dione intermediate include the over-reduction of the pyridine ring, especially with powerful reducing agents or harsh reaction conditions. Incomplete reduction, resulting in the formation of hydroxy-lactam intermediates, is also a possibility.

Q5: How can I purify the final product, this compound?

A5: Purification of the final product can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. In some cases, recrystallization or distillation under reduced pressure may also be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Synthesis of this compound-5,7-dione (Step 1)
Potential Cause Troubleshooting Suggestion
Incomplete reactionEnsure the reaction is refluxed for a sufficient time (e.g., 18 hours as reported).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure starting materialsUse high-purity 2,3-pyridinedicarboxylic anhydride and benzylamine.
Suboptimal work-upEnsure complete removal of acetic acid in vacuo. Trituration with diethyl ether should be performed thoroughly to precipitate the product.[1]
Product loss during filtrationUse a fine-pored filter paper and wash the collected solid with a minimal amount of cold diethyl ether to avoid dissolving the product.
Issue 2: Low Yield or Side Product Formation in the Reduction of the Dione Intermediate (Step 2)
Potential Cause Troubleshooting Suggestion
Over-reduction of the pyridine ring (with catalytic hydrogenation)Optimize reaction conditions by lowering the hydrogen pressure, reducing the reaction temperature, or using a less active catalyst. Monitor the reaction closely by TLC or GC-MS.
Incomplete reduction (with NaBH₄)Increase the equivalents of NaBH₄. The addition of a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., H₂SO₄) can enhance the reducing power of NaBH₄. Conduct the reaction at a slightly elevated temperature, but monitor for side reactions.
Formation of hydroxy-lactam intermediate This can sometimes be addressed by extending the reaction time or increasing the temperature. Alternatively, a stronger reducing agent like Lithium Aluminum Hydride (LAH) could be considered, although this increases the risk of over-reduction.
De-benzylation While less common under these reduction conditions, if de-benzylation is observed (especially with catalytic hydrogenation), consider using a milder catalyst or different reaction conditions.

Experimental Protocols

Step 1: Synthesis of this compound-5,7-dione

Materials:

  • 2,3-Pyridinedicarboxylic anhydride

  • Benzylamine

  • Glacial Acetic Acid

  • Diethyl ether

Procedure:

  • To a suspension of 2,3-pyridinedicarboxylic anhydride (1.0 eq) in glacial acetic acid, add benzylamine (1.05 eq).

  • Heat the mixture under reflux for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove the acetic acid.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry to afford this compound-5,7-dione.

  • The reported yield for this step is 57%.[1]

Step 2 (Option A): Catalytic Hydrogenation of this compound-5,7-dione

Materials:

  • This compound-5,7-dione

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Dissolve this compound-5,7-dione (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2 (Option B): Reduction with Sodium Borohydride

Materials:

  • This compound-5,7-dione

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃) (optional, as an activator)

Procedure:

  • Suspend this compound-5,7-dione (1.0 eq) in anhydrous THF.

  • In a separate flask, prepare a solution or suspension of NaBH₄ (excess, e.g., 4-6 eq) in anhydrous THF.

  • If using an activator, the NaBH₄ can be pre-mixed with AlCl₃ or H₂SO₄ can be added cautiously to the reaction mixture.

  • Slowly add the reducing agent solution/suspension to the solution of the dione at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a dilute acid at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

Reaction Step Starting Materials Product Reported Yield Reference
Step 1: Dione Formation 2,3-Pyridinedicarboxylic anhydride, BenzylamineThis compound-5,7-dione57%[1]
Step 2: Dione Reduction 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine80.9% (with NaBH₄/H₂SO₄)(Inferred from patent literature on a related saturated compound)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Reduction 2,3-Pyridinedicarboxylic\nanhydride 2,3-Pyridinedicarboxylic anhydride Dione Intermediate 6-Benzyl-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine-5,7-dione 2,3-Pyridinedicarboxylic\nanhydride->Dione Intermediate Acetic Acid, Reflux Benzylamine Benzylamine Benzylamine->Dione Intermediate Final Product 6-Benzyl-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Dione Intermediate->Final Product Reduction (e.g., H₂, Pd/C or NaBH₄)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield in Synthesis step1_low Step 1 (Dione Formation) Low Yield? start->step1_low step2_low Step 2 (Reduction) Low Yield? start->step2_low incomplete_rxn1 Incomplete Reaction? -> Increase reflux time, monitor by TLC. step1_low->incomplete_rxn1 impure_sm1 Impure Starting Materials? -> Use high-purity reagents. step1_low->impure_sm1 workup_issue1 Work-up Issues? -> Ensure complete solvent removal and thorough trituration. step1_low->workup_issue1 over_reduction Over-reduction of Pyridine Ring? -> Milder conditions (lower H₂ pressure/temp). step2_low->over_reduction incomplete_rxn2 Incomplete Reduction? -> Increase reducing agent, add activator (e.g., Lewis acid). step2_low->incomplete_rxn2 side_product Side Product Formation? -> Adjust stoichiometry, temperature, or choice of reducing agent. step2_low->side_product

Caption: Troubleshooting logic for low yield in the synthesis.

References

Identifying common side products in pyrrolopyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side product formations encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to solve problems effectively.

Section 1: Challenges in Aza-Fischer Indole Synthesis

The Fischer indole synthesis, a classic and powerful tool, often presents unique challenges when applied to pyridine precursors (the "Aza-Fischer" reaction). Low yields and reaction failures are common complaints. This section addresses the root causes and provides solutions.

FAQ 1: My Aza-Fischer indole synthesis is failing or giving very low yields. Why are pyridylhydrazines so unreactive?

Answer: The reduced reactivity of pyridylhydrazines compared to their phenylhydrazine counterparts is a well-documented issue stemming from the electronic properties of the pyridine ring.[1] The core problem lies not, as is commonly assumed, in the[2][2]-sigmatropic rearrangement step, but in an unfavorable tautomerization equilibrium that precedes it.[1]

Causality Explained: The key mechanistic sequence involves the formation of a pyridylhydrazone, which must then tautomerize to an enamine-like intermediate to undergo the crucial C-C bond-forming[2][2]-sigmatropic rearrangement.[3] The electron-withdrawing nature of the pyridine nitrogen atom makes it more basic. This increased basicity can lead to protonation of the pyridine ring under the acidic reaction conditions, which disfavors the necessary tautomerization to the reactive enamine intermediate.[1] If this equilibrium is not established, the reaction stalls, and starting material or decomposition products are observed.

Extreme thermal conditions have been used to force the reaction, but this often leads to a host of undefined side products.[1]

Troubleshooting Protocol:

  • Substrate Modification: The most effective strategy is to use pyridylhydrazine precursors bearing an electron-donating group (EDG) such as methoxy (-OMe) or methylthio (-SMe).[4] These groups, positioned ortho or para to the hydrazine moiety, facilitate the cyclization and significantly improve yields.[4][5]

  • Acid Catalyst Choice: While various Brønsted and Lewis acids are used, polyphosphoric acid (PPA) is often employed. However, careful optimization of the acid catalyst and reaction temperature is critical. Start with literature-reported conditions and perform a systematic screen.

  • Protecting Group Strategy: In some cases, N-protection of the pyridine ring can modulate its electronics, but this adds synthetic steps and is not always successful. The primary solution remains the strategic use of EDGs on the pyridine core.

Section 2: Side Products in Transition-Metal Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for constructing substituted pyrrolopyridines. However, their application to these N-heterocyclic systems is not without pitfalls, leading to characteristic side products.

FAQ 2: During my Suzuki coupling on a 2-iodo-4-chloro-pyrrolopyridine, I'm getting a mixture of mono- and di-substituted products. How can I improve chemoselectivity for the C-2 position?

Answer: Achieving chemoselectivity in cross-coupling reactions on di-halogenated pyrrolopyridines is a common challenge. The relative reactivity of the C-I and C-Cl bonds, dictated by the oxidative addition step at the palladium center, is the key to control. The C-I bond is significantly more reactive than the C-Cl bond, and oxidative addition occurs preferentially at the C-2 position. However, over-arylation can occur if the reaction conditions are too harsh or the catalyst system is not selective.

A significant side product is often the 2,4-diarylated compound.[6] Careful selection of the palladium source and ligands is crucial for maximizing the yield of the desired mono-arylated product.[6]

Troubleshooting & Optimization Protocol:

  • Catalyst System Screening: The choice of palladium precursor and ligand is paramount. Systems that are highly active can promote the undesired second coupling.

    • Start with: Pd₂(dba)₃ has shown excellent selectivity for C-2 arylation in similar systems.[6]

    • Avoid: Highly active pre-catalysts like XPhos Pd G2 may lead to lower chemoselectivity.[6]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the second, less favorable oxidative addition at the C-4 chloro position.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the formation of the di-substituted product.

  • Reaction Monitoring: Closely monitor the reaction by LC-MS or TLC. Stop the reaction as soon as the starting di-halo material is consumed to prevent the subsequent reaction of the desired mono-coupled product.

Table 1: Example Catalyst Screen for Chemoselective Suzuki Coupling

EntryPalladium SourceLigandTemperature (°C)Ratio (Mono:Di)Notes
1Pd₂(dba)₃SPhos8095:5Good selectivity.
2Pd(OAc)₂RuPhos10085:15Higher temperature leads to more di-arylation.
3XPhos Pd G2XPhos8070:30Catalyst system is too active, poor selectivity.
4Pd(PPh₃)₄-9092:8A classic catalyst, can be effective.

Data is illustrative and based on trends reported in the literature.[6]

FAQ 3: My Buchwald-Hartwig amination is failing. Instead of the aminated product, I'm isolating the de-halogenated (reduced) pyrrolopyridine. What is happening?

Answer: The formation of a reduction side product, where the halide is replaced by a hydrogen atom, is a known issue in Buchwald-Hartwig aminations, particularly with iodo-substituted heterocycles.[6] This often occurs when the oxidative addition of palladium to the C-X bond proceeds as expected, but the subsequent catalytic cycle is inefficient, leading to side reactions of the palladium-intermediate.

Another critical issue is catalyst deactivation. The pyrrole N-H and any free amino groups on the pyrrolopyridine core can coordinate to the palladium catalyst, effectively poisoning it and preventing the desired catalytic turnover.[7] This leads to low yields and can favor side reactions like reduction.

Causality & Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Primary Cause: Catalyst Inhibition cluster_2 Solution: Protecting Group Strategy cluster_3 Secondary Cause & Optimization start Low Yield / No Reaction Major Side Product is Reduced Halide inhibition Free N-H groups (pyrrole, amine) coordinate to Palladium catalyst start->inhibition deactivation Catalyst Deactivation inhibition->deactivation leads to protect Protect Pyrrole N-H (e.g., SEM, Ts, Boc) inhibition->protect Mitigate with optimize Optimize Reaction Conditions deactivation->optimize Also consider run_reaction Re-run Buchwald-Hartwig Amination protect->run_reaction end Desired Product run_reaction->end Successful Amination ligand Ligand Choice: Use electron-rich, bulky ligands (e.g., RuPhos, XPhos) optimize->ligand base Base Choice: Screen NaOtBu, K₂CO₃, Cs₂CO₃ optimize->base solvent Solvent Choice: Ensure anhydrous conditions optimize->solvent optimize->end Improved Yield

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocol: Protecting Group Strategy

  • Protection: Before the amination step, protect the pyrrole nitrogen. A common and effective choice is the trimethylsilylethoxymethyl (SEM) group. Treat the N-H pyrrolopyridine with SEM-Cl and a suitable base (e.g., NaH) in an anhydrous solvent like THF.

  • Purification: Purify the SEM-protected intermediate by flash column chromatography.

  • Buchwald-Hartwig Amination: Subject the protected compound to the amination conditions. The protected substrate will prevent catalyst coordination and should lead to higher yields of the desired product.[7]

  • Deprotection: The SEM group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or TBAF) post-amination. Be aware that this step can also generate side products (see FAQ 4).

FAQ 4: After removing a SEM protecting group with acid, I isolated an unexpected tricyclic product. What caused this?

Answer: This is a fascinating and important side reaction specific to the deprotection of SEM-protected azaindoles. The acidic cleavage of the SEM group releases formaldehyde as a byproduct.[6] This in situ generated formaldehyde can then participate in an intramolecular Pictet-Spengler-type reaction with the pyrrolopyridine core, leading to the formation of a new ring system. In one documented case, this resulted in the formation of a tricyclic eight-membered 7-azaindole as the major product instead of the desired deprotected compound.[6]

Mechanism of Side Product Formation:

G A { SEM-Protected Pyrrolopyridine | N-SEM} C { Deprotection | Releases Formaldehyde (CH₂O)} A->C + H⁺ B { Acid (TFA) | H⁺} D { Deprotected Pyrrolopyridine | N-H} C->D Desired Product E { Intramolecular Reaction | Pictet-Spengler type} C->E + CH₂O (byproduct) D->E F { Unexpected Product | Tricyclic 8-Membered Ring} E->F Cyclization

Caption: Formation of an 8-membered ring during SEM-deprotection.

Mitigation Strategies:

  • Scavengers: Include a formaldehyde scavenger in the deprotection reaction mixture. Common scavengers include dimedone or phloroglucinol.

  • Optimize Deprotection Conditions:

    • Time and Temperature: Use the mildest conditions possible. Longer reaction times, especially at elevated temperatures, were shown to favor the formation of the cyclized side product.[6]

    • Reagent: Test alternative deprotection reagents. While TFA is common, conditions like TBAF in THF might offer a different reaction profile, though this can also be challenging.

  • Alternative Protecting Group: If this side reaction remains problematic, reconsider the protecting group choice in your synthetic design. A group that does not generate a reactive aldehyde upon cleavage (e.g., Boc, Ts) may be a better option.

Section 3: General Issues and Purification

FAQ 5: My reaction produced a mixture of isomers that are difficult to separate. What are the best practices for purification?

Answer: The formation of isomers is a common problem, especially in reactions like the Fischer synthesis using unsymmetrical ketones, which can lead to constitutional isomers, or in reactions that generate stereocenters.[3] Separating these isomers often requires moving beyond standard flash column chromatography.

Purification Strategies:

MethodDescriptionBest ForConsiderations
Flash Column Chromatography Standard silica gel chromatography.Compounds with significantly different polarity (ΔRf > 0.1).May require extensive solvent screening (e.g., gradients of EtOAc/Hexanes, DCM/MeOH).
Preparative HPLC High-performance liquid chromatography on a larger scale.Isomers with very similar polarity (cis/trans, constitutional isomers).[8]Requires specialized equipment. Method development (column choice, mobile phase) can be time-consuming.
Mass-Directed Auto-Purification A form of preparative HPLC where fractions are collected based on the mass-to-charge ratio of the target compound(s).Efficiently isolating target isomers from a complex mixture, even if they co-elute with other impurities.[8][9]Requires an LC-MS system with a fraction collector.
Crystallization Selective crystallization of one isomer from a solution.When one isomer is significantly more crystalline or less soluble than the others.Can be highly effective but is often based on trial and error. Requires screening of various solvents.

Protocol: Initial Approach to Isomer Separation

  • Analytical TLC/LC-MS: First, confirm the presence and number of isomers. Run analytical TLC in various solvent systems to find one that provides the best possible separation.

  • Optimized Flash Chromatography: Attempt separation using the optimized solvent system from your TLC analysis. Use a long column and a slow, shallow gradient.

  • Consider Preparative HPLC: If flash chromatography fails, preparative HPLC is the next logical step. Start with the same column type (e.g., C18 for reverse-phase) and a similar solvent system used in your analytical LC-MS.

References

Technical Support Center: Purification of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most frequently employed purification techniques for this compound and related compounds are silica gel column chromatography and recrystallization.[1][2] Trituration with a suitable solvent like diethyl ether can also be used as an initial purification step to remove non-polar impurities.[1]

Q2: What are the typical appearances and physical properties of this compound?

A2: this compound is typically a solid at room temperature. The dione derivative has been described as a white solid.[1] Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol .[3][4]

Q3: What are some common impurities that might be present in the crude product?

A3: Common impurities can include unreacted starting materials such as benzylamine and 2,3-pyridinedicarboxylic anhydride (if following a similar synthesis route for the dione derivative), as well as side products formed during the reaction.[1] Residual solvents from the reaction or work-up are also common.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of column chromatography and for assessing the purity of fractions.[2] The spots can often be visualized under UV light (254 nm or 365 nm).[2]

Troubleshooting Guides

Column Chromatography

Q1: I am seeing poor separation of my compound from impurities on the silica gel column. What can I do?

A1: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: If you are using a hexane/ethyl acetate system, try varying the ratio to achieve better separation on TLC first. A common starting point for similar compounds is a 1:1 (v/v) mixture of hexanes and ethyl acetate.[2] You can try a more polar or less polar system based on the TLC results.

  • Use a Different Solvent System: Consider adding a small amount of a more polar solvent like methanol or a coordinating solvent like triethylamine (if your compound is basic) to the eluent to reduce tailing and improve separation.

  • Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Load the sample in a minimal amount of solvent.

  • Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

Q2: My compound is not eluting from the column, even with a high concentration of polar solvent. What is the issue?

A2: If your compound is not eluting, it may be strongly adsorbed to the silica gel.

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, you can add methanol to your ethyl acetate/hexane mixture.

  • Check Compound Stability: It is possible your compound is degrading on the acidic silica gel. You can try using neutral or basic alumina as the stationary phase, or add a small amount of a base like triethylamine to your eluent to neutralize the silica.

Recrystallization

Q1: My compound is not crystallizing from the chosen solvent. What should I do?

A1: Failure to crystallize can be due to several reasons.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound. Try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. For a related dione compound, slow evaporation from an acetone solution yielded crystals.[1]

  • Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.

  • Purity: Highly impure samples may be difficult to crystallize. It might be necessary to first purify the crude product by column chromatography.

Q2: The yield from recrystallization is very low. How can I improve it?

A2: A low yield indicates that a significant amount of your product is remaining in the mother liquor.

  • Cooling: Ensure you have cooled the solution sufficiently, typically in an ice bath, to maximize precipitation.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. Using an excessive amount of solvent will result in a lower recovery.

  • Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Quantitative Data Summary

ParameterValueCompoundPurification MethodReference
Yield57%This compound-5,7-dioneTrituration with diethyl ether[1]
Purity>99% (by 1H NMR)Polysubstituted pyrrolo[3,4-b]pyridin-5-onesSilica-gel column chromatography followed by preparative TLC[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for similar pyrrolo[3,4-b]pyridine derivatives.[2]

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel 60 in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial solvent mixture (e.g., Hexanes:Ethyl Acetate 1:1 v/v).[2]

    • If the compound does not elute, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization. The choice of solvent will need to be determined experimentally. Acetone has been used for a related compound.[1]

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product trituration Optional: Trituration (e.g., with diethyl ether) crude->trituration column Silica Gel Column Chromatography (e.g., Hexanes:EtOAc) crude->column Direct Purification trituration->column recrystallization Recrystallization (e.g., from Acetone) column->recrystallization For higher purity pure Pure Product column->pure recrystallization->pure

Caption: A general workflow for the purification of this compound.

TroubleshootingDecisionTree Troubleshooting Column Chromatography start Poor Separation? optimize_eluent Optimize Eluent Ratio (TLC) start->optimize_eluent Yes no_elution Compound Not Eluting? start->no_elution No change_solvent Change Solvent System (e.g., add MeOH or TEA) optimize_eluent->change_solvent check_loading Check Column Loading (1-5% of silica weight) change_solvent->check_loading repack_column Repack Column check_loading->repack_column increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_stationary_phase Use Alumina or Add Base to Eluent increase_polarity->change_stationary_phase

Caption: A decision tree for troubleshooting common issues in column chromatography.

References

Optimizing catalyst and solvent conditions for Ugi-Zhu reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst and solvent conditions in Ugi-Zhu reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Ugi-Zhu reaction?

The Ugi-Zhu reaction is a three-component variation of the Ugi four-component reaction (U-4CR). It involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide derived from an amino acid to form a 5-aminooxazole intermediate. This intermediate can then be used in subsequent reactions, such as cascade processes, to generate diverse molecular scaffolds.

Q2: What are the key differences between the Ugi and Ugi-Zhu reactions?

The primary difference lies in the carboxylic acid component. In the classical Ugi reaction, a simple carboxylic acid is used, leading to the formation of an α-acylamino carboxamide. In the Ugi-Zhu reaction, the carboxylic acid functionality is incorporated within the α-isocyanoacetamide reactant, which enables the formation of a 5-aminooxazole core.

Q3: Which solvents are recommended for the Ugi-Zhu reaction?

Polar protic solvents are generally preferred for Ugi-type reactions as they can stabilize the polar intermediates formed during the reaction.[1]

  • Methanol (MeOH): This is the most commonly used and often the standard solvent for Ugi reactions.[2]

  • Ethanol (EtOH): Also a suitable polar protic solvent.

  • 2,2,2-Trifluoroethanol (TFE): Can be highly effective and sometimes provides optimal results.[2]

  • Toluene: While less common for standard Ugi reactions, it has been successfully used in Lewis acid-catalyzed Ugi-Zhu reactions, particularly with catalysts like ytterbium triflate.

In cases where starting materials have poor solubility, a co-solvent system may be employed. However, non-polar, aprotic solvents can sometimes favor the competing Passerini reaction.[2]

Q4: What types of catalysts are used in the Ugi-Zhu reaction?

While the classical Ugi reaction can often proceed without a catalyst, the Ugi-Zhu reaction, especially when aiming for high efficiency and specific outcomes, frequently benefits from the use of a catalyst. Lewis acids are commonly employed to activate the imine intermediate, making it more susceptible to nucleophilic attack.

Commonly used Lewis acid catalysts include:

  • Ytterbium triflate (Yb(OTf)₃)

  • Scandium triflate (Sc(OTf)₃)

  • Indium trichloride (InCl₃)

  • Zinc chloride (ZnCl₂)[3]

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

Brønsted acids can also catalyze the reaction.

Q5: How can I monitor the progress of my Ugi-Zhu reaction?

The progress of the reaction can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis of the reaction mixture, confirming the mass of the desired product and identifying any major byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Imine Formation The initial condensation of the amine and aldehyde to form the imine can be slow or reversible. Solution: Pre-form the imine by stirring the amine and aldehyde together in the reaction solvent for 30-60 minutes before adding the isocyanoacetamide and catalyst. Using a dehydrating agent like molecular sieves can also drive this equilibrium forward.
Poor Catalyst Activity The chosen Lewis acid may not be optimal for the specific substrates or may have deactivated. Solution 1: Screen a panel of Lewis acid catalysts (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃, Zn(OTf)₂) to identify the most effective one for your system. Solution 2: Ensure the catalyst is anhydrous, as water can lead to deactivation. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere.
Suboptimal Solvent The solvent may not be effectively stabilizing the polar intermediates of the Ugi-Zhu reaction. Solution: Switch to a more polar, protic solvent like methanol or ethanol. If starting material solubility is an issue, consider a co-solvent system. For certain Lewis acid-catalyzed systems, toluene has proven effective.
Low Reactant Concentration Ugi reactions often proceed more efficiently at higher concentrations.[1] Solution: Increase the concentration of the reactants. Typical concentrations range from 0.5 M to 2.0 M.[1]
Competing Passerini Reaction If a significant amount of the Passerini product (an α-acyloxy carboxamide) is observed, the reaction conditions may be favoring this pathway. This is more common in non-polar, aprotic solvents. Solution: Change to a polar, protic solvent like methanol to favor the Ugi pathway.[2]
Issue 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Decomposition of Starting Materials Isocyanides, in particular, can be sensitive to moisture and acidic conditions, leading to decomposition. Solution: Ensure all starting materials are pure and dry. Use freshly distilled solvents. If using an acidic catalyst, ensure it is compatible with the isocyanide's stability.
Side Reactions of the Aldehyde or Amine Aldehydes can undergo self-condensation, and amines can participate in other side reactions. Solution: Consider the order of addition of reagents. Pre-forming the imine can sometimes mitigate these side reactions. Lowering the reaction temperature might also help to reduce the rate of side reactions.

Data Presentation

Table 1: Effect of Solvent and Concentration on Ugi Reaction Yield
EntrySolventConcentration (M)Yield (%)
1Methanol0.449
2Methanol0.2~45
3Methanol0.07<10
4Ethanol/Methanol (60/40)0.2~45
5Acetonitrile/Methanol (60/40)0.2~30
6THF/Methanol (60/40)0.2<10

Data adapted from an optimization study of a specific Ugi reaction. Yields are approximate and intended for comparative purposes.[4][5]

Table 2: Effect of Lewis Acid Catalyst and Solvent on Ugi-Zhu Type Reaction Yield
EntryCatalyst (mol%)SolventYield (%)
1Sc(OTf)₃ (3)Dichloromethane12
2Sc(OTf)₃ (3)Ethanol17
3Sc(OTf)₃ (3)Acetonitrile10
4Sc(OTf)₃ (3)Toluene65
5Yb(OTf)₃ (3)Toluene82
6InCl₃ (3)Toluene51
7NH₄Cl (3)Toluene24

Data adapted from a study on the synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu reaction.[6]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Ugi-Zhu Reaction

This protocol provides a general framework and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 eq.)

  • Amine (1.0 eq.)

  • α-Isocyanoacetamide (1.0 eq.)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 3-5 mol%)

  • Anhydrous solvent (e.g., Toluene or Methanol)

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.), amine (1.0 eq.), and anhydrous solvent.

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine.

  • Addition of Reactants: Add the α-isocyanoacetamide (1.0 eq.) and the Lewis acid catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates and catalyst) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Ugi_Zhu_Workflow Ugi-Zhu Reaction Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aldehyde (1.0 eq) and Amine (1.0 eq) in Solvent start->reagents imine Stir for 30-60 min (Imine Formation) reagents->imine add_reagents Add α-Isocyanoacetamide (1.0 eq) and Lewis Acid Catalyst imine->add_reagents react Stir at Desired Temperature (12-48h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench and Aqueous Wash monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: A step-by-step workflow for a typical Lewis acid-catalyzed Ugi-Zhu reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Ugi-Zhu Reactions start Low or No Yield check_imine Pre-formed imine? start->check_imine preform_imine Action: Pre-form imine (stir aldehyde and amine for 30-60 min). Consider using molecular sieves. check_imine->preform_imine No check_catalyst Catalyst issue? check_imine->check_catalyst Yes preform_imine->check_catalyst optimize_catalyst Action: Screen different Lewis acids. Ensure catalyst is anhydrous. check_catalyst->optimize_catalyst Yes check_solvent Suboptimal solvent? check_catalyst->check_solvent No optimize_catalyst->check_solvent change_solvent Action: Switch to a more polar, protic solvent (e.g., MeOH, EtOH). check_solvent->change_solvent Yes check_concentration Low concentration? check_solvent->check_concentration No change_solvent->check_concentration increase_concentration Action: Increase reactant concentration (0.5 M - 2.0 M). check_concentration->increase_concentration Yes end Improved Yield check_concentration->end No increase_concentration->end

Caption: A decision tree for troubleshooting low product yield in Ugi-Zhu reactions.

References

Chemical stability and degradation of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the chemical stability and degradation of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are expected to be exposure to acidic and alkaline conditions, oxidation, and photolysis.[1][2] The pyrrolo[3,4-b]pyridine core is susceptible to hydrolysis, particularly at the amide-like linkages within the pyrrole ring, while the benzyl group and the dihydro-pyridine ring can be targets for oxidation.[1][3]

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: Under acidic or basic conditions, the pyrrole ring is susceptible to opening. The primary degradation products are likely to be dicarboxylic acids or their corresponding amides resulting from the cleavage of the C-N bonds within the pyrrolidine ring.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the appearance of degradation products.[1] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at -20°C is recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram during stability studies.

  • A decrease in the peak area of the parent compound.

Possible Causes and Solutions:

CauseSolution
Acidic or Basic Hydrolysis Neutralize the sample before analysis. If the formulation is acidic or basic, consider adjusting the pH to a neutral range if it does not compromise the drug product.
Oxidation Degas the solvents used for sample preparation and HPLC mobile phase. Prepare samples fresh and avoid prolonged exposure to air. The addition of an antioxidant to the formulation could be considered in development.
Photodegradation Protect samples from light by using amber vials or covering them with aluminum foil. Conduct all sample preparation under low-light conditions.
Interaction with Excipients Analyze individual excipients and the drug substance separately to identify any potential interactions.
Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptoms:

  • The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.

Possible Causes and Solutions:

CauseSolution
Formation of Non-UV Active Degradants Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric degradation products.
Formation of Volatile Degradants Use gas chromatography-mass spectrometry (GC-MS) to analyze for volatile degradation products.
Precipitation of Degradants Ensure that the degradation products are soluble in the sample diluent. Try different diluents or adjust the pH to improve solubility.
Adsorption to Container Surfaces Use silanized glassware or polypropylene vials to minimize adsorption of the compound or its degradants.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][5][6]

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH before analysis by HPLC.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with 0.1 M HCl before analysis by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Withdraw samples at appropriate time points and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable solvent like acetonitrile/water) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light.

  • Analyze both samples by HPLC.

5. Thermal Degradation:

  • Store the solid compound in an oven at 70°C for 48 hours.

  • Dissolve the sample at various time points and analyze by HPLC.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C2475.215.85.1
0.1 M NaOH, 60°C2462.525.38.9
3% H₂O₂, RT2488.17.92.3
Light Exposure-95.33.11.2
70°C (Solid)4898.70.80.3

Visualizations

Logical Workflow for Stability Troubleshooting

G Troubleshooting Workflow for Unexpected HPLC Peaks A Unexpected Peak(s) Observed in HPLC B Is the sample exposed to acid/base? A->B C Is the sample exposed to air/oxidants? A->C D Is the sample exposed to light? A->D B->C No E Neutralize sample and re-inject B->E Yes C->D No F Prepare fresh sample, degas solvents C->F Yes G Protect sample from light and re-inject D->G Yes H Consider excipient interaction study D->H No

Caption: Troubleshooting workflow for identifying the cause of unexpected peaks in HPLC analysis.

Potential Degradation Pathway under Acidic Hydrolysis

G Hypothetical Acidic Degradation Pathway cluster_0 This compound A B Ring-Opened Intermediate (Dicarboxylic Acid Amide) A->B H+ / H2O C Further Hydrolysis Products (Dicarboxylic Acid and Benzylamine) B->C H+ / H2O

References

Technical Support Center: Microwave-Assisted Organic Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: How does microwave heating differ from conventional heating?

Microwave-assisted synthesis relies on the ability of a polar solvent or reagent to absorb and convert microwave energy into heat.[1] The heating mechanism involves two main processes: dipolar polarization and ionic conduction.[2] Unlike conventional heating, which transfers heat from an external source through the vessel walls, microwave irradiation provides direct, volumetric heating to the reaction mixture.[1][3] This results in a rapid and uniform temperature increase, significantly accelerating reaction rates and often leading to higher yields and product purity.[4]

G cluster_0 Conventional Heating cluster_1 Microwave Heating A External Heat Source (e.g., Oil Bath) B Reaction Vessel Wall A->B Conduction C Reaction Mixture B->C Convection D Microwave Source E Reaction Mixture (Direct Volumetric Heating) D->E F Reaction Vessel (Largely Transparent)

Caption: Comparison of conventional vs. microwave heating mechanisms.

Q2: What are the primary advantages of using microwave synthesis for heterocycles?

Microwave synthesis offers several key advantages that are particularly beneficial for synthesizing nitrogen, oxygen, and sulfur-containing heterocycles:[5][6][7]

  • Rate Enhancement: Reactions that take hours or days with conventional heating can often be completed in minutes.[1][5]

  • Higher Yields: Rapid and uniform heating minimizes the formation of by-products, often resulting in improved reaction yields.[1][8]

  • Improved Purity: Reduced side reactions lead to cleaner product profiles and simplify purification.[9]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[4][10]

  • Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points (superheating), enabling reactions that would not otherwise proceed.[1][11]

Q3: What type of solvent should I choose for my reaction?

The choice of solvent is critical for successful microwave synthesis. Solvents are typically classified based on their ability to absorb microwave energy, which is related to their dielectric properties.[12]

  • High Absorbing Solvents: These are polar solvents with a high dielectric loss, such as small-chain alcohols (methanol, ethanol), DMSO, and nitrobenzene. They heat very quickly.[13]

  • Medium Absorbing Solvents: This category includes common solvents like DMF, acetonitrile, and water. They heat efficiently but more slowly than high absorbers.[13]

  • Low/Non-Absorbing Solvents: Non-polar solvents like toluene, hexane, and dioxane do not couple effectively with microwaves.[14] They can be used if a reactant or catalyst is a strong microwave absorber, or they can act as a heat sink for temperature-sensitive reactions.[15]

  • Ionic Liquids: These salts are highly suitable for MAOS as they absorb microwave irradiation with extreme efficiency and have low vapor pressure.[4][12]

Table 1: Classification of Common Solvents for Microwave Synthesis
ClassificationDielectric Loss (tanδ)ExamplesHeating Efficiency
High Absorbers > 14.00Ethanol, Methanol, DMSO, Formic AcidVery Fast
Medium Absorbers 1.00 - 13.99Water, DMF, Acetonitrile, AcetoneFast
Low Absorbers < 1.00Toluene, Hexane, Dichloromethane, THFSlow / Inefficient
Data compiled from various sources.[13]
Q4: What is "superheating" and is it dangerous?

Superheating is the phenomenon where a liquid is heated to a temperature above its normal boiling point without actually boiling.[16] This occurs in microwave ovens because the heating is rapid and uniform, and smooth container surfaces may lack nucleation sites where bubbles can form.[16][17] The superheated state is metastable and can be dangerous; a slight disturbance, like moving the vessel or adding a substance, can trigger violent, explosive boiling, potentially ejecting hot liquid.[17][18] In dedicated microwave reactors, this effect is harnessed under controlled pressure to achieve very high reaction temperatures safely.[1][19]

Troubleshooting Guides

Problem: Low or No Product Yield

A low or non-existent yield is one of the most common issues. The following workflow can help diagnose and solve the problem.

G Start Low / No Yield CheckTemp Is the temperature high enough? (Typically 10-20°C above conventional method) Start->CheckTemp IncreaseTemp Action: Increase set temperature. Monitor pressure. CheckTemp->IncreaseTemp No CheckSolvent Is the solvent appropriate? (Polarity, Boiling Point) CheckTemp->CheckSolvent Yes Success Problem Solved IncreaseTemp->Success ChangeSolvent Action: Switch to a higher-boiling or more polar solvent (e.g., DMF, NMP). CheckSolvent->ChangeSolvent No CheckTime Is the reaction time sufficient? CheckSolvent->CheckTime Yes ChangeSolvent->Success IncreaseTime Action: Increase the hold time. CheckTime->IncreaseTime No CheckAbsorption Do reagents/solvent absorb microwaves? CheckTime->CheckAbsorption Yes IncreaseTime->Success AddAbsorber Action: Add a polar co-solvent, an ionic liquid, or a passive heating element (SiC). CheckAbsorption->AddAbsorber No CheckAbsorption->Success Yes AddAbsorber->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Q: My reaction yield is lower than in the conventional method. What should I do? A: First, ensure the temperature is set appropriately. For reactions in sealed vessels, start with a temperature at least 10-20°C higher than the conventional reflux temperature.[11] If the yield is still low, consider increasing the reaction hold time or switching to a more polar, higher-boiling solvent like DMF or NMP, which are excellent microwave absorbers.[12] In some cases, microwave irradiation can improve yields significantly compared to conventional heating.[20][21]

  • Q: The reaction isn't working at all, and the temperature isn't rising. A: This indicates poor absorption of microwave energy. If your reagents are non-polar, a polar solvent is necessary to transfer energy to the reaction mixture.[15] If you are using a non-polar solvent like toluene or THF, the reaction will only heat if one of the reagents or catalysts is a strong microwave absorber.[12] Consider adding a small amount of a highly absorbing co-solvent or an ionic liquid to facilitate heating.[12]

Problem: Excessive Pressure Buildup

Pressure management is critical for safety in sealed-vessel microwave chemistry.

  • Q: The reactor shows a pressure warning and aborts the run. Why? A: This typically happens for one of two reasons:

    • Solvent Overheating: The set temperature is too high for the chosen solvent, causing its vapor pressure to exceed the vessel's safety limit.[22] For example, a low-boiling solvent like dichloromethane (bp 40°C) will generate very high pressure if heated to 180°C.[11]

    • Gas Evolution: The reaction itself is producing gaseous by-products, which add to the solvent vapor pressure.[22]

  • Q: How can I manage high pressure? A: First, try reducing the set temperature. If a high temperature is necessary for the reaction, switch to a solvent with a higher boiling point (e.g., replace dichloromethane with dichloroethane).[12] Also, ensure the reaction vial is not overfilled; a sufficient headspace (typically at least 50% of the vial volume) is crucial to accommodate pressure buildup.[1] If the reaction is known to evolve gas, reducing the reactant concentration or using a larger reaction vessel may be necessary.

G Start High Pressure Warning CheckTemp Is Set Temperature >> Solvent BP? Start->CheckTemp ReduceTemp Solution: Lower the set temperature. CheckTemp->ReduceTemp Yes CheckGas Does the reaction evolve gas? CheckTemp->CheckGas No Success Problem Solved ReduceTemp->Success ChangeSolvent Solution: Switch to a higher-boiling point solvent. ChangeSolvent->Success ReduceConc Solution: Reduce reactant concentration or use a larger vessel/headspace. CheckGas->ReduceConc Yes CheckFill Is the vial overfilled? CheckGas->CheckFill No ReduceConc->Success CheckFill->ChangeSolvent No ReduceVolume Solution: Ensure reaction volume is ≤ 50% of vial capacity. CheckFill->ReduceVolume Yes ReduceVolume->Success

Caption: Decision diagram for managing excessive pressure.

Problem: Arcing, Charring, or Inconsistent Results
  • Q: I see sparks (arcing) inside the microwave cavity. A: Arcing can occur with bulk metals or sometimes with catalysts like palladium on carbon, especially if they are dry or highly concentrated. Ensure solid catalysts are well-suspended in the solvent. If the problem persists, consider using a different form of the catalyst.

  • Q: My reaction mixture turned black and charred. A: Charring indicates localized overheating or "hot spots." This can be caused by poor stirring or a highly concentrated, strongly absorbing substance in a non-absorbing medium.[3] Ensure the magnetic stirrer is functioning correctly and the reaction mixture is as homogeneous as possible. For very viscous mixtures where stirring is ineffective, temperature control can be challenging and may require method redevelopment.[3]

  • Q: My results are not reproducible. A: Reproducibility issues often stem from inconsistent heating.[22] Ensure you are using the same vial size, reaction volume, and stirrer speed for each run. Using a volume outside the vial's specified range can lead to incorrect temperature measurements.[12] Also, verify that the microwave's power output is consistent.

Problem: Scaling Up the Reaction
  • Q: I optimized my reaction on a 1 mmol scale, but it fails at 100 mmol. A: Direct scalability of microwave reactions can be challenging.[23] The penetration depth of microwaves is limited, which can lead to uneven heating in larger volumes.[1] This can result in lower yields or increased by-products.

  • Q: What is the solution for scaling up microwave synthesis? A: For larger scales, a multimode microwave reactor, which provides a more homogeneous microwave field, is often necessary.[23] These systems can often scale reactions to the 100-500 mmol range successfully without changing optimized conditions.[23] For industrial-scale synthesis, continuous-flow microwave reactors are a promising solution as they offer improved heat and mass transfer characteristics.[1][24]

Experimental Protocol Example: Microwave-Assisted Synthesis of Quinolines

This protocol provides a comparative methodology for the synthesis of functionalized quinolines, highlighting the advantages of the microwave-assisted approach.[20]

Reaction: Three-component reaction of an aniline, an aryl aldehyde, and styrene using p-sulfonic acid calix[24]arene as a catalyst.[21]
Method A: Microwave-Assisted Synthesis (MAOS)
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aniline (1.0 mmol), aryl aldehyde (1.0 mmol), styrene (1.2 mmol), and p-sulfonic acid calix[23]arene (5 mol%).

  • Reaction Conditions: The reaction is performed under neat (solvent-free) conditions.[20]

  • Microwave Program: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 200°C for 20-25 minutes.[20]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Purify the product using column chromatography on silica gel.

Method B: Conventional Heating
  • Apparatus Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 mmol), aryl aldehyde (1.0 mmol), styrene (1.2 mmol), and p-sulfonic acid calix[23]arene (5 mol%).

  • Reaction Conditions: Heat the mixture in an oil bath preheated to 200°C with vigorous stirring.

  • Reaction Time: Monitor the reaction by TLC. The reaction typically requires several hours to reach completion.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel.

Table 2: Comparison of MAOS vs. Conventional Heating for Quinoline Synthesis
ParameterMicrowave-Assisted MethodConventional Heating MethodReference
Reaction Time 20-25 minutes> 6 hours[20]
Typical Yield 40-68% (Moderate to Good)Lower yields reported[20]
Conditions Solvent-free (Neat)Solvent-free (Neat)[20]
Energy Input Direct, VolumetricIndirect, Conductive[1]

References

Technical Support Center: Selection of Lewis Acid Catalysts for Pyrrolo[3,4-b]pyridin-5-one Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of pyrrolo[3,4-b]pyridin-5-ones. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the selection and troubleshooting of Lewis acid catalysts for this important heterocyclic scaffold. As a privileged aza-analogue of isoindolin-1-one, the pyrrolo[3,4-b]pyridin-5-one core is a key structural motif in various compounds of medicinal interest.[1]

This guide moves beyond simple protocols to explain the why behind experimental choices, ensuring you can adapt, troubleshoot, and optimize your synthetic strategy effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Lewis acid in the synthesis of pyrrolo[3,4-b]pyridin-5-ones?

A Lewis acid acts as an electron pair acceptor, a crucial function in modern organic synthesis.[2] In the context of forming pyrrolo[3,4-b]pyridin-5-ones, particularly through multicomponent strategies like the Ugi-Zhu reaction, the Lewis acid catalyst plays a pivotal role in activating specific intermediates. For instance, it coordinates to an imine generated in situ, increasing its electrophilicity. This activation facilitates the subsequent nucleophilic attack by an isocyanide, which is a key step in forming the 5-aminooxazole intermediate that ultimately leads to the desired pyrrolopyridinone core after a cascade of reactions.[3][4]

Q2: What are the most common Lewis acid catalysts employed for this synthesis?

Several Lewis acids have been successfully used. The most frequently reported and effective catalysts are metal triflates, known for their high catalytic activity and stability. Specific examples include:

  • Ytterbium(III) triflate (Yb(OTf)₃): Often cited as a highly effective catalyst for this transformation, providing good to excellent yields.[3][5]

  • Scandium(III) triflate (Sc(OTf)₃): Another powerful Lewis acid used to promote the reaction, particularly in microwave-assisted syntheses.[1][4]

  • Bismuth(III) triflate (Bi(OTf)₃): Valued for its low toxicity and strong Lewis acidic character, making it an environmentally friendlier option.[5]

  • Indium(III) chloride (InCl₃): Has also been explored, although in some cases it may coordinate with other functional groups like nitriles or isocyanides, potentially hindering the desired reaction pathway.[4]

Q3: How do I select the optimal Lewis acid for my specific substrates and conditions?

The choice of Lewis acid is not one-size-fits-all and depends on several factors:

  • Substrate Reactivity: Electron-donating or withdrawing groups on your aldehyde, amine, or isocyanide starting materials can influence the reactivity of the intermediates. A more electron-rich, stable imine might require a stronger Lewis acid (e.g., Sc(OTf)₃) for sufficient activation.

  • Functional Group Tolerance: Consider the functional groups present in your substrates. Some Lewis acids are "harder" or "softer" and may interact undesirably with other parts of your molecule. For sensitive substrates, a milder catalyst might be necessary.

  • Reaction Conditions: The choice of solvent and temperature can affect the solubility and activity of the catalyst. Ytterbium and Scandium triflates are often used in solvents like toluene.[3][5]

  • Cost and Toxicity: For larger-scale synthesis, the cost and environmental impact of the catalyst are important considerations. Bismuth(III) triflate is an attractive "green" alternative.[5]

A preliminary screening of a few catalysts under your standard reaction conditions is always the recommended first step for a new substrate combination.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Problem: Low to No Product Yield

Q: My reaction is yielding very little or no desired pyrrolo[3,4-b]pyridin-5-one. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several sources. Let's break down the potential causes and solutions systematically.

  • Potential Cause 1: Inactive or Decomposed Catalyst

    • Why it happens: Many Lewis acids, especially metal triflates, are highly hygroscopic. Moisture can lead to hydrolysis, significantly reducing their catalytic activity.

    • Solutions:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.

      • Proper Catalyst Handling: Store Lewis acid catalysts in a desiccator. Handle them quickly in a glove box or under an inert atmosphere (e.g., Argon or Nitrogen).

      • Use a Fresh Batch: If you suspect your catalyst has been compromised, use a freshly opened bottle or a new batch.

  • Potential Cause 2: Sub-optimal Lewis Acid Choice

    • Why it happens: The chosen Lewis acid may not be sufficiently strong to activate your specific imine intermediate, or it may be too strong, leading to substrate decomposition.

    • Solutions:

      • Catalyst Screening: Perform small-scale parallel reactions to screen a panel of Lewis acids. The table below provides a good starting point.

      • Consider Lewis Acidity: If your substrates are electron-deficient, a stronger Lewis acid like Sc(OTf)₃ might be required. Conversely, for highly reactive substrates, a milder option could prevent side reactions.

  • Potential Cause 3: Incorrect Reaction Conditions

    • Why it happens: Temperature, reaction time, and solvent play a critical role. The cascade process involving the Ugi-Zhu reaction followed by Diels-Alder and subsequent steps has specific activation energy requirements.[3]

    • Solutions:

      • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Microwave irradiation is often used to achieve higher temperatures and shorter reaction times efficiently.[1][3]

      • Solvent Choice: Toluene is a commonly reported and effective solvent for this reaction sequence.[3][5] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The reaction may not have reached completion, or the product might be degrading over extended periods.

Problem: Formation of Significant Side Products

Q: My reaction is messy, with multiple spots on the TLC plate and a low yield of the target compound. How can I improve selectivity?

A: Poor selectivity often points to a reaction that is either too energetic or where alternative reaction pathways are competing.

  • Potential Cause 1: Catalyst is Too Reactive

    • Why it happens: A very strong Lewis acid can over-activate the substrates, leading to polymerization, decomposition, or undesired side reactions.

    • Solutions:

      • Switch to a Milder Catalyst: If you are using a highly active catalyst like Sc(OTf)₃, try switching to Yb(OTf)₃ or Bi(OTf)₃.

      • Lower Catalyst Loading: Reduce the molar percentage of the catalyst. While 3 mol% is often reported, dropping to 1-2 mol% might improve selectivity, albeit potentially at the cost of reaction rate.[3]

  • Potential Cause 2: Reaction Temperature is Too High

    • Why it happens: Excessive heat can provide enough energy to overcome the activation barriers for competing side reactions.

    • Solutions:

      • Reduce the Temperature: If you are running the reaction at reflux in toluene (approx. 110 °C), try lowering the temperature to 80 °C or 65 °C.[3][4]

      • Monitor Progress: Run the reaction at a lower temperature for a longer period, monitoring by TLC to find the "sweet spot" where product formation is efficient and side product formation is minimized.

Problem: Reaction Stalls and Fails to Reach Completion

Q: The reaction starts well, but it stalls before all the starting material is consumed. What's happening?

A: A stalling reaction often indicates an issue with the catalyst's stability or concentration over the course of the reaction.

  • Potential Cause 1: Catalyst Deactivation

    • Why it happens: The catalyst can be slowly deactivated by trace amounts of water from starting materials or the solvent. Additionally, the product itself or byproducts could coordinate to the Lewis acid, inhibiting its turnover.

    • Solutions:

      • Ensure Rigorously Anhydrous Conditions: Re-check all sources of potential moisture. Using molecular sieves in the reaction vessel can help scavenge trace water.

      • Portion-wise Addition: Instead of adding all the catalyst at the beginning, try adding it in two or three portions over the course of the reaction to maintain an active catalytic concentration.

  • Potential Cause 2: Insufficient Catalyst Loading

    • Why it happens: While a low catalyst loading is desirable, it might be insufficient for a particularly challenging substrate, leading to a slow or incomplete reaction.

    • Solutions:

      • Increase Catalyst Amount: Incrementally increase the catalyst loading from 3 mol% to 5 mol% or even 10 mol% in small-scale trials to see if it drives the reaction to completion.

Data Summary: Comparison of Lewis Acid Catalysts

The table below summarizes common Lewis acid catalysts used for the synthesis of pyrrolo[3,4-b]pyridin-5-ones via multicomponent reactions.

Lewis Acid CatalystTypical Loading (mol%)SolventTemperature (°C)Heat SourceReported Yields (%)Reference
Yb(OTf)₃ 3Toluene65Microwave20-92[3][5]
Sc(OTf)₃ Not specifiedBenzeneNot specifiedMicrowave45-46[1]
Bi(OTf)₃ 10TolueneRefluxConventionalGood (not specified)[5]
InCl₃ Not specifiedToluene80ConventionalVariable[4]
Visualizations: Mechanism and Workflow
Generalized Reaction Mechanism

The following diagram illustrates the key role of the Lewis acid (LA) in activating the imine intermediate during the Ugi-Zhu 3-component reaction, a common pathway to pyrrolo[3,4-b]pyridin-5-ones.

G cluster_activation Step 1: Imine Activation cluster_cyclization Step 2 & 3: Nucleophilic Attack & Cyclization cluster_cascade Step 4: Cascade to Final Product Imine Imine Intermediate Activated_Complex Activated Imine-LA Complex (More Electrophilic) Imine->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Aminooxazole 5-Aminooxazole Intermediate Activated_Complex->Aminooxazole Isocyanide Isocyanide Isocyanide->Aminooxazole Nucleophilic Attack & Tautomerization Product Pyrrolo[3,4-b]pyridin-5-one Aminooxazole->Product Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Product Diels-Alder/N-acylation/ Aromatization Cascade

Caption: Role of Lewis Acid in Pyrrolopyridinone Synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during your experiment.

G cluster_troubleshoot Start Start Experiment Problem Low Yield / Messy Reaction? Start->Problem No No Problem->No   No Yes Yes Problem->Yes Yes    Success Reaction Successful No->Success Check_Catalyst Check Catalyst & Conditions Yes->Check_Catalyst Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvent) Check_Catalyst->Anhydrous Moisture? Catalyst_Handling Use Fresh Catalyst (Handle under Inert Gas) Check_Catalyst->Catalyst_Handling Age? Screen_Catalyst Screen Different Lewis Acids (e.g., Yb, Sc, Bi triflates) Check_Catalyst->Screen_Catalyst Selectivity? Optimize_Temp Optimize Temperature (Try lowering temp to improve selectivity) Check_Catalyst->Optimize_Temp Side Products?

Caption: Troubleshooting Flowchart for Pyrrolopyridinone Synthesis.

General Experimental Protocol

This protocol is a generalized procedure based on reported multicomponent syntheses and should be adapted for your specific substrates.[3]

Materials:

  • Aldehyde (1.0 equiv.)

  • Amine (1.0 equiv.)

  • Isocyanide (1.2 equiv.)

  • Maleic Anhydride (1.2 equiv.)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 3 mol%)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.), the amine (1.0 equiv.), and anhydrous toluene (to make a ~0.1 M solution).

  • Seal the vial and heat the mixture with stirring using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate imine formation.

  • Allow the vial to cool slightly, then add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.03 equiv.).

  • Reseal the vial and heat again under the same microwave conditions for another 5 minutes.

  • Cool the mixture, then add the isocyanide (1.2 equiv.). Stir and heat via microwave for an additional 20-30 minutes, monitoring the formation of the 5-aminooxazole intermediate by TLC or LC-MS.

  • Upon consumption of the imine, add maleic anhydride (1.2 equiv.) to the reaction mixture.

  • Continue to heat the reaction (e.g., 80-110 °C) for 1-3 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[3,4-b]pyridin-5-one.

References

Proper handling and storage conditions for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Troubleshooting Guide

This guide is designed to help users troubleshoot common problems that may arise during the handling and storage of this compound.

Problem Possible Cause Recommended Action
Compound has changed color (e.g., yellowing) Exposure to air, light, or elevated temperatures leading to degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature of 2-8°C.[1] For long-term storage of the solid, consider temperatures as low as -20°C.
Inconsistent experimental results Improper storage leading to degradation or contamination. Inaccurate weighing or dissolution.Ensure the compound is stored under the recommended conditions. Verify the calibration of balances. Ensure complete dissolution of the compound in the chosen solvent. For solutions, long-term storage at -80°C is recommended.
Precipitation of the compound from solution The solution is supersaturated or the storage temperature is too low for the specific solvent.Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a less concentrated solution or using a different solvent.
Difficulty in dissolving the compound Use of an inappropriate solvent.The choice of solvent is critical. Refer to experimental protocols for suitable solvents. Sonication may aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored under an inert gas, such as argon or nitrogen, at a temperature of 2-8°C.[1] It should also be protected from light. For extended long-term storage, a temperature of -20°C is advisable.

Q2: How should I store solutions of this compound?

A2: Solutions of the compound should be stored at -80°C for long-term stability. It is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q4: What are the known incompatibilities of this compound?

A4: The compound should be kept away from strong oxidizing agents. It is also important to avoid contact with heat, sparks, and open flames.

Q5: How should I handle accidental spills?

A5: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal. Avoid generating dust if the spilled material is a solid.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound.

Form Condition Temperature Atmosphere Light Duration
SolidShort-term2-8°C[1]Inert Gas (Argon/Nitrogen)[1]Protected from lightWeeks to months
SolidLong-term-20°CInert Gas (Argon/Nitrogen)Protected from lightUp to 3 years
SolutionLong-term-80°CSealed VialProtected from lightUp to 1 year

Experimental Protocols

General Handling Protocol:

  • Before handling, ensure all necessary personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Conduct all weighing and solution preparation in a well-ventilated chemical fume hood.

  • To weigh the solid, use a clean, dry spatula and transfer the desired amount to a tared vial.

  • To prepare a solution, add the desired solvent to the vial containing the solid. Cap the vial and mix by vortexing or sonicating until the solid is completely dissolved.

  • For storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Visual Guides

Troubleshooting Workflow for Handling and Storage Issues

TroubleshootingWorkflow start Issue Encountered inconsistent_results Inconsistent Experimental Results start->inconsistent_results color_change Compound Color Change start->color_change precipitation Precipitation in Solution start->precipitation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) inconsistent_results->check_storage color_change->check_storage warm_solution Action: Gently Warm Solution precipitation->warm_solution storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Protocol (Weighing, Dissolution) handling_ok Handling OK? check_handling->handling_ok storage_ok->check_handling Yes remediate_storage Action: Correct Storage (e.g., move to 2-8°C, inert gas) storage_ok->remediate_storage No remediate_handling Action: Refine Protocol (e.g., recalibrate balance, sonicate) handling_ok->remediate_handling No new_sample Action: Use Fresh Sample handling_ok->new_sample Yes adjust_concentration Action: Adjust Concentration or Change Solvent warm_solution->adjust_concentration

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Complex Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex pyrrolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Pyrrolopyridines, also known as azaindoles, are a critical class of heterocyclic compounds in medicinal chemistry, often serving as core scaffolds for kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis at scale presents unique challenges that require careful consideration and optimization.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your scale-up campaigns. Our goal is to equip you with the expertise and practical insights needed to navigate these complexities successfully.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of pyrrolopyridine derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Inconsistent Yields and Reaction Stalls in Palladium-Catalyzed Cross-Coupling Reactions

Question: We are scaling up a Suzuki-Miyaura cross-coupling to synthesize a 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative, and we are observing a significant drop in yield compared to our lab-scale experiments. The reaction also appears to stall before reaching full conversion. What could be the cause, and how can we troubleshoot this?

Answer: This is a common challenge when scaling up palladium-catalyzed cross-coupling reactions. The drop in yield and reaction stalling can often be attributed to a combination of factors that become more pronounced at a larger scale.

Causality and Solutions:

  • Catalyst Deactivation: Palladium catalysts can be sensitive, and their deactivation can be accelerated at scale due to lower catalyst-to-substrate ratios (in terms of concentration, not just mol%) and longer reaction times.

    • Recommendation: Consider using more robust palladium pre-catalysts or catalyst systems with bulky electron-rich phosphine ligands, which are known to improve catalyst stability and activity.[1][3][4][5] Screening different palladium sources and ligands is crucial. For instance, Pd(OAc)2 with a suitable ligand can be effective, but pre-formed catalysts like XPhos Pd G2 might offer better performance and consistency on a larger scale.[1]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, which can affect the reaction rate and lead to side product formation.

    • Recommendation: Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of your reaction mixture. The geometry of the reactor and the type of impeller can significantly impact mixing efficiency.

  • Solvent and Reagent Purity: The presence of impurities in solvents and reagents, such as water or oxygen, can have a more significant impact at scale.

    • Recommendation: Ensure that all solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Degassing the reaction mixture before adding the catalyst is a critical step.[6]

Experimental Protocol: Catalyst Screening for Scale-Up

  • Setup: In parallel reactors or round-bottom flasks equipped with reflux condensers and magnetic stirrers, set up several small-scale reactions (e.g., 1-5 g) that mimic the scaled-up conditions (concentration, temperature).

  • Catalyst/Ligand Systems: Test a panel of palladium catalysts and ligands. A good starting point would be to compare your original lab-scale catalyst with more robust systems.

  • Monitoring: Monitor the progress of each reaction by HPLC or LC-MS at regular intervals (e.g., every hour).

  • Analysis: Compare the reaction profiles, paying attention to the rate of product formation, the consumption of starting materials, and the emergence of any new impurities. The system that provides the fastest conversion with the cleanest profile is the best candidate for scale-up.

Issue 2: Poor Regioselectivity and Formation of Di-substituted Byproducts

Question: During the synthesis of a mono-arylated pyrrolopyridine, we are observing the formation of a significant amount of the 2,4-diaryl-substituted byproduct. How can we improve the regioselectivity of our reaction?

Answer: Achieving high regioselectivity in the functionalization of di-halogenated pyrrolopyridines is a common hurdle. The relative reactivity of the different positions on the pyrrolopyridine core can be influenced by the choice of catalyst, ligands, and reaction conditions.

Causality and Solutions:

  • Catalyst and Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role in controlling regioselectivity. Bulky ligands can preferentially direct the coupling to the less sterically hindered position.

    • Recommendation: Experiment with different phosphine ligands. For example, in some cases, using PPh3 can favor reaction at one position, while bulkier ligands might favor another.[3] The choice of palladium precursor (e.g., Pd(OAc)2 vs. Pd2(dba)3) can also influence the outcome.[1]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Recommendation: Perform a temperature screening study to determine the optimal balance between reaction rate and selectivity. Lowering the temperature may slow down the reaction but can significantly improve the desired product ratio.[1]

Workflow for Optimizing Regioselectivity

Caption: A logical workflow for troubleshooting poor regioselectivity in cross-coupling reactions.

Issue 3: Challenges in the Removal of Protecting Groups

Question: We are using a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on the pyrrole nitrogen. During the deprotection step at scale, we are observing the formation of multiple side products and incomplete conversion. What are the likely causes and solutions?

Answer: SEM deprotection can be challenging, especially at a larger scale. The release of formaldehyde during the reaction can lead to various side reactions, and achieving complete removal without degrading the product requires careful control of the reaction conditions.[1]

Causality and Solutions:

  • Formaldehyde-Mediated Side Reactions: The formaldehyde generated during SEM deprotection is highly reactive and can lead to the formation of unwanted byproducts, such as the tricyclic eight-membered 7-azaindole derivative that has been observed in some cases.[1]

    • Recommendation: The deprotection is often a two-step process involving an initial acidic treatment (e.g., with TFA) followed by a basic workup.[1][6] It is crucial to carefully control the temperature and reaction time of the acidic step to minimize side reactions. The basic step is necessary to ensure complete conversion by facilitating the release of formaldehyde.[1]

  • Incomplete Reaction: At a larger scale, ensuring that all of the starting material is exposed to the deprotecting agent can be difficult, leading to incomplete conversion.

    • Recommendation: Optimize the stoichiometry of the deprotecting agent and ensure efficient mixing. Monitoring the reaction closely by HPLC is essential to determine the endpoint.

Data on SEM Deprotection Challenges

ChallengePotential CauseRecommended Action
Incomplete ConversionInsufficient acid or base, poor mixingOptimize reagent stoichiometry, improve agitation
Formation of Tricyclic ByproductReaction with released formaldehydeCarefully control temperature and reaction time of the acidic step
Product DegradationHarsh acidic conditionsScreen different acids (e.g., HCl in dioxane) and temperatures

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key process safety considerations when scaling up the synthesis of pyrrolopyridine derivatives?

A1: Process safety is paramount during scale-up. Key considerations include:

  • Handling of Hazardous Reagents: Some synthetic routes may involve hazardous reagents like diazonium salts or require cryogenic conditions.[7] A thorough risk assessment should be conducted for each step, and appropriate engineering controls and personal protective equipment (PPE) should be in place.

  • Thermal Stability of Intermediates: It is crucial to determine the thermal stability of all intermediates and the final product to prevent runaway reactions.[8][9][10][11] Techniques like Differential Scanning Calorimetry (DSC) can be used for this purpose.

  • Exothermic Reactions: Many reactions in organic synthesis are exothermic. At scale, heat dissipation becomes a critical factor. The reactor must have adequate cooling capacity, and the addition of reagents should be carefully controlled to manage the reaction temperature.

Q2: How can we effectively remove palladium residues from our final product to meet regulatory requirements?

A2: Removing palladium to acceptable levels (typically in the ppm range for active pharmaceutical ingredients) is a critical step. Several methods can be employed:

  • Crystallization: This is often the most effective method for removing residual metals. Careful selection of the crystallization solvent system is key.

  • Activated Carbon Treatment: Treating a solution of the product with activated carbon can effectively adsorb palladium residues.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium and other transition metals. These can be very effective but add to the cost of the process.

Q3: What is the importance of impurity profiling during the scale-up process?

A3: Impurity profiling is the identification and quantification of all impurities in your active pharmaceutical ingredient (API).[12][13][14] It is a critical aspect of drug development and is required by regulatory agencies like the FDA and EMA.[15] During scale-up, new impurities can emerge due to changes in reaction conditions or longer reaction times. A comprehensive impurity profile ensures the safety and efficacy of the final drug product.[12] Tracking the impurity profile from early development through to manufacturing is essential for a successful regulatory filing.[16]

Workflow for Impurity Profiling and Control

Caption: A systematic workflow for impurity profiling and control during scale-up.

References

Technical Support Center: Minimizing Impurities in Multicomponent Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in multicomponent cascade reactions. It provides practical troubleshooting guidance, detailed experimental protocols, and frequently asked questions to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in multicomponent cascade reactions?

A1: Impurities in multicomponent cascade reactions typically arise from several sources:

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts. This is particularly common when reactants have multiple reactive sites or when intermediates can follow different reaction cascades.

  • Incomplete Reactions: Unreacted starting materials can remain in the final product mixture if the reaction does not go to completion.

  • Reagent Degradation: The stability of starting materials and reagents is crucial. Degradation can introduce impurities that may or may not participate in the main reaction.

  • Isomer Formation: Multicomponent reactions can often generate stereoisomers (enantiomers or diastereomers) or constitutional isomers, which can be challenging to separate from the desired product.[1]

  • Catalyst-Related Impurities: Residual catalyst or byproducts from catalyst decomposition can contaminate the final product.

Q2: How can I proactively minimize impurity formation from the outset?

A2: A well-designed experiment is the first line of defense against impurities. Key considerations include:

  • Reaction Sequence: In a cascade reaction, the order of adding reactants can be critical. A sequential addition may be preferable to a one-pot approach to avoid unwanted side reactions.[2]

  • Stoichiometry: Precise control over the molar ratios of your reactants is essential. An excess of one component can sometimes push the reaction to completion but may also lead to specific byproducts.

  • Solvent Choice: The polarity and nature of the solvent can significantly influence reaction pathways and selectivity.[3] Some reactions may even benefit from solvent-free conditions.[1][4]

  • Temperature Control: Reaction temperature affects reaction rates. Maintaining an optimal temperature can favor the desired reaction pathway over competing side reactions.[5]

Q3: What are the best analytical techniques for identifying and quantifying impurities in my reaction mixture?

A3: A multi-pronged analytical approach is often necessary for complex mixtures. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector, is a powerful tool for separating and quantifying components in a mixture.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the components in your mixture, which is invaluable for identifying unknown impurities.

  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a fast and cost-effective method for preliminary analysis and for monitoring reaction progress.

Q4: When should I choose flash chromatography over recrystallization for purification?

A4: The choice between flash chromatography and recrystallization depends on the nature of your product and impurities:

  • Flash Chromatography: This is a versatile technique that is effective for separating compounds with different polarities. It is particularly useful for purifying oils or non-crystalline solids and for separating isomeric mixtures.[9][10]

  • Recrystallization: This method is ideal for crystalline solids and can be very effective for removing small amounts of impurities, often yielding a very pure product. It is generally more scalable and cost-effective than chromatography for large quantities.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during multicomponent cascade reactions.

Issue 1: Low Yield and Multiple Unidentified Spots on TLC/HPLC

Low product yield accompanied by numerous impurities often points to a lack of selectivity in the reaction.

dot

start Low Yield & High Impurity check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure result_no_change No Improvement check_purity->result_no_change If impure, purify & rerun optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent result_improved Yield/Purity Improved optimize_temp->result_improved optimize_catalyst Evaluate Catalyst (Type and Loading) optimize_solvent->optimize_catalyst optimize_solvent->result_improved sequential_addition Consider Sequential Addition of Reagents optimize_catalyst->sequential_addition optimize_catalyst->result_improved sequential_addition->result_improved

Caption: Troubleshooting workflow for low yield and high impurity.

Potential Cause Recommended Solution
Impure Starting Materials Verify the purity of all reactants and solvents. Impurities can act as catalysts for side reactions or inhibit the main reaction.[11]
Suboptimal Reaction Temperature Run the reaction at a lower temperature to disfavor high-activation-energy side reactions. Conversely, some reactions require higher temperatures to proceed efficiently. A temperature screen is recommended.[5]
Incorrect Solvent The solvent can influence reaction pathways.[3] Screen a range of solvents with varying polarities. For some reactions, like the Ugi reaction, polar aprotic solvents like DMF are effective, while others may proceed well in greener solvents like ethanol or even water.[12]
Inappropriate Catalyst The choice of catalyst (acid or base) and its concentration can be critical. An inappropriate catalyst can lead to side reactions. For example, in the Biginelli reaction, both Brønsted and Lewis acids can be used, and the choice can affect the outcome.[13]
Simultaneous Addition of Reagents In some cascade reactions, adding all components at once can lead to a complex mixture of products. Try a sequential addition, where key intermediates are allowed to form before adding the next reactant.[2]
Issue 2: Formation of Diastereomers or Other Isomers

The formation of isomers is a common challenge in stereoselective multicomponent reactions.

dot

start Isomer Formation (Diastereomers/Regioisomers) chiral_catalyst Use Chiral Catalyst or Auxiliary start->chiral_catalyst For Enantiomers optimize_temp Optimize Reaction Temperature start->optimize_temp For Diastereomers/ Regioisomers optimize_solvent Screen Solvents optimize_temp->optimize_solvent chromatography Chromatographic Separation optimize_solvent->chromatography crystallization Fractional Crystallization optimize_solvent->crystallization separated Isomers Separated chromatography->separated crystallization->separated

Caption: Strategy for addressing isomer formation.

Potential Cause Recommended Solution
Lack of Stereocontrol For enantiomers, employ a chiral catalyst or a chiral auxiliary to induce stereoselectivity. For diastereomers, reaction conditions can sometimes influence the diastereomeric ratio.
Similar Polarity of Isomers Isomers often have very similar polarities, making them difficult to separate. High-resolution chromatography is often required.[14]
Co-elution in Chromatography If isomers are co-eluting, a systematic optimization of the chromatographic method is necessary. This includes screening different stationary phases (e.g., chiral columns) and mobile phase compositions.[2][6]
Difficulty in Crystallization If fractional crystallization is attempted, a thorough solvent screen is crucial to find a solvent in which the isomers have different solubilities.[14]

Quantitative Data on Reaction Optimization

The following tables provide representative data on how reaction parameters can influence product yield and impurity profiles in common multicomponent reactions.

Table 1: Effect of Solvent on the Ugi Reaction Yield

SolventDielectric ConstantYield (%)Reference
Dichloromethane9.165[11]
Tetrahydrofuran7.672[15]
Acetonitrile37.578[11]
Methanol32.785[12]
2,2,2-Trifluoroethanol26.790[11]

This data is illustrative and actual yields will vary based on the specific substrates used.

Table 2: Influence of Catalyst on the Biginelli Reaction

CatalystConditionYield (%)Reference
HClReflux in Ethanol40-60[1][16]
Yb(OTf)₃Solvent-free, 100°C>90[13]
InCl₃Reflux in THF85-95[13]
LiClO₄Acetonitrile, RT80-92[13]

Higher yields are often associated with a cleaner reaction profile and fewer byproducts.

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis of a Multicomponent Reaction Mixture

This protocol provides a starting point for developing an HPLC method to analyze the purity of a multicomponent reaction product.

  • Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both solvents before use.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in the mobile phase (or a compatible solvent like methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[17]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Start by monitoring at 254 nm. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which can aid in impurity identification.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks and calculate the relative peak area percentage to estimate the purity of the main product.

Protocol 2: General Procedure for Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying a multicomponent reaction product using flash chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material to be purified.

    • Pack the column with silica gel (230-400 mesh) using the "slurry method" with the chosen eluent. Ensure the packing is uniform and free of air bubbles.[7][18]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, less polar solvent. Carefully load the solution onto the top of the silica gel bed.[19]

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.[10][19]

  • Elution:

    • Begin eluting with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

dot

start Crude Product tlc 1. TLC Analysis (Determine Eluent) start->tlc pack_column 2. Pack Column (Silica Gel Slurry) tlc->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure remove_solvent 8. Remove Solvent (Rotary Evaporator) combine_pure->remove_solvent end Purified Product remove_solvent->end

Caption: Experimental workflow for flash column chromatography.

References

Validation & Comparative

Comparative In Vitro Assay Validation of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives with Alternative Compounds Supported by Experimental Data.

The this compound scaffold is a key structural motif found in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antibacterial, anticancer, and kinase-inhibiting agents. This guide provides a comparative analysis of the in vitro activity of derivatives of this scaffold against other established compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key in vitro assays are also presented to facilitate the replication and validation of these findings.

I. Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of various this compound derivatives in comparison to standard reference compounds across different biological assays.

A. Antibacterial Activity

Derivatives of the pyrrolo[3,4-b]pyridine core have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. The data below compares the antibacterial activity of functionalized pyrrolo[3,4-b]pyridine derivatives with a standard antibiotic, tetracycline.

Table 1: Comparative Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives

Compound/AlternativeTarget OrganismAssay TypeActivity Metric (Inhibition Zone in mm)Reference
Pyrrolo[3,4-b]pyridine Derivative 6a Bacillus subtilisAgar Well Diffusion12[1]
Pyrrolo[3,4-b]pyridine Derivative 6b Bacillus subtilisAgar Well Diffusion14[1]
Pyrrolo[3,4-b]pyridine Derivative 6c Staphylococcus aureusAgar Well Diffusion13[1]
Pyrrolo[3,4-b]pyridine Derivative 6h Staphylococcus aureusAgar Well Diffusion12[1]
Tetracycline (Standard) Bacillus subtilisAgar Well Diffusion25[1]
Tetracycline (Standard) Staphylococcus aureusAgar Well Diffusion28[1]

Note: Higher inhibition zone values indicate greater antibacterial activity.

B. Anticancer (Cytotoxic) Activity

The cytotoxic effects of pyrrolo[3,4-b]pyridin-5-one derivatives have been evaluated against various human cancer cell lines. The following table presents a comparison of the cytotoxic activity of these derivatives with the widely used chemotherapeutic agent, Doxorubicin.

Table 2: Comparative Cytotoxic Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Breast Cancer Cell Lines

Compound/AlternativeCell LineAssay TypeActivity Metric (IC₅₀ in µM)Reference
Pyrrolo[3,4-b]pyridin-5-one 1f MDA-MB-231MTT Assay< 6.25[2]
Pyrrolo[3,4-b]pyridin-5-one 1i MDA-MB-231MTT Assay~25[2]
Pyrrolo[3,4-b]pyridin-5-one 1h MCF-7MTT Assay~100[2]
Doxorubicin (Standard) MDA-MB-231Not Specified~0.5-1.0[3]
Doxorubicin (Standard) MCF-7Not Specified~0.1-0.5[3]

Note: A lower IC₅₀ value indicates greater cytotoxic potency.

C. Kinase Inhibitory Activity

Certain derivatives of the related pyrrolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against key cellular kinases, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway.

Table 3: Comparative ATR Kinase Inhibitory Activity of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative

Compound/AlternativeTarget KinaseAssay TypeActivity Metric (IC₅₀ in µM)Reference
Compound 5g (pyrrolo[3,4-d]pyrimidine derivative) ATR KinaseBiochemical Assay0.007[4]
Staurosporine (Broad-spectrum kinase inhibitor) Various KinasesBiochemical AssaySub-micromolar to nanomolar range[5]

Note: A lower IC₅₀ value indicates greater inhibitory potency. Staurosporine is a non-selective kinase inhibitor shown for general comparison of potency.

II. Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

A. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[1]

Protocol:

  • Bacterial Culture Preparation: Inoculate a loopful of the test bacterial strain into a suitable broth medium and incubate at 37°C until the turbidity matches a 0.5 McFarland standard.

  • Agar Plate Inoculation: Spread the standardized bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Tetracycline) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of complete growth inhibition around each well in millimeters.

B. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

C. In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining in the reaction after phosphorylation. A decrease in ATP corresponds to higher kinase activity.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor of the target kinase, e.g., Staurosporine), and a negative control (DMSO vehicle).

  • Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase enzyme, and its specific substrate. Add this master mix to all wells. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the in vitro validation of this compound activity.

G General Workflow for In Vitro Assay Validation cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Stock Solution Preparation Stock Solution Preparation Purification & Characterization->Stock Solution Preparation Assay Plate Setup Assay Plate Setup Stock Solution Preparation->Assay Plate Setup Serial Dilutions Compound Treatment Compound Treatment Assay Plate Setup->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Raw Data Raw Data Data Acquisition->Raw Data Normalization Normalization Raw Data->Normalization Dose-Response Curve Dose-Response Curve Normalization->Dose-Response Curve IC50/EC50 Determination IC50/EC50 Determination Dose-Response Curve->IC50/EC50 Determination Comparative Analysis Comparative Analysis IC50/EC50 Determination->Comparative Analysis

Caption: General workflow for in vitro assay validation.

G Conceptual Pathway of Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Pyrrolo[3,4-b]pyridine Derivative Inhibitor->Kinase Binding to ATP pocket Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Downstream Signaling G MTT Assay Principle Viable Cells Viable Cells Mitochondrial Reductase Mitochondrial Reductase Viable Cells->Mitochondrial Reductase MTT (Yellow) MTT (Yellow) MTT (Yellow)->Mitochondrial Reductase Formazan (Purple) Formazan (Purple) Solubilization Solubilization Formazan (Purple)->Solubilization Mitochondrial Reductase->Formazan (Purple) Reduction Colorimetric Measurement Colorimetric Measurement Solubilization->Colorimetric Measurement

References

Comparative analysis of synthesis routes for pyrrolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, appearing in a range of biologically active compounds. The efficient construction of this bicyclic system is a key focus for synthetic chemists. This guide provides a comparative analysis of prominent synthesis routes to pyrrolo[3,4-b]pyridines and their derivatives, with a focus on multicomponent reactions and intramolecular cyclization strategies. Experimental data is presented to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of pyrrolo[3,4-b]pyridines can be broadly approached through methods that either construct the pyrrole ring onto a pre-existing pyridine or assemble the pyridine ring around a pyrrole precursor. More convergent strategies, such as multicomponent reactions, build both ring systems in a sequential or cascade manner. This guide focuses on three notable methods: the Ugi-Zhu multicomponent reaction, a base-promoted three-component reaction, and the intramolecular Povarov reaction for the analogous pyrrolo[3,4-b]quinoline system.

Synthesis RouteKey FeaturesStarting MaterialsReaction ConditionsYield (%)Reaction TimeRef.
Ugi-Zhu/Aza Diels-Alder Cascade One-pot, high atom economy, molecular diversity from readily available inputs.Aldehydes, amines, isocyanides, maleic anhydrideLewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃), microwave irradiation, 65-80 °C20-9625 min - 1.5 h[1][2][3][4][5]
Base-Promoted Three-Component Reaction Simple procedure, good yields for functionalized products.β-enamino imides, aromatic aldehydes, malononitrile derivativesBase (e.g., DBU, triethylamine), ethanol, refluxGood (specifics vary)Not specified[6][7]
Intramolecular Povarov Reaction Excellent yields for the analogous quinoline system, mild conditions.N-propargyl aldehydes, aromatic aminesBF₃·OEt₂, CH₂Cl₂, room temperature92-9712 h[8]

Experimental Protocols

Ugi-Zhu/Aza Diels-Alder Cascade Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

This one-pot procedure involves an initial Ugi-Zhu three-component reaction to form a 5-aminooxazole intermediate, which then undergoes a cascade of reactions including an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration.[1][2]

General Procedure: To a microwave reaction tube (10 mL) are added the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in a suitable solvent such as benzene or toluene (1.0 mL). The mixture is stirred and heated under microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes. A Lewis acid catalyst, such as scandium(III) triflate (0.03 equiv.), is then added, and the mixture is again heated under microwave irradiation for 5 minutes. The corresponding isocyanide (1.2 equiv.) is added, and the reaction is continued under microwave irradiation for a further 15 minutes. Finally, maleic anhydride (1.2 equiv.) is added, and the mixture is heated at a higher temperature (e.g., 80 °C) for 20 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrrolo[3,4-b]pyridin-5-one.[1]

Base-Promoted Three-Component Synthesis of Functionalized Pyrrolo[3,4-b]pyridines

This method provides a straightforward route to highly substituted pyrrolo[3,4-b]pyridines from β-enamino imides, aromatic aldehydes, and active methylene compounds like malononitrile.[7]

General Procedure: A mixture of the β-enamino imide (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile or a derivative thereof (1.0 mmol) is dissolved in ethanol. A catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%), is added to the solution. The reaction mixture is then heated to reflux (approximately 78 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried to give the functionalized pyrrolo[3,4-b]pyridine.[7]

Intramolecular Povarov Reaction for the Synthesis of Pyrrolo[3,4-b]quinolines

While this method yields the quinoline analogue, its high efficiency and mild conditions make it a relevant comparative route for the construction of the fused heterocyclic system.[8]

General Procedure: To a solution of the N-propargyl aldehyde (1.0 equiv.) and the aromatic amine (1.2 equiv.) in dry dichloromethane (CH₂Cl₂) is added boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv.) at room temperature. The reaction mixture is stirred in the presence of molecular sieves for 12 hours. Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pyrrolo[3,4-b]quinoline.[8]

Synthesis Route Comparison

Synthesis_Comparison Start_MCR Aldehydes, Amines, Isocyanides MCR Ugi-Zhu/Aza Diels-Alder (One-pot, Microwave) Start_MCR->MCR Lewis Acid Start_3CR β-Enamino imides, Aldehydes, Malononitrile Three_CR Base-Promoted Three-Component Reaction Start_3CR->Three_CR Base Start_Povarov N-propargyl aldehydes, Aromatic amines Povarov Intramolecular Povarov Reaction Start_Povarov->Povarov BF₃·OEt₂ Product_MCR Pyrrolo[3,4-b]pyridin-5-ones MCR->Product_MCR High Diversity Yield: 20-96% Product_3CR Functionalized Pyrrolo[3,4-b]pyridines Three_CR->Product_3CR Good Yields Product_Povarov Pyrrolo[3,4-b]quinolines Povarov->Product_Povarov Excellent Yields (92-97%)

Caption: Comparative workflow of three synthesis routes for pyrrolo[3,4-b]pyridines and analogs.

Conclusion

The synthesis of the pyrrolo[3,4-b]pyridine scaffold can be achieved through various methodologies, each with its own set of advantages. The Ugi-Zhu/Aza Diels-Alder cascade stands out for its elegance in rapidly generating molecular complexity from simple starting materials in a one-pot fashion, offering a broad scope for substitution patterns. The base-promoted three-component reaction provides a simple and effective route to functionalized derivatives, though detailed quantitative comparisons are less readily available in the literature. For the closely related quinoline systems, the intramolecular Povarov reaction demonstrates exceptional efficiency under mild conditions. The choice of synthesis route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired balance between reaction efficiency, step economy, and overall yield.

References

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine versus other M4 receptor positive allosteric modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to M4 Receptor Positive Allosteric Modulators for Neuropsychiatric Research

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly schizophrenia. Unlike direct agonists, positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism is hypothesized to provide antipsychotic efficacy with a reduced side-effect profile compared to non-selective muscarinic agonists.

While the specific compound 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not extensively characterized as an M4 PAM in publicly available literature, its core scaffold, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one , is a subject of patent applications for novel M4 allosteric modulators. This highlights the ongoing interest in this and related chemical structures for the development of new central nervous system therapeutics.

This guide provides an objective comparison of several well-characterized M4 PAMs that are frequently used as tool compounds in preclinical research. We present key performance data, detailed experimental protocols for their characterization, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in the selection and evaluation of these critical research tools.

Comparative Performance of M4 PAMs

The following table summarizes the in vitro potency, efficacy, and selectivity of prominent M4 PAMs. These compounds have been instrumental in elucidating the therapeutic potential of M4 receptor modulation.

CompoundChemical ScaffoldPotency (EC50)Efficacy (% of ACh Max Response)Muscarinic Subtype SelectivityKey Features
VU0152100 Thieno[2,3-b]pyridine~380 nM (rat M4)[1]Not reported as % of ACh max, but potentiates ACh responseHighly selective for M4 over M1, M2, M3, and M5[1]Centrally penetrant; reverses amphetamine-induced hyperlocomotion in rats[1][2].
VU0467154 Thieno[2,3-c]pyridazine17.7 nM (rat M4), 627 nM (human M4)[3]~68% (rat M4), ~55% (human M4)[3]No activity at M1, M2, M3, or M5 at concentrations up to 10 µM[3]Improved potency and pharmacokinetic properties over earlier PAMs; reverses MK-801-induced behavioral deficits[3].
LY2033298 Thieno[2,3-b]pyridine~646 nM (rat M4)[3]~67% (rat M4)[3]Highly selective for M4, with very weak potentiation at M2[4]One of the first highly selective M4 PAMs; shows species differences in potency[4].
ML108 Thieno[2,3-b]pyridine~380 nM (rat M4)Induces a 47-fold leftward shift in the ACh concentration-response curveHighly selective for M4 over M1, M2, M3, and M5Centrally penetrant with good pharmacokinetic properties; active in preclinical antipsychotic models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of identifying and characterizing M4 PAMs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

M4_Signaling_Pathway cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein (αβγ) M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylation cascade ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->M4R Binds to allosteric site

M4 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Identified Hits Potency_Efficacy Potency & Efficacy Determination (Calcium Mobilization, GTPγS) Hit_to_Lead->Potency_Efficacy Selectivity Subtype Selectivity Profiling (vs. M1, M2, M3, M5) Potency_Efficacy->Selectivity PK Pharmacokinetic Studies (Brain Penetration, Half-life) Selectivity->PK Optimized Leads Behavioral Behavioral Models (e.g., Amphetamine-Induced Hyperlocomotion) PK->Behavioral Target_Engagement Target Engagement (e.g., Microdialysis) Behavioral->Target_Engagement Lead_Candidate Lead Candidate Target_Engagement->Lead_Candidate Start Compound Library Start->HTS

Experimental Workflow for M4 PAMs

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of M4 PAMs.

In Vitro Calcium Mobilization Assay

This assay is a primary functional screen to identify and characterize M4 PAMs by measuring intracellular calcium flux upon receptor activation.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human M4 muscarinic receptor and a chimeric G protein (Gαqi5) are commonly used. The Gαqi5 protein couples the Gi-linked M4 receptor to the Gq pathway, enabling a measurable calcium response[5].

  • Materials:

    • CHO-K1-hM4-Gαqi5 cells

    • Cell culture medium (e.g., Ham's F-12 with 10% FBS, GlutaMax, HEPES, and selection antibiotics)[5]

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4[5]

    • Calcium indicator dye: Fluo-4 AM[5]

    • Pluronic F-127[5]

    • Acetylcholine (ACh)

    • Test compounds (M4 PAMs)

    • 384-well black-walled, clear-bottom assay plates

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

  • Procedure:

    • Cell Plating: Seed the CHO-K1-hM4-Gαqi5 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere[5].

    • Dye Loading: The next day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer (assay buffer containing 2 µM Fluo-4 AM and 0.04% Pluronic F-127) to each well. Incubate for 45-60 minutes at 37°C[5].

    • Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 1.5-5 minutes[5].

    • ACh Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells. The EC20 concentration should be predetermined from a full ACh dose-response curve.

    • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) kinetically for approximately 2-3 minutes using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Data Analysis: The potency of the PAM (EC50) is determined by plotting the increase in fluorescence against the concentration of the test compound. Efficacy is often expressed as the maximal response elicited by the PAM as a percentage of the maximal response to acetylcholine alone.

In Vitro [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the M4 receptor, providing a more proximal readout of receptor activation than downstream signaling events.

  • Materials:

    • Membrane preparations from cells expressing the M4 receptor (e.g., CHO-K1-hM4) or from native tissue (e.g., rodent striatum)[6][7].

    • Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • [³⁵S]GTPγS (radioligand)

    • GDP

    • Acetylcholine (ACh)

    • Test compounds (M4 PAMs)

    • Scintillation proximity assay (SPA) beads or filter plates

    • Scintillation counter

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), GDP (e.g., 10 µM), the test compound at various concentrations, and an EC80 concentration of acetylcholine in the assay buffer[6].

    • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction[8].

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation[8].

    • Termination and Separation:

      • Filtration Method: Terminate the reaction by rapid filtration through a filter plate (e.g., GF/B). Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS[8].

      • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads allows for the generation of a light signal.

    • Quantification: Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter. For the SPA method, the plate is read directly in a microplate scintillation counter.

    • Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the test compound and ACh, compared to ACh alone, indicates PAM activity. Potency (EC50) and efficacy (Emax) are determined from concentration-response curves.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This behavioral model is widely used to screen for antipsychotic-like activity. Amphetamine induces an increase in locomotor activity in rodents, which can be attenuated by antipsychotic drugs.

  • Animals: Male Sprague-Dawley or Wistar rats (200-300g) are commonly used.

  • Materials:

    • Test compound (M4 PAM)

    • Vehicle for the test compound

    • d-amphetamine sulfate

    • Saline

    • Locomotor activity chambers equipped with infrared beams to automatically track movement[3].

  • Procedure:

    • Habituation: Acclimate the rats to the locomotor activity chambers for at least 60 minutes for 2-3 days prior to the test day to reduce novelty-induced hyperactivity[3].

    • Dosing: On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The pretreatment time will depend on the pharmacokinetics of the compound (typically 30-60 minutes).

    • Baseline Activity: Place the animals in the activity chambers and record their baseline locomotor activity for 30-60 minutes.

    • Amphetamine Challenge: Administer d-amphetamine (e.g., 1-1.5 mg/kg, subcutaneous) to all animals[9].

    • Post-Challenge Activity: Immediately return the animals to the chambers and record their locomotor activity for the next 60-90 minutes[3][9].

    • Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period. A significant reduction in locomotor activity in the group treated with the M4 PAM compared to the vehicle-treated group indicates antipsychotic-like efficacy. Data are typically analyzed using ANOVA followed by post-hoc tests.

References

Comparative Analysis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Analogs: A Focus on Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide will summarize the quantitative SAR data for these ATR inhibitors, detail the experimental protocols used for their evaluation, and provide visualizations of the key relationships and workflows, adhering to the specified requirements for data presentation and visualization.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives against ATR kinase. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).

CompoundR1R2R3ATR Kinase IC50 (μM)
5a HHH>10
5b FHH1.25
5c ClHH0.89
5d MeHH2.41
5e HFH0.12
5f HClH0.09
5g HHF0.007
5h HHCl0.012

Table 1: In vitro ATR kinase inhibitory activity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs.

Experimental Protocols

ATR Kinase Inhibition Assay:

The in vitro inhibitory activity of the synthesized compounds against ATR kinase was determined using a fluorescence resonance energy transfer (FRET)-based assay. The protocol is summarized below:

  • Reagents and Materials:

    • Recombinant human ATR kinase enzyme.

    • Biotinylated peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Fluorescently labeled antibody specific for the phosphorylated substrate.

    • Microplates (e.g., 384-well).

  • Assay Procedure:

    • Test compounds were serially diluted in DMSO and added to the microplate wells.

    • ATR kinase and the biotinylated peptide substrate were mixed in the assay buffer and added to the wells containing the test compounds.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction was stopped by the addition of a solution containing EDTA.

    • The fluorescently labeled antibody was added to the wells to detect the phosphorylated substrate.

    • After another incubation period, the fluorescence signal was measured using a suitable plate reader.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration was calculated relative to the control wells (containing DMSO without any compound).

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Below are diagrams illustrating the structure-activity relationships and the experimental workflow for the evaluation of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs as ATR kinase inhibitors.

SAR_of_pyrrolo_pyrimidine_analogs cluster_scaffold Core Scaffold: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine cluster_substitutions Substitutions cluster_activity Biological Activity Core Pyrrolo[3,4-d]pyrimidine R1 R1 Position (e.g., H, F, Cl, Me) Core->R1 Substitution at R1 R2 R2 Position (e.g., H, F, Cl) Core->R2 Substitution at R2 R3 R3 Position (e.g., H, F, Cl) Core->R3 Substitution at R3 Low_Activity Low Potency (IC50 > 1 µM) R1->Low_Activity F, Cl, Me show lower potency than H Moderate_Activity Moderate Potency (0.1 µM < IC50 < 1 µM) R2->Moderate_Activity F, Cl show moderate potency High_Activity High Potency (IC50 < 0.1 µM) R3->High_Activity F, Cl show high potency

Figure 1: Structure-Activity Relationship of Pyrrolo[3,4-d]pyrimidine Analogs.

experimental_workflow Start Compound Synthesis In_Vitro_Screening In Vitro ATR Kinase Assay (FRET-based) Start->In_Vitro_Screening Test Analogs Data_Analysis IC50 Determination In_Vitro_Screening->Data_Analysis Generate Data SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Inform SAR Lead_Identification Identification of Potent Analogs (e.g., 5g) SAR_Analysis->Lead_Identification Identify Leads

Figure 2: Experimental Workflow for Inhibitor Identification and Characterization.

Novel Pyrrolopyridine Derivatives Showcase Promise in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of research highlights the significant potential of novel pyrrolopyridine derivatives as potent biological agents, with studies demonstrating promising activity in cancer, bacterial infections, and neurodegenerative diseases. These compounds are emerging as versatile scaffolds for developing targeted therapies, often outperforming or showing comparable efficacy to established drugs in preclinical studies.

Recent investigations into various classes of pyrrolopyridine derivatives have revealed their ability to act as potent inhibitors of key cellular targets. Notably, different structural modifications to the core pyrrolopyridine ring system have yielded compounds with high selectivity and efficacy against a range of diseases. This comparative guide synthesizes the findings from recent publications, presenting a cohesive overview of their biological activities, supported by experimental data and methodologies.

Multi-Kinase Inhibition in Cancer Therapy

A series of novel pyrrolo[2,3-d]pyridine derivatives have been identified as multi-kinase inhibitors with significant potential for cancer treatment.[1] These compounds were designed based on the structure of sunitinib, a known multi-kinase inhibitor. Several of the synthesized compounds, such as 6f and 6n , demonstrated inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2, comparable to sunitinib.[1] Notably, compounds 6j and 6c showed selective inhibition of VEGFR2, while 6i was a selective dual inhibitor of Her2 and VEGFR2.[1] Further studies revealed that compounds 6f and 6n could suppress the cell cycle of HepG2 cancer cells and induce both early and late-stage apoptosis.[1] This was accompanied by an increase in pro-apoptotic proteins like caspase 3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1]

In a separate study, 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR).[2][3] Abnormal FGFR signaling is a key factor in various tumors. Compound 4h from this series exhibited strong inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively.[2][3] This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, in addition to significantly inhibiting cell migration and invasion.[2][3]

Furthermore, spiro-pyrrolopyridazine derivatives have been evaluated for their anticancer properties, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition.[4] Compound SPP10 showed significant and selective cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with IC50 values of 2.31, 3.16, and 4.2 µM, respectively.[4] Importantly, SPP10 had a much lower cytotoxic effect on non-tumorigenic cells.[4] This compound was found to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic proteins Bax and cytochrome c.[4] SPP10 also demonstrated potent EGFR kinase inhibitory activity, even surpassing the reference drug erlotinib.[4]

Comparative Inhibitory Activity of Pyrrolopyridine Derivatives against Kinase Targets
CompoundTarget Kinase(s)IC50 (nM)Reference CompoundReference IC50 (nM)Source
6f EGFR, Her2, VEGFR2, CDK2Similar to SunitinibSunitinibNot specified[1]
6n EGFR, Her2, VEGFR2, CDK2Similar to SunitinibSunitinibNot specified[1]
6j VEGFR2 (selective)Not specified--[1]
6c VEGFR2 (selective)Not specified--[1]
6i Her2/VEGFR2 (dual selective)Not specified--[1]
5k EGFR, Her2, VEGFR2, CDK240-204Sunitinib261[5]
4h FGFR1, FGFR2, FGFR37, 9, 25--[2][3]
1r FMS Kinase30KIST10102996[6]
SPP10 EGFRSurpassed ErlotinibErlotinibNot specified[4]
Experimental Protocols

Kinase Inhibition Assays: The inhibitory activity of the compounds against various kinases (EGFR, Her2, VEGFR2, CDK2, FGFR) was typically determined using in vitro kinase assay kits. The general principle involves incubating the kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often through methods like ELISA or fluorescence-based detection. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Viability and Cytotoxicity Assays: The effect of the compounds on the viability of cancer cell lines (e.g., HepG2, 4T1, MCF-7, H69AR, PC-3) was commonly assessed using the MTT or XTT assay. In these assays, viable cells metabolize a tetrazolium salt (MTT or XTT) into a colored formazan product. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Apoptosis Assays: The induction of apoptosis was investigated using techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Western blot analysis was also used to measure the levels of key apoptosis-related proteins like caspases, Bax, and Bcl-2.

Signaling Pathway Diagrams

apoptosis_pathway Pyrrolopyridine_Derivatives Pyrrolopyridine Derivatives (e.g., 6f, 6n, SPP10) Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolopyridine_Derivatives->Bcl2 inhibit Bax Bax (Pro-apoptotic) Pyrrolopyridine_Derivatives->Bax promote Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c inhibits Bax->Cytochrome_c promotes Caspase_3 Caspase 3 activation Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Fig. 1: Pyrrolopyridine-induced apoptosis pathway.

fgfr_signaling_pathway Pyrrolopyridine_4h Pyrrolopyridine Derivative 4h FGFR FGFR Pyrrolopyridine_4h->FGFR inhibits FGF Fibroblast Growth Factor (FGF) FGF->FGFR binds Downstream_Signaling Downstream Signaling (RAS-MEK-ERK, PI3K-Akt) FGFR->Downstream_Signaling activates Cell_Proliferation Cell Proliferation, Migration, Invasion Downstream_Signaling->Cell_Proliferation

Fig. 2: Inhibition of FGFR signaling by derivative 4h.

Antibacterial Activity

In the fight against antimicrobial resistance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents.[7][8] Through high-throughput screening, the most active compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli.[7][8] Further optimization of this series led to the discovery of two compounds with even more potent MIC values of 1.2 and 1.8 µg/mL.[7] One of these compounds showed slight activity against gram-negative bacteria and outstanding activity against S. aureus.[7] These compounds are believed to exert their antibacterial effect by potentially blocking translation.[7][8]

Comparative Antibacterial Activity
Compound ClassOrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
5-oxo-4H-pyrrolo[3,2-b]pyridineE. coli3.35--[7][8]
Optimized 5-oxo-4H-pyrrolo[3,2-b]pyridineE. coli1.2, 1.8--[7]
Optimized 5-oxo-4H-pyrrolo[3,2-b]pyridineS. aureus"Outstanding"--[7]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC of the compounds against bacterial strains was determined using the broth microdilution method according to standard guidelines. Briefly, serial dilutions of the compounds were prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test bacteria was added to each well. The plates were then incubated under appropriate conditions. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

experimental_workflow_mic Start Start Serial_Dilution Prepare serial dilutions of pyrrolopyridine derivatives Start->Serial_Dilution Inoculation Inoculate with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End MIC_Determination->End

Fig. 3: Workflow for MIC determination.

Targeting Neurodegenerative Disease

Novel pyrrolo[2,3-b]pyridine derivatives have also been synthesized and evaluated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the treatment of Alzheimer's disease.[9] Compounds 41 , 46 , and 54 exhibited exceptionally strong GSK-3β inhibitory activities, with IC50 values of 0.22, 0.26, and 0.24 nM, respectively.[9] These compounds also showed high selectivity for GSK-3β over other kinases.[9] Further studies with compound 41 at the cellular level demonstrated its ability to inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and promote neurite outgrowth in neuronal cells.[9] Importantly, compound 41 showed low cytotoxicity and was effective in an in vivo zebrafish model of Alzheimer's disease.[9]

Comparative GSK-3β Inhibitory Activity
CompoundTargetIC50 (nM)Source
41 GSK-3β0.22[9]
46 GSK-3β0.26[9]
54 GSK-3β0.24[9]
Experimental Protocols

GSK-3β Inhibition Assay: The inhibitory activity against GSK-3β was measured using a kinase assay kit. The assay typically involves the incubation of recombinant GSK-3β with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of the test compounds. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

Cellular Assays for Tau Phosphorylation and Neurite Outgrowth: The effect of the compounds on tau phosphorylation was assessed in cell lines such as SH-SY5Y. After treatment with the compounds, cell lysates were analyzed by Western blotting using antibodies specific for phosphorylated tau (e.g., p-tau-Ser396). For neurite outgrowth assays, neuronal cells were treated with the compounds, and the length and number of neurites were measured using microscopy and image analysis software.

References

Decoding Pyrrolopyridines: A Comparative Guide to Spectroscopic Data Interpretation for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of pyrrolopyridine isomers is a critical step. These nitrogen-containing heterocyclic scaffolds are prevalent in numerous biologically active compounds, and subtle changes in the nitrogen position within the pyridine ring can dramatically alter their pharmacological properties. This guide provides a comparative analysis of spectroscopic data for the four principal pyrrolopyridine isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—to aid in their definitive identification.

This guide presents a detailed comparison of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. By highlighting the key differences in the spectroscopic signatures of these isomers, this document serves as a practical resource for researchers to confidently assign the correct structure to their synthesized or isolated pyrrolopyridine derivatives.

Workflow for Spectroscopic Structure Elucidation

The general workflow for the spectroscopic confirmation of a pyrrolopyridine structure involves a multi-technique approach to gather complementary information, leading to an unambiguous structural assignment.

Spectroscopic Workflow General Workflow for Pyrrolopyridine Structure Elucidation cluster_synthesis Sample Preparation cluster_analysis Data Interpretation & Confirmation Synthesis Synthesized Compound (Unknown Pyrrolopyridine Isomer) NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS IR FTIR Spectroscopy Synthesis->IR UV UV-Vis Spectroscopy Synthesis->UV Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for pyrrolopyridine structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the pyrrolopyridine core. The chemical shifts (δ) of the protons and carbons are highly sensitive to the position of the nitrogen atom in the pyridine ring.

¹H NMR Spectroscopy

The proton chemical shifts provide a clear distinction between the four isomers. The following table summarizes typical ¹H NMR chemical shifts for the parent pyrrolopyridine isomers in CDCl₃.

Proton4-Azaindole (1H-pyrrolo[3,2-b]pyridine)5-Azaindole (1H-pyrrolo[3,2-c]pyridine)6-Azaindole (1H-pyrrolo[2,3-c]pyridine)7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
H1 (NH)~11.5 (br s)~11.0 (br s)~11.2 (br s)~11.8 (br s)
H2~7.5 (t)~7.3 (t)~7.4 (d)~7.5 (dd)
H3~6.6 (t)~6.8 (d)~6.6 (d)~6.5 (dd)
H4-~8.0 (d)~8.1 (d)~8.3 (dd)
H5~8.3 (d)-~7.1 (d)~7.1 (dd)
H6~7.1 (dd)~7.5 (d)-~8.1 (dd)
H7~8.3 (d)~8.8 (s)~8.6 (s)-

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon chemical shifts also show distinct patterns for each isomer, providing complementary information for structural assignment.

Carbon4-Azaindole (1H-pyrrolo[3,2-b]pyridine)5-Azaindole (1H-pyrrolo[3,2-c]pyridine)6-Azaindole (1H-pyrrolo[2,3-c]pyridine)7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
C2~125~128~125~128
C3~101~103~101~100
C3a~142~135~133~148
C4-~141~143~143
C5~145-~108~116
C6~117~130-~129
C7~145~140~142-
C7a~120~120~129~121

Note: Chemical shifts are approximate and can be influenced by the solvent and substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the pyrrolopyridine isomers. While all four parent isomers have the same molecular weight (118.05 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can show subtle differences.

A common fragmentation pathway for azaindoles involves the loss of HCN from the pyridine or pyrrole ring. The relative intensities of the fragment ions can vary depending on the stability of the resulting ions, which is influenced by the position of the nitrogen atom. For substituted pyrrolopyridines, the fragmentation will be dominated by the nature and position of the substituents.

IsomerKey Fragmentation Pathways
4-Azaindole Loss of HCN from the pyridine ring is a prominent fragmentation pathway.
5-Azaindole Fragmentation often involves cleavage of the pyrrole ring.
6-Azaindole Similar to 7-azaindole, with characteristic loss of HCN.
7-Azaindole A characteristic fragmentation is the loss of HCN from the pyridine ring, leading to a stable radical cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups. For the parent pyrrolopyridines, the most characteristic absorption is the N-H stretch of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will show a complex pattern of C=C and C=N stretching and bending vibrations, which will be unique for each isomer.

IsomerN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C & C=N Stretches (cm⁻¹)
4-Azaindole ~3450~3100-3000~1600-1400
5-Azaindole ~3440~3100-3000~1600-1400
6-Azaindole ~3430~3100-3000~1600-1400
7-Azaindole ~3410[1]~3100-3000~1600-1400
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the nitrogen atom in the pyridine ring influences the π-electron system, leading to distinct absorption maxima (λmax) for each isomer. Computational studies have predicted the UV absorption spectra for all four azaindoles, which can be a useful guide for experimental verification.[2]

Isomerλmax (nm) in vapor phase (Predicted)[2]
4-Azaindole ~215, ~260, ~290
5-Azaindole ~220, ~265, ~300
6-Azaindole ~225, ~270, ~295
7-Azaindole ~210, ~255, ~290

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrrolopyridine sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can affect chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small percentage of formic acid to promote protonation.

  • Instrumentation:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for pyrrolopyridines.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

FTIR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Liquid/Solution): Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr) or directly on an ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., methanol, ethanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record the baseline with the solvent-filled cuvette in the sample and reference beams.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The structural elucidation of pyrrolopyridine isomers is readily achievable through a systematic and comparative interpretation of their spectroscopic data. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive isomer identification due to the distinct chemical shifts induced by the varying nitrogen position. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information, while IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure. By employing the standardized protocols and comparative data presented in this guide, researchers can confidently and accurately confirm the structure of their pyrrolopyridine compounds, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

Unveiling the Anticancer Potential: A Comparative Guide to Novel Pyrrolo[3,4-b]pyridin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the cytotoxic effects of newly synthesized pyrrolo[3,4-b]pyridin-5-one derivatives against various cancer cell lines. This analysis, supported by experimental data from recent studies, offers a comparative perspective on their efficacy and potential mechanisms of action, positioning them as promising candidates for future anticancer drug development.

A novel class of heterocyclic compounds, pyrrolo[3,4-b]pyridin-5-ones, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Synthesized primarily through an efficient Ugi-Zhu three-component reaction, these compounds have been the subject of recent investigations to determine their potential as anticancer agents. This guide summarizes the key findings from in vitro studies, presenting a comparative analysis of their cytotoxic potency, outlining the experimental methodologies employed, and visualizing the potential cellular pathways they modulate.

Comparative Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-one Derivatives

The cytotoxic efficacy of various pyrrolo[3,4-b]pyridin-5-one derivatives has been evaluated against breast and cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1f MDA-MB-231 (Breast)6.25[1]--
1d MDA-MB-231 (Breast)>200[2]--
1i MDA-MB-231 (Breast)>200[2]--
Various 1a-1k MCF-7 (Breast)No significant effects[2]--
1h SiHa (Cervical)>50Paclitaxel-
1h HeLa (Cervical)>50Paclitaxel-
1h CaSki (Cervical)>50Paclitaxel-
1k SiHa (Cervical)>50Paclitaxel-
1k HeLa (Cervical)>50Paclitaxel-
1k CaSki (Cervical)>50Paclitaxel-
1l SiHa (Cervical)>50Paclitaxel-
1l HeLa (Cervical)>50Paclitaxel-
1l CaSki (Cervical)>50Paclitaxel-

Note: The studies on cervical cancer cell lines reported cell viability percentages at given concentrations rather than specific IC50 values. For compounds 1h, 1k, and 1l, viability was approximately 50% at a concentration of 300 µM.

Experimental Protocols

The evaluation of the cytotoxic activity of these novel compounds was primarily conducted using established in vitro cell-based assays. The following are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assays

1. MTT Assay (for Breast Cancer Cell Lines)

  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Breast cancer cells (MDA-MB-231 and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

    • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrrolo[3,4-b]pyridin-5-one compounds (typically ranging from 0 to 200 µM) and incubated for 72 hours.

    • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

    • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

2. MTS Assay (for Cervical Cancer Cell Lines)

  • Principle: The MTS assay, which uses the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], is another colorimetric method to assess cell viability. In the presence of phenazine methosulfate (PMS), MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

  • Protocol:

    • Cell Seeding: Cervical cancer cells (SiHa, HeLa, and CaSki) were seeded in 96-well plates.

    • Compound Treatment: The cells were treated with different concentrations of the pyrrolo[3,4-b]pyridin-5-one compounds.

    • MTS Reagent Addition: Following the treatment period, the MTS reagent was added to each well.

    • Incubation and Absorbance Measurement: The plates were incubated to allow for the color change, and the absorbance was measured at a specific wavelength (typically 490 nm).

    • Data Analysis: Cell viability was determined by comparing the absorbance of treated cells to that of untreated controls.

Visualizing the Experimental Process and Cellular Mechanisms

To better understand the experimental design and the potential biological impact of these compounds, the following diagrams illustrate the general workflow for cytotoxicity evaluation and a proposed signaling pathway that may be targeted.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis synthesis Ugi-Zhu Three-Component Reaction treatment Incubation with Pyrrolo[3,4-b]pyridin-5-ones (Various Concentrations) synthesis->treatment seeding Seeding of Cancer Cells (e.g., MDA-MB-231, HeLa) seeding->treatment assay MTT or MTS Assay treatment->assay measurement Absorbance Measurement assay->measurement analysis Calculation of Cell Viability and IC50 Values measurement->analysis

Caption: Experimental workflow for evaluating the cytotoxicity of pyrrolo[3,4-b]pyridin-5-ones.

Recent studies suggest that some of these novel compounds may exert their cytotoxic effects by targeting key cellular signaling pathways involved in cancer cell proliferation and survival. One such proposed target is the serine/threonine kinase AKT1.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT1 pdk1->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream activates pyrrolo Pyrrolo[3,4-b]pyridin-5-one pyrrolo->akt inhibits proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Proposed inhibition of the AKT1 signaling pathway by pyrrolo[3,4-b]pyridin-5-ones.

Another potential mechanism of action for these compounds is the inhibition of αβ-tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This mode of action is shared by established anticancer drugs like Paclitaxel.

References

Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of pyrrolopyridine-based kinase inhibitors, supported by experimental data from recent studies. The pyrrolopyridine scaffold, a known ATP mimic, serves as a versatile platform for designing potent and selective kinase inhibitors for targeted cancer therapy. [1][2][3] This analysis focuses on the comparative molecular docking, binding affinities, and inhibitory activities of these compounds against key cancer-related kinases.

Quantitative Analysis of Inhibitory Activity and Binding Affinity

The following tables summarize the in-vitro inhibitory activity (IC50 values) and in-silico binding energies of various pyrrolopyridine derivatives against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).

Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolopyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Source
5k EGFR79Sunitinib93[2]
Erlotinib55[2]
5k Her240Staurosporine38[2]
5k VEGFR2136Sunitinib261[2]
5k CDK2204Sunitinib-[2]
Compound 7 EGFR-Erlotinib-[4][5]
Compound 7 Her2-Lapatinib-[4][5]
Compound 7 VEGFR2-Sorafenib-[4][5]
SPP10 EGFR200Erlotinib (in H69AR cells)390[6]
SPP10 EGFRT790M370Erlotinib (in H69AR cells)250[6]

Note: "-" indicates that a specific value was not provided in the cited source.

Table 2: Comparative Binding Energies from Molecular Docking Studies

CompoundTarget KinasePDB IDBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)Source
5k EGFR4hjo-8.9Erlotinib-9.5[7][8]
5k Her23rcd-9.2TAK-285-9.8[7][8]
5k VEGFR24asd-8.5Sorafenib-9.1[7][8]
5k CDK23ti1-8.1Sunitinib-8.7[7][8]
SPP10 EGFRWT--152.468Erlotinib-179.941[6]
SPP10 EGFRT790M--134.866Erlotinib-150.700[6]

Note: Binding energy values can vary based on the docking software and scoring function used. The values for SPP10 appear to be from a different scoring scale.

Experimental Protocols

A generalized experimental protocol for molecular docking of pyrrolopyridine-based kinase inhibitors, based on common practices reported in the literature, is outlined below.

Molecular Docking Protocol

  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR2, Her2, CDK2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.[9]

    • The protein is treated as a rigid entity in most standard docking protocols.[10][11]

  • Ligand Preparation:

    • The 2D structures of the pyrrolopyridine-based inhibitors are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Torsional bonds of the ligands are defined to allow for conformational flexibility during docking.[9]

  • Grid Generation:

    • A grid box is defined around the active site of the kinase. The dimensions and center of the grid are chosen to encompass the entire binding pocket, often based on the position of the co-crystallized ligand.[9]

    • AutoGrid, a component of the AutoDock software suite, is used to pre-calculate grid maps for various atom types.[9][10]

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or AutoDock 4.2.[12]

    • The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the active site.[12]

    • Multiple docking runs (typically 10-100) are performed to ensure the reliability of the predicted binding poses.

  • Analysis of Docking Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The binding pose with the lowest binding energy from the most populated cluster is selected as the most probable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed and visualized using software like PyMOL or Discovery Studio.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways of two key kinases targeted by pyrrolopyridine inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration

Caption: Simplified VEGFR2 signaling pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates pRb pRb CDK2->pRb Phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication CyclinA Cyclin A CyclinA->CDK2 Activates in S Phase E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Simplified CDK2 signaling pathway in the cell cycle.

Experimental Workflow

The diagram below outlines a typical workflow for a comparative molecular docking study.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (Pyrrolopyridines) Start->Ligand_Prep Grid_Gen Grid Generation (Active Site Definition) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis (vs. Reference Inhibitors) Analysis->Comparison End End Comparison->End

Caption: Generalized workflow for molecular docking.

References

In vitro efficacy of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives against SiHa and HeLa cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones against the human cervical carcinoma cell lines, SiHa and HeLa. While the specific request was for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, the available scientific literature provides robust data on the closely related pyrrolo[3,4-b]pyridin-5-one scaffold. The findings summarized herein are based on a study by Rojas-Carrillo et al. (2019), which details the synthesis and cytotoxic evaluation of these compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of a series of twelve synthesized pyrrolo[3,4-b]pyridin-5-ones were evaluated against SiHa and HeLa cells. Of the series, three compounds, designated as 1h , 1k , and 1l , demonstrated significant activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Paclitaxel, a standard chemotherapeutic agent, is included for comparison.

CompoundSiHa IC50 (µM)HeLa IC50 (µM)
1h 50.58 ± 4.3344.04 ± 14.45
1k 22.7 ± 2.624.9 ± 3.38
1l 16.8 ± 0.6718.8 ± 1.03
Paclitaxel Not ReportedNot Reported

Data sourced from Rojas-Carrillo et al. (2019)[1]. The study indicates that HeLa cells were the most sensitive to the tested compounds[1][2]. A structure-activity relationship (SAR) analysis revealed that compounds 1k and 1l were more cytotoxic against SiHa and HeLa cells than compound 1h [1].

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the protocol used for determining the cytotoxic effects of the pyrrolo[3,4-b]pyridin-5-one derivatives.

Cell Culture and Maintenance

SiHa and HeLa human cervical carcinoma cell lines were used for the in vitro assays. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTS Assay)

The cytotoxic effect of the synthesized compounds was determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrrolo[3,4-b]pyridin-5-one derivatives (ranging from 0 to 300 µM) for 48 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

  • Incubation and Absorbance Reading: The plates were incubated for a further 2-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing Experimental Workflow and Proposed Mechanism of Action

To aid in the understanding of the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTS Assay cluster_3 Data Analysis start Start seed Seed SiHa/HeLa cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with pyrrolopyridine derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 2-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate % viability and IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro cytotoxicity (MTS) assay.

In silico molecular docking studies performed by Rojas-Carrillo et al. (2019) suggest that the active pyrrolo[3,4-b]pyridin-5-ones may exert their anticancer effect by interacting with αβ-tubulin, a key component of the cellular cytoskeleton involved in cell division.[1][2] This interaction is proposed to inhibit tubulin polymerization, leading to cell cycle arrest and ultimately, cell death.

G compound Pyrrolo[3,4-b]pyridin-5-one Derivatives tubulin αβ-Tubulin compound->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest Cell Cycle Arrest (G2/M phase) disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action for pyrrolo[3,4-b]pyridin-5-one derivatives.

Concluding Remarks

The evaluated pyrrolo[3,4-b]pyridin-5-one derivatives demonstrate significant cytotoxic activity against SiHa and HeLa cervical cancer cell lines. The in silico evidence pointing towards tubulin interaction provides a strong rationale for their anticancer effects. Further investigations, including apoptosis assays, cell cycle analysis, and in vivo studies, are warranted to fully elucidate the therapeutic potential of this class of compounds. While this guide focuses on the pyrrolo[3,4-b]pyridin-5-one scaffold due to the availability of experimental data, the findings suggest that the broader class of this compound derivatives may also hold promise as anticancer agents and are worthy of future research.

References

Pyrrolopyridine Compounds: A Comparative Guide to Kinase Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors. Due to the structural similarity of the ATP-binding site across the kinome, achieving selectivity is a primary challenge in the development of safe and effective therapeutics. This guide provides an objective comparison of the selectivity and cross-reactivity profiles of representative pyrrolopyridine compounds, supported by experimental data and detailed methodologies for assessing kinase inhibition.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of key pyrrolopyridine-based compounds against their primary targets and a selection of off-targets. This data is crucial for understanding their therapeutic windows and potential for off-target toxicities.

Table 1: Selectivity Profile of Branebrutinib (BMS-986195)

Branebrutinib is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Its selectivity has been extensively profiled against a large panel of kinases.

Target KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK 0.1 1
TEC0.99
BMX1.515
TXK5.050
Other (240 kinases)>500>5000

Data sourced from in vitro enzymatic assays. Branebrutinib demonstrates over 5,000-fold selectivity for BTK against a panel of 240 other kinases, with the only significant off-target activities observed within the closely related Tec family of kinases[1][2][3][4].

Table 2: Selectivity Profile of Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase. However, it is known to have significant off-target effects that can contribute to clinical side effects.

Target KinaseIC50 (nM) / Kd (nM)Primary Target / Off-Target
BRAF (V600E) 31 Primary
BRAF (wild-type)100Off-Target
CRAF48Off-Target
ZAK187Off-Target
MKK4 (MAP2K4)460Off-Target
MAP4K5354Off-Target
SRMS18Off-Target
ACK133Off-Target

Data is a compilation from biochemical assays[5][6]. Vemurafenib's off-target activity, particularly on kinases upstream of the JNK signaling pathway, is thought to contribute to paradoxical MAPK pathway activation and the development of secondary skin cancers[6].

Table 3: Selectivity Profile of Pexidartinib

Pexidartinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key driver in tenosynovial giant cell tumors.

Target KinaseIC50 (nM)Primary Target / Off-Target
CSF1R 20 Primary
KIT10Primary
FLT3-ITD-Primary
Other kinases>160Off-Target

Pexidartinib potently inhibits CSF1R and KIT[7]. In a comprehensive screen against 226 different kinases, only five other kinases were significantly inhibited, with IC50 values at least 8-fold higher than those for CSF1R or KIT[7].

Key Signaling Pathways

Understanding the signaling pathways modulated by these compounds is critical for interpreting their biological effects.

Signaling_Pathway_Workflow cluster_akt_mtor Akt/mTOR Signaling Pathway cluster_vegfr VEGFR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis

Key signaling pathways often targeted by pyrrolopyridine kinase inhibitors.

Experimental Protocols & Workflows

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are summaries of key assays and a generalized workflow for selectivity profiling.

Generalized Workflow for Selectivity Profiling

The process of assessing a compound's selectivity typically follows a tiered approach, starting with broad screening and moving to more complex cellular models.

Experimental_Workflow A Compound Synthesis (Pyrrolopyridine Scaffold) B Biochemical Kinase Assay (e.g., Kinase-Glo) Primary Target IC50 A->B C Broad Kinase Panel Screen (e.g., KinomeScan) Determine Selectivity Score B->C D Cellular Target Engagement (e.g., CETSA, NanoBRET) Confirm Intracellular Binding C->D F Lead Optimization C->F E Functional Cell-Based Assays (e.g., Phosphorylation, Proliferation) Assess Cellular Potency D->E E->F

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine, a heterocyclic compound utilized in various research applications. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be conducted within a certified chemical fume hood.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (clearly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Chemical spill kit

  • Waste manifest or disposal log

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solvents, in a designated and properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Ensure the hazardous waste container is made of a compatible material (e.g., glass or polyethylene).

    • Keep the container securely closed when not in use to prevent the release of vapors.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Spill Management:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent.[2][3]

    • Carefully collect the contaminated absorbent and place it in the designated hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Complete all required waste disposal documentation accurately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container Correctly (Name, Hazards) segregate->label_container store Store Container Securely in Ventilated Area label_container->store spill Spill Occurs? store->spill full Container Full? store->full cleanup Follow Spill Cleanup Procedure spill->cleanup Yes spill->full No cleanup->store full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes document Complete Waste Manifest contact_ehs->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

This guide provides a foundational framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.

References

Essential Safety and Operational Guidance for Handling 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine (CAS No. 109966-30-5). The following procedures are based on available safety data for structurally similar compounds and general best practices for laboratory chemical safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards.Eye protection must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] Eyeglasses are not a substitute for safety glasses.[3]
Body Laboratory coat or chemical-resistant coveralls.A lab coat should be worn over personal clothing. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[4][5]
Respiratory Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated.Work should be conducted in a chemical fume hood. If a respirator is required, use a type appropriate for organic vapors and particulates (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)).[1] A proper fit test and training are required for respirator use.[3]
Feet Closed-toe shoesLeather and canvas shoes are not recommended as they can absorb chemicals.[4][6] Chemical-resistant boots should be worn if there is a risk of spills.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is critical to ensure personal and environmental safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]
  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or coveralls.
  • Don safety glasses with side shields or goggles. If a significant splash risk exists, also use a face shield.
  • If required, don the appropriate, fit-tested respirator.
  • Finally, put on chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Handling the Compound:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood.
  • Avoid the formation of dust and aerosols.[1]
  • Use non-sparking tools if the compound is flammable.
  • Keep containers tightly closed when not in use.[2]

4. In Case of a Spill:

  • Evacuate the immediate area.
  • Alert colleagues and the laboratory supervisor.
  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
  • Ventilate the area.
  • Do not let the product enter drains.[1]

5. Decontamination:

  • Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.
  • Properly remove and dispose of contaminated gloves.
  • Wash hands thoroughly with soap and water after handling is complete.[1][2]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated PPE (gloves, etc.) and absorbent materials from spills, in a clearly labeled, sealed, and puncture-resistant container.
Liquid Waste Collect any solutions containing the compound in a labeled, sealed, and appropriate solvent waste container.
Empty Containers Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_decon Decontamination & Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_materials Gather Materials prep_safety_equipment->prep_materials ppe_coat Lab Coat/Coveralls prep_materials->ppe_coat ppe_eyes Eye/Face Protection ppe_coat->ppe_eyes ppe_respirator Respirator (if needed) ppe_eyes->ppe_respirator ppe_gloves Gloves ppe_respirator->ppe_gloves handle_weigh Weigh/Transfer in Hood ppe_gloves->handle_weigh handle_contain Keep Containers Closed handle_weigh->handle_contain handle_spill Spill Response Plan handle_weigh->handle_spill decon_surface Clean Work Surfaces handle_contain->decon_surface decon_ppe Doff & Dispose of PPE decon_surface->decon_ppe decon_waste Dispose of Waste decon_ppe->decon_waste decon_wash Wash Hands decon_waste->decon_wash

Figure 1. Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.